molecular formula C9H10O B1677668 Propiophenone CAS No. 93-55-0

Propiophenone

Cat. No.: B1677668
CAS No.: 93-55-0
M. Wt: 134.17 g/mol
InChI Key: KRIOVPPHQSLHCZ-UHFFFAOYSA-N
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Description

Propiophenone (CAS 93-55-0), also known as 1-Phenylpropan-1-one or ethyl phenyl ketone, is a colorless liquid with a sweet odor and the chemical formula C9H10O and a molar mass of 134.18 g/mol. It is a versatile aryl ketone that is insoluble in water but miscible with organic solvents. This compound serves as a critical building block in organic synthesis, primarily as a pharmaceutical intermediate in the production of a wide range of active pharmaceutical ingredients (APIs). Its key application is as a precursor in the synthesis of central nervous system agents, including the antidepressant and smoking cessation drug Bupropion. Furthermore, it is a fundamental structure in the synthesis of other compounds such as the stimulant Methcathinone, anorectic agents like Amfepramone, and various other therapeutic molecules. Beyond pharmaceuticals, this compound is utilized in specialized chemical synthesis and is the subject of ongoing research in fields such as agrochemistry, where its phytotoxic properties are being evaluated for potential use as a natural bioherbicide. Commercially, it can be produced via the Friedel-Crafts acylation of benzene with propanoyl chloride or through the ketonization of benzoic and propionic acids. This product is strictly intended for research and development purposes in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use, or for personal consumption. It is available to qualified researchers with comprehensive documentation, including a Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) to ensure quality and safe handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropan-1-one
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InChI

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

KRIOVPPHQSLHCZ-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)C1=CC=CC=C1
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID2044470
Record name 1-Phenylpropan-1-one
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Molecular Weight

134.17 g/mol
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Physical Description

Water-white to light amber liquid or solid with a strong flowery odor; mp = 17.5-21 deg C; [HSBD] Colorless or yellow liquid; mp = 17-18 deg C; [MSDSonline], Liquid, colourless oily liquid or low melting crystalline solid with a pungent, powerful, floral, herbaceous odour
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Boiling Point

218.0 °C @ 760 MM HG
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Solubility

MISCIBLE WITH METHANOL, ANHYD ETHANOL, ETHER, BENZENE, TOLUENE; INSOL IN WATER, GLYCEROL, ETHYLENE & PROPYLENE GLYCOL, Solubility in water = 0.2 wt% at 20 °C., 2 mg/mL at 20 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.0105 @ 20 °C/4 °C, LIQ, 1.004-1.014
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Vapor Density

4.63 (AIR= 1)
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Vapor Pressure

0.17 [mmHg], 1.5 mm Hg at 20 °C
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Color/Form

WATER-WHITE TO LIGHT AMBER LIQ, LEAFLETS OR TABULAR CRYSTALS

CAS No.

93-55-0
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Melting Point

21 °C, CONGEALING TEMP: 17.5-21 °C, 19 - 20 °C
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Foundational & Exploratory

Propiophenone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1] It consists of a phenyl group attached to a propanoyl group.[2] This colorless to pale yellow liquid possesses a characteristic sweet, floral odor and is a key intermediate in various organic syntheses.[3][4] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and applications of this compound, tailored for a technical audience.

Chemical Structure and Identification

This compound is structurally characterized by a carbonyl group bonded to a phenyl ring and an ethyl group.[3] This arrangement classifies it as an aryl ketone.

IdentifierValue
IUPAC Name 1-Phenylpropan-1-one[1]
CAS Number 93-55-0[1]
Molecular Formula C₉H₁₀O[1]
Molecular Weight 134.18 g/mol
SMILES CCC(=O)c1ccccc1[1]
InChI InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3[1]
Synonyms Ethyl phenyl ketone, Benzoylethane, Propionylbenzene[1][3]

Physical and Chemical Properties

This compound is a colorless liquid at room temperature and is insoluble in water but miscible with many organic solvents such as ethanol (B145695) and ether.[1][5]

PropertyValue
Appearance Colorless to pale yellow liquid[3]
Melting Point 18.6 °C (65.5 °F; 291.8 K)[1]
Boiling Point 218 °C (424 °F; 491 K)[1]
Density 1.009 g/mL at 25 °C
Refractive Index (n20/D) 1.526
Flash Point 87 °C (189 °F)[7]
Solubility in Water Insoluble[1]
Vapor Pressure 1 mmHg at 50 °C

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopic DataValues
¹H NMR (ppm) δ 1.22 (t, 3H, -CH₃), 2.98 (q, 2H, -CH₂-), 7.45-7.95 (m, 5H, Aromatic Protons)[8]
¹³C NMR (ppm) δ 8.5 (-CH₃), 31.8 (-CH₂-), 128.1, 128.7, 133.1, 137.0 (Aromatic Carbons), 200.8 (C=O)[8]
IR (cm⁻¹) The infrared spectrum shows a strong absorption band for the carbonyl group (C=O) typically in the range of 1685-1700 cm⁻¹.
Mass Spectrometry (m/z) Key fragments include the molecular ion at m/z 134, and major fragments at m/z 105 (C₆H₅CO⁺) and 77 (C₆H₅⁺).[9]

Synthesis of this compound

This compound can be synthesized through several methods, with the Friedel-Crafts acylation of benzene (B151609) being a prominent route.[1] Another commercial method involves the ketonization of benzoic acid and propionic acid over a catalyst at high temperatures.[1][10]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

This protocol details the synthesis of this compound from benzene and propionyl chloride using an aluminum chloride catalyst.

Materials:

  • Anhydrous benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), concentrated

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous benzene and anhydrous aluminum chloride. The reaction should be conducted under a fume hood.

  • Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add propionyl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.

  • Reaction: After the addition is complete, heat the reaction mixture in a water bath to reflux for approximately 30 minutes, or until the evolution of HCl gas ceases.[11]

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid while stirring.[11] This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and again with water.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.[11] Filter to remove the drying agent. Distill the filtrate to remove the excess benzene. The this compound is then purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Benzene Benzene ReactionVessel Friedel-Crafts Acylation (Ice Bath then Reflux) Benzene->ReactionVessel PropionylChloride Propionyl Chloride PropionylChloride->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Decomposition Decomposition with Ice/HCl ReactionVessel->Decomposition Extraction Separation & Washing Decomposition->Extraction Drying Drying with MgSO₄ Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure this compound Distillation->Product Reactivity_Map cluster_carbonyl Carbonyl Reactions cluster_alpha_carbon α-Carbon Reactions cluster_aromatic_ring Aromatic Ring Reactions This compound This compound Reduction_Alcohol Reduction to Alcohol (e.g., NaBH₄) This compound->Reduction_Alcohol [H] Reduction_Alkane Reduction to Alkane (e.g., Wolff-Kishner) This compound->Reduction_Alkane [H] Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard Reagents) This compound->Nucleophilic_Addition Nu⁻ Alpha_Halogenation α-Halogenation This compound->Alpha_Halogenation X₂ Aldol_Condensation Aldol Condensation This compound->Aldol_Condensation Base, R₂C=O Electrophilic_Substitution Electrophilic Aromatic Substitution (meta-directing) This compound->Electrophilic_Substitution E⁺

References

Propiophenone: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of propiophenone, a key chemical intermediate in the synthesis of various organic compounds and pharmaceuticals. Designed for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, outlines a common synthesis protocol, and illustrates its role in synthetic pathways.

Core Data Summary

This compound, also known as ethyl phenyl ketone, is an aromatic ketone with the chemical formula C₆H₅COC₂H₅. It is a colorless liquid with a characteristic sweet odor, and it is miscible with organic solvents but insoluble in water.[1] The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

The CAS number for this compound is 93-55-0. [1][2][3][4][5]

A summary of its key quantitative properties is provided in the table below for easy reference.

PropertyValueSource
CAS Number 93-55-0[1][2][3][4][5]
Molecular Formula C₉H₁₀O[3][4]
Molecular Weight 134.18 g/mol [3]
Melting Point 17-19 °C[2]
Boiling Point 218 °C[2]
Density 1.009 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.526[2]
Flash Point 99 °C (closed cup)[3]
EC Number 202-257-6[3][5]
Beilstein Registry Number 606215[3]
MDL Number MFCD00009309[3]

Synthesis of this compound via Friedel-Crafts Acylation

This compound can be synthesized through various methods, with the Friedel-Crafts acylation of benzene (B151609) being a prominent laboratory and industrial-scale protocol.[1] This electrophilic aromatic substitution reaction involves the reaction of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol

Materials:

  • Benzene (anhydrous)

  • Propanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dry diethyl ether (or other suitable inert solvent)

  • Hydrochloric acid (aqueous solution, e.g., 10%)

  • Sodium bicarbonate (aqueous solution, e.g., 5%)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride.

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride in a minimal amount of dry diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Dissolve propanoyl chloride in dry diethyl ether and add this solution to the addition funnel. Add the propanoyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Benzene Addition: Following the addition of propanoyl chloride, add anhydrous benzene dropwise from the addition funnel to the reaction mixture. Control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitoring by TLC is recommended).

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous HCl, water, and 5% aqueous sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the diethyl ether solvent using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Applications in Pharmaceutical Synthesis

This compound serves as a versatile precursor in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][4] Its ketone functional group is amenable to various chemical transformations, including reduction, amination, and condensation reactions, making it a valuable building block in multi-step syntheses.

This compound is a known intermediate in the synthesis of several drugs, including the appetite suppressant phenmetrazine and the analgesic propoxyphene.[1] The synthesis of these molecules often involves the modification of the ethyl ketone side chain of this compound.

Synthetic Pathway Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation reaction described in the experimental protocol.

G A Benzene + Propanoyl Chloride C Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) A->C B Lewis Acid Catalyst (AlCl3) B->C D Reaction Quenching (HCl/Ice) C->D E Aqueous Workup (Extraction & Washing) D->E F Drying and Solvent Removal E->F G Purification (Vacuum Distillation) F->G H This compound G->H

Caption: Workflow for this compound Synthesis via Friedel-Crafts Acylation.

References

Physical and chemical properties of ethyl phenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl phenyl ketone, also known as propiophenone, is an aromatic ketone with the chemical formula C₉H₁₀O.[1] It is characterized by a phenyl group and an ethyl group attached to a carbonyl carbon.[1][2] This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][3] Its pleasant, flowery odor also leads to its use in perfumes.[1] This guide provides a comprehensive overview of the physical and chemical properties of ethyl phenyl ketone, detailed experimental protocols for its synthesis and characterization, and relevant reaction pathways.

Physicochemical Properties

Ethyl phenyl ketone is a colorless to slightly yellow liquid at room temperature with a characteristic strong, flowery odor.[1] It is generally insoluble in water but miscible with many organic solvents such as alcohol, ether, benzene (B151609), and toluene.[3][4]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of ethyl phenyl ketone.

Table 1: General and Physical Properties

PropertyValueReferences
Molecular FormulaC₉H₁₀O[1][3][4]
Molecular Weight134.18 g/mol [1][4][5]
AppearanceColorless to slightly yellow liquid[1]
OdorStrong, flowery[1]
Melting Point17-21 °C (62.6-69.8 °F)[1][3][5]
Boiling Point218 °C (424.4 °F) at 760 mmHg[1][3][5]
Density1.009 g/mL at 25 °C[1][3]
Flash Point88 °C (190 °F) - closed cup[1]
Vapor Pressure1.5 mmHg at 20 °C[1]
Vapor Density4.63[1]
Refractive Index (n20/D)1.526[1][3]

Table 2: Solubility and Partitioning

PropertyValueReferences
Water SolubilityInsoluble / 2 mg/mL at 20 °C[1][2][3]
Solubility in Organic SolventsSoluble in alcohol, ether, benzene, toluene, DMSO[3][4]
LogP2.19 - 2.71[2][3]

Table 3: Spectroscopic Data

Spectroscopy TypeKey Absorptions/SignalsReferences
Infrared (IR)Strong C=O stretch ~1690 cm⁻¹ (for aromatic ketone)[6]
¹H NMRSignals for aromatic, methylene, and methyl protons[7][8]
¹³C NMRCarbonyl carbon signal ~190-215 δ[6]
UV-VisMax absorption at 238 nm and 277 nm (in hexane)[9]

Chemical Properties and Reactions

Ethyl phenyl ketone undergoes typical reactions of ketones. The carbonyl group can be reduced to a secondary alcohol, and the alpha-hydrogens are acidic, allowing for reactions at the alpha-carbon.

Synthesis of Ethyl Phenyl Ketone

2.1.1. Friedel-Crafts Acylation of Benzene

A common laboratory and industrial synthesis method is the Friedel-Crafts acylation of benzene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5][10]

  • Experimental Protocol:

    • Anhydrous aluminum chloride is suspended in an excess of dry benzene in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The mixture is cooled in an ice bath.

    • Propanoyl chloride is added dropwise to the stirred suspension while maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the evolution of HCl gas ceases.

    • The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

    • The resulting crude ethyl phenyl ketone is purified by vacuum distillation.

Friedel_Crafts_Acylation Benzene Benzene Intermediate Acylium Ion Intermediate Benzene->Intermediate + PropanoylChloride Propanoyl Chloride PropanoylChloride->Intermediate + AlCl3 AlCl₃ (Lewis Acid) AlCl3->Intermediate Catalyst Product Ethyl Phenyl Ketone Intermediate->Product HCl HCl Intermediate->HCl

Caption: Synthesis of Ethyl Phenyl Ketone via Friedel-Crafts Acylation.

2.1.2. Ketonization of Benzoic Acid and Propionic Acid

Commercially, ethyl phenyl ketone can be prepared by the ketonization of benzoic acid and propionic acid over a calcium acetate (B1210297) and alumina (B75360) catalyst at high temperatures (450–550 °C).[5][10]

  • Experimental Protocol:

    • A gaseous mixture of benzoic acid and propionic acid is passed over a heated bed of calcium acetate and alumina catalyst.

    • The reaction produces ethyl phenyl ketone, carbon dioxide, and water.[10]

    • The product stream is cooled to condense the ethyl phenyl ketone and water.

    • The ethyl phenyl ketone is then separated from the aqueous layer and purified by distillation.

Reactions of Ethyl Phenyl Ketone

2.2.1. Reduction to 1-Phenyl-1-propanol

The carbonyl group of ethyl phenyl ketone can be reduced to a secondary alcohol, 1-phenyl-1-propanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Experimental Protocol (using NaBH₄):

    • Ethyl phenyl ketone is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, in a flask.

    • The solution is cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the stirred solution.

    • After the addition is complete, the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the slow addition of water or dilute acid.

    • The solvent is removed under reduced pressure.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed, dried, and concentrated to yield 1-phenyl-1-propanol.

Reduction_of_Ketone Ketone Ethyl Phenyl Ketone Workup Aqueous Workup Ketone->Workup ReducingAgent NaBH₄ or LiAlH₄ ReducingAgent->Workup + Solvent Solvent (e.g., EtOH) Solvent->Workup in Alcohol 1-Phenyl-1-propanol Workup->Alcohol

Caption: Reduction of Ethyl Phenyl Ketone to 1-Phenyl-1-propanol.

Spectroscopic Characterization

The structure of ethyl phenyl ketone can be confirmed using various spectroscopic methods.

  • Experimental Protocol for Spectroscopic Analysis:

    • Sample Preparation: A small amount of purified ethyl phenyl ketone is prepared for each analysis. For ¹H and ¹³C NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl₃) with a reference standard (e.g., TMS). For IR spectroscopy, a thin film of the liquid is placed between salt plates. For UV-Vis, the sample is dissolved in a suitable transparent solvent (e.g., hexane).

    • Data Acquisition: The prepared samples are analyzed using the respective spectrometers (NMR, IR, UV-Vis).

    • Spectral Interpretation: The obtained spectra are analyzed to confirm the presence of key functional groups and the overall molecular structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation PurifiedSample Purified Ethyl Phenyl Ketone NMR NMR Spectroscopy (¹H, ¹³C) PurifiedSample->NMR IR IR Spectroscopy PurifiedSample->IR UV_Vis UV-Vis Spectroscopy PurifiedSample->UV_Vis MS Mass Spectrometry PurifiedSample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for Spectroscopic Characterization of Ethyl Phenyl Ketone.

Applications in Research and Drug Development

Ethyl phenyl ketone is a precursor in the synthesis of various pharmaceutical compounds.[3] It is used as an intermediate for drugs such as medothymol and cholanol.[3] The ketone functional group is a common pharmacophore and can be modified to create a diverse range of biologically active molecules. For instance, ketones can be used to synthesize heterocyclic compounds like pyrazolines, which have shown antimicrobial, anti-inflammatory, and anticancer properties.[11] Phenyl ketone derivatives have also been investigated for their potential in treating nonalcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity.[12]

Safety and Handling

Ethyl phenyl ketone is irritating to the eyes, respiratory system, and skin.[3] It is combustible and its vapors can form explosive mixtures with air.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[13][14][15]

References

Propiophenone: A Core Moiety in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propiophenone (C₉H₁₀O) is an aromatic ketone that serves as a fundamental building block in organic synthesis and is a key intermediate in the production of various pharmaceuticals and fine chemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and illustrates its role in synthetic pathways.

Core Properties of this compound

This compound is a colorless to pale yellow liquid characterized by a sweet, floral odor.[1][3] It is insoluble in water but demonstrates miscibility with common organic solvents such as ethanol (B145695) and ether.[1][4] Its chemical structure, featuring a phenyl group attached to a propanoyl group, makes it a versatile precursor for a wide range of chemical transformations.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₀O[1][3][4][5][6]
Molecular Weight 134.18 g/mol [1][2][3][4][6][7]
Appearance Colorless to pale yellow liquid[1][2]
Melting Point 17-19 °C[3][8][9]
Boiling Point 218 °C[3][4][8][9]
Density 1.009 g/mL at 25 °C[3][8][9]
Flash Point 85 - 88 °C[2][8]
Refractive Index (n²⁰/D) 1.526[3][8][9]
Solubility Insoluble in water; miscible with organic solvents[2][4]
CAS Number 93-55-0[1][2]

Key Experimental Protocols

This compound is central to several fundamental organic reactions. The following sections provide detailed methodologies for its synthesis via Friedel-Crafts acylation and its subsequent use in reduction and aldol (B89426) condensation reactions.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene (B151609) and propionyl chloride using an aluminum chloride catalyst, a classic example of a Friedel-Crafts acylation reaction.

Materials:

  • Benzene (anhydrous)

  • Propionyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Ice

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask fitted with a reflux condenser and an addition funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene, which acts as both solvent and reactant. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until the evolution of HCl gas ceases. For improved yield, the reaction can be gently warmed to 35 °C for an additional 2 hours.[6]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum chloride complex and neutralizes excess AlCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent by rotary evaporation to yield crude this compound.

  • Purification: The product can be further purified by vacuum distillation.

Reduction of this compound to 1-Phenyl-1-propanol

This protocol details the reduction of the ketone functional group in this compound to a secondary alcohol using sodium borohydride (B1222165).

Materials:

  • This compound

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dilute Hydrochloric Acid (e.g., 1M HCl)

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottomed flask and cool the solution in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, typically 0.5-1.0 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause bubbling.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Quenching: Cool the mixture in an ice bath and slowly add dilute HCl to neutralize the excess NaBH₄ and the resulting borate (B1201080) esters. Continue adding acid until the bubbling stops.

  • Solvent Removal and Extraction: Remove the bulk of the alcohol solvent via rotary evaporation. Add water to the residue and extract the product into diethyl ether or dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts and wash them with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the solution under reduced pressure to yield 1-phenyl-1-propanol. Further purification can be achieved through distillation or chromatography if necessary.[9]

Crossed Aldol Condensation with Benzaldehyde (B42025)

This protocol describes the base-catalyzed condensation of this compound with benzaldehyde to form a chalcone (B49325) (1,3-diphenyl-2-methyl-2-propen-1-one).

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 5M aqueous solution)

  • Ice water

Procedure:

  • Preparation of Reactant Solution: In a reaction tube or flask, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and ethanol. Stir until a homogeneous solution is formed.

  • Initiation of Condensation: While stirring, add the aqueous NaOH solution dropwise to the reactant mixture. The solution may turn yellow or orange, and a precipitate may begin to form.

  • Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by observing the formation of the solid product.

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the collected crystals thoroughly with cold water to remove any residual NaOH and other water-soluble impurities. A subsequent wash with a small amount of cold ethanol can also be performed.

  • Purification: The crude chalcone product can be purified by recrystallization from a suitable solvent, such as ethanol. Dry the purified crystals, weigh them, and determine the melting point.

Synthetic Pathways and Logical Workflows

This compound is a critical starting material for many multi-step syntheses. Its strategic importance is particularly evident in the pharmaceutical industry, where it serves as a precursor to various active pharmaceutical ingredients (APIs).

Workflow: Synthesis of Phenmetrazine from this compound

The following diagram illustrates a common synthetic pathway from this compound to phenmetrazine, an appetite suppressant. This workflow highlights the chemical transformations that convert a simple aryl ketone into a complex morpholine (B109124) derivative.

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_cyclization Cyclization & Reduction cluster_final Final Product This compound This compound Bromo α-Bromothis compound This compound->Bromo 1. Bromination (e.g., Br₂) AminoKetone 2-(Ethanolamino)- This compound Bromo->AminoKetone 2. Amination (Ethanolamine) Morpholinol 3-Methyl-2-phenyl- morpholin-2-ol AminoKetone->Morpholinol 3. Intramolecular Cyclization Phenmetrazine Phenmetrazine Morpholinol->Phenmetrazine 4. Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathway from this compound to the pharmaceutical agent phenmetrazine.

This technical guide provides a foundational understanding of this compound, its properties, and its application in key organic syntheses. The detailed protocols and workflow diagram are intended to serve as a practical resource for professionals engaged in chemical research and drug development.

References

Propiophenone Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propiophenone in various organic solvents. This compound, an aromatic ketone, is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its solubility characteristics are critical for reaction kinetics, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Data Presentation: this compound Solubility

This compound is a colorless to pale yellow liquid with a characteristic floral odor.[1] While its solubility in water is limited, it is widely soluble in many common organic solvents.[2][3] The available quantitative and qualitative solubility data are summarized in the table below. Many sources describe this compound as being "miscible" with several organic solvents, indicating that it is soluble in all proportions.[3][4]

SolventChemical FormulaTypeSolubility DataTemperature (°C)
WaterH₂OPolar Protic2 g/L[5]; 0.2 wt%[4]20
EthanolC₂H₅OHPolar ProticMiscible[3][4]Room Temperature
MethanolCH₃OHPolar ProticMiscible[3][6]Room Temperature
Diethyl Ether(C₂H₅)₂OPolar AproticMiscible[3][4]Room Temperature
BenzeneC₆H₆Non-polarSoluble[7]; Miscible[3]Not Specified
TolueneC₇H₈Non-polarSoluble[7]; Miscible[3]Not Specified
AcetoneC₃H₆OPolar AproticData not availableNot Specified
DimethylformamideC₃H₇NOPolar AproticData not availableNot Specified
Ethylene GlycolC₂H₆O₂Polar ProticInsoluble[3][7]Not Specified
Propylene GlycolC₃H₈O₂Polar ProticInsoluble[3][7]Not Specified
GlycerolC₃H₈O₃Polar ProticInsoluble[3][7]Not Specified

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, standard methodologies for organic compounds can be readily applied. The following protocols are adapted from established techniques for determining the solubility of liquid solutes.

Method 1: Shake-Flask Method (for determining quantitative solubility)

This gravimetric method is a reliable technique for determining the solubility of a substance in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Evaporating dish or rotary evaporator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask. The excess this compound will ensure that the solution becomes saturated.

    • Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have a visible excess of the undissolved this compound.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed in the shaker bath for several hours to allow the excess this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

  • Quantification of Solute:

    • Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a controlled temperature to avoid loss of the less volatile this compound.

    • Once the solvent is completely removed, reweigh the evaporating dish containing the this compound residue.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of sample taken in mL) * 100

Method 2: Visual Method (for qualitative and semi-quantitative assessment)

This is a simpler, faster method for estimating solubility and is particularly useful for determining miscibility.

Materials:

  • This compound

  • Selected organic solvent

  • Graduated cylinders or test tubes

  • Vortex mixer

Procedure:

  • Incremental Addition:

    • In a graduated cylinder or test tube, add a known volume of the organic solvent.

    • Incrementally add small, known volumes of this compound to the solvent.

    • After each addition, cap the container and mix thoroughly using a vortex mixer until the solution is clear.

  • Observation:

    • Observe the solution for any signs of cloudiness, phase separation, or the presence of undissolved droplets.

    • Continue adding this compound until the solution becomes saturated (i.e., it remains cloudy or a separate layer forms even after vigorous mixing).

  • Determination of Miscibility:

    • If this compound and the solvent form a single, clear phase regardless of the proportions mixed, they are considered miscible.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of an organic liquid like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_end Result start Start prep_solute Obtain high-purity This compound start->prep_solute prep_solvent Select and purify organic solvent start->prep_solvent add_excess Add excess this compound to solvent prep_solute->add_excess prep_solvent->add_excess prep_system Set up thermostatically controlled shaker bath equilibrate Equilibrate mixture (e.g., 24-48h) prep_system->equilibrate add_excess->equilibrate settle Allow undissolved This compound to settle equilibrate->settle sample Withdraw and filter a known volume of the supernatant settle->sample evaporate Evaporate solvent from the sample sample->evaporate weigh Weigh the This compound residue evaporate->weigh calculate Calculate solubility (g/100mL) weigh->calculate end_node Solubility Data calculate->end_node

Caption: Workflow for determining the solubility of this compound in an organic solvent.

References

Spectroscopic Profile of Propiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propiophenone, a common organic compound often used as a synthetic intermediate and in various research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.22Triplet (t)3H-CH₃
2.98Quartet (q)2H-CH₂-
7.45-7.95Multiplet (m)5HAromatic Protons

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS)

¹³C NMR Spectral Data [1]

Chemical Shift (δ) ppmAssignment
8.5-CH₃
31.8-CH₂-
128.1, 128.7C-3', C-5' & C-2', C-6'
133.1C-4'
137.0C-1'
200.8C=O

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2980, ~2940MediumAliphatic C-H Stretch
~1685StrongC=O (Carbonyl) Stretch
~1600, ~1450Medium-StrongAromatic C=C Bending
~1220StrongC-C(=O)-C Stretch and Bend
~750, ~690StrongC-H Out-of-plane Bending (Monosubstituted Benzene)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
13414.5[M]⁺ (Molecular Ion)
105100.0[C₆H₅CO]⁺ (Base Peak)[2][3][4][5]
7742.7[C₆H₅]⁺[2]
5112.9[C₄H₃]⁺[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube.[1] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).[1]

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1] Use a 30-45° pulse width, a relaxation delay of 1-2 seconds, and accumulate 16-64 scans for a good signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition : Obtain the carbon NMR spectrum using the same instrument. A broader spectral width will be necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method) : As this compound is a liquid at room temperature, the neat liquid film method is suitable. Place a small drop of this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates prior to running the sample to subtract any atmospheric or plate-related absorptions.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization : Utilize Electron Ionization (EI) at 70 eV for GC-MS, which is a common method for volatile compounds like this compound and provides characteristic fragmentation patterns.[3] For LC-MS, Electrospray Ionization (ESI) would be appropriate.

  • Analysis : The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Spectroscopic_Structural_Correlation cluster_this compound This compound Structure cluster_spectroscopy Spectroscopic Techniques cluster_info Structural Information This compound C₆H₅-C(=O)-CH₂-CH₃ HNMR ¹H NMR Aromatic_H Aromatic Protons (C₆H₅) HNMR->Aromatic_H Aliphatic_H Ethyl Protons (-CH₂-CH₃) HNMR->Aliphatic_H CNMR ¹³C NMR Carbonyl_C Carbonyl Carbon (C=O) CNMR->Carbonyl_C Aliphatic_C Ethyl Carbons (-CH₂-CH₃) CNMR->Aliphatic_C Aromatic_C Aromatic Carbons (C₆H₅) CNMR->Aromatic_C IR IR Functional_Groups Functional Groups (C=O, C-H, C=C) IR->Functional_Groups MS MS Molecular_Weight Molecular Weight MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Aromatic_H->this compound Aliphatic_H->this compound Carbonyl_C->this compound Aliphatic_C->this compound Aromatic_C->this compound Functional_Groups->this compound Molecular_Weight->this compound Fragmentation->this compound

Spectroscopy-Structure Correlation for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample_Prep Prepare this compound Sample (Dissolve in Solvent/Neat) NMR_Acq NMR Data Acquisition (¹H and ¹³C) Sample_Prep->NMR_Acq IR_Acq IR Data Acquisition Sample_Prep->IR_Acq MS_Acq MS Data Acquisition Sample_Prep->MS_Acq NMR_Proc NMR Spectrum Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Spectrum Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Spectrum Processing (Peak Identification) MS_Acq->MS_Proc Analysis Structural Elucidation and Verification NMR_Proc->Analysis IR_Proc->Analysis MS_Proc->Analysis

General Workflow for Spectroscopic Analysis.

References

Propiophenone: A Comprehensive Safety and Toxicology Profile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propiophenone (CAS No. 93-55-0), also known as ethyl phenyl ketone or 1-phenyl-1-propanone, is a versatile aryl ketone utilized as an intermediate in the synthesis of various pharmaceuticals and fragrances.[1][2] Its application in research and drug development necessitates a thorough understanding of its safety profile to ensure proper handling and mitigate potential risks. This technical guide provides a comprehensive overview of the safety data for this compound, including its physicochemical properties, toxicological profile, and recommended handling procedures, presented in a format tailored for the scientific community.

Physicochemical and Hazard Identification

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. This compound is a colorless to pale yellow liquid with a characteristic sweet, flowery odor.[2][3][4] It is a combustible liquid and is known to cause serious eye irritation.[1][4][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC₉H₁₀O[3]
Molecular Weight134.18 g/mol [5]
AppearanceColorless to pale yellow liquid[3][4]
OdorCharacteristic, sweet, flowery[2][3][4]
Melting Point17-19 °C (63-66 °F)[5][6]
Boiling Point218 °C (424 °F)[3][5]
Flash Point87-92 °C (188.6-198 °F)[4][5]
Density1.009 g/mL at 25 °C[5][6]
Vapor Pressure0.23 hPa at 25 °C[5]
Vapor Density4.63 (Air = 1)[5]
Water Solubility2 g/L (Insoluble to difficult to mix)[3][5][6][7]
Partition Coefficient (log Kow)2.19[5]
Autoignition TemperatureNo data available[5]

Toxicological Profile

The toxicological data for this compound indicates that it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and respiratory tract irritation.[2][5] The primary acute health hazard identified is serious eye irritation.[1][5]

Table 2: Acute Toxicity Data for this compound
Route of ExposureSpeciesTestValueReference(s)
OralRatLD504530 - 4534.9 mg/kg[5][8][9]
DermalRabbitLD504530.4 mg/kg[8][9]
IntraperitonealMouseLD50100 mg/kg[8][9]
SubcutaneousMouseLD502250 mg/kg[8][9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to suggest that this compound has mutagenic or reproductive effects.[5][8] Furthermore, it is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the Occupational Safety and Health Administration (OSHA).[9]

Hazard Classification and Labeling

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a combustible liquid and a substance that causes serious eye irritation.[1][5]

GHS_Classification cluster_hazards GHS Hazard Classification cluster_label GHS Label Elements This compound {this compound | CAS: 93-55-0} Hazard_Class_1 Flammable Liquids (Category 4) H227: Combustible liquid This compound->Hazard_Class_1 classified as Hazard_Class_2 Serious Eye Damage/Eye Irritation (Category 2A) H319: Causes serious eye irritation This compound->Hazard_Class_2 classified as Pictogram Warning Signal_Word Signal Word Warning PPE_Workflow cluster_ppe Required Personal Protective Equipment (PPE) Start Handling this compound Eye_Protection Eye/Face Protection Safety glasses with side-shields or goggles (Conforming to EN166 or NIOSH standards) Start->Eye_Protection Always Wear Hand_Protection Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) Start->Hand_Protection Always Wear Body_Protection Body Protection Laboratory coat or impervious clothing Start->Body_Protection Always Wear Respiratory_Protection Respiratory Protection Required if ventilation is inadequate or for large spills (Use NIOSH-approved respirator) Start->Respiratory_Protection Conditional

References

The Enigmatic Presence of Propiophenone and its Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone (1-phenyl-1-propanone) and its derivatives represent a class of aromatic ketones that, while being pivotal intermediates in synthetic organic chemistry for the production of pharmaceuticals and fragrances, have a subtle and sporadic presence in the natural world.[1] Unlike more ubiquitous phenylpropanoids, propiophenones are typically found as minor constituents in complex mixtures of secondary metabolites. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and its analogues, delves into their putative biosynthetic origins, outlines detailed methodologies for their extraction and characterization, and touches upon their reported biological activities.

Introduction

This compound is an aromatic ketone characterized by a phenyl group attached to a propanoyl group. Its derivatives are structurally diverse, often featuring hydroxyl, methoxy, or alkyl substitutions on the aromatic ring. While the synthetic utility of these compounds is well-documented, serving as precursors to drugs like phenmetrazine, bupropion, and various local anesthetics, their natural roles are less understood.[1][2] Reports of their isolation from natural sources are scattered across various domains of life, including plants, fungi, and even as metabolic byproducts in animals. This guide aims to collate this dispersed information, providing a core reference for researchers investigating these intriguing molecules.

Natural Occurrence of this compound and its Derivatives

The presence of this compound and its derivatives in nature is not widespread, but they have been identified in a variety of organisms. They are often components of essential oils or complex plant extracts. Due to their typically low concentrations, quantitative data is sparse in the literature. The following table summarizes the known natural sources.

Compound NameDerivative TypeNatural Source(s)Organism TypeReference(s)
This compound Parent CompoundArtemisia judaica (Judean wormwood)Plant[3][4]
Manilkara zapota (Sapodilla)Plant[3][4]
Cistus ladanifer (Labdanum)Plant[5]
Milk (as a metabolite)Animal Product[6]
4'-Methylacetophenone Methylated Acetophenone (B1666503)Cistus ladanifer (Labdanum)Plant[5]
2',4'-Dimethylacetophenone Methylated AcetophenoneCistus ladanifer (Labdanum)Plant[5]
Kakuol Hydroxythis compoundAsarum sieboldii (Wild Ginger)Plant[7]
Various Acetophenones Related KetonesVarious Endophytic FungiFungus[8]
3,4-Dihydroxythis compound-3-β-d-glucoside Glycosylated Hydroxythis compoundCistus ladanifer (Labdanum)Plant[9]

*Note: Acetophenone derivatives are included due to their structural similarity and co-occurrence with this compound in sources like Cistus ladanifer.

Biosynthesis of this compound

The biosynthesis of this compound and its derivatives is not fully elucidated but is believed to originate from the phenylpropanoid pathway , a major route for the synthesis of a vast array of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine.

The key transformation from the common C6-C3 phenylpropanoid skeleton (like cinnamic acid) to the C6-C2 skeleton of acetophenone or the C6-C3 skeleton of this compound (with a saturated side chain) likely involves a chain-shortening mechanism analogous to fatty acid β-oxidation.

Proposed Biosynthetic Pathway:

  • Deamination: L-Phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) . This is the committed step into the phenylpropanoid pathway.[2][10][11]

  • Activation: trans-Cinnamic acid is activated to its Coenzyme A (CoA) thioester, Cinnamoyl-CoA.

  • β-Oxidation-like Cascade: The Cinnamoyl-CoA molecule undergoes a series of reactions that shorten the three-carbon side chain. This is a critical, though not fully characterized, step for simple phenylpropanoid derivatives.

    • Hydration: Water is added across the double bond of the propenyl side chain, forming 3-hydroxy-3-phenylpropanoyl-CoA.

    • Dehydrogenation: The hydroxyl group is oxidized to a ketone, yielding 3-oxo-3-phenylpropanoyl-CoA.

    • Thiolytic Cleavage: A molecule of Acetyl-CoA is cleaved off, resulting in Benzoyl-CoA.[3] This pathway is primarily associated with benzoic acid biosynthesis.

For this compound formation, a modified or alternative pathway involving reduction and decarboxylation steps may exist. Microbial biotransformation studies have shown that Pseudomonas species can convert cinnamic acid to acetophenone, suggesting that pathways for side-chain modification and cleavage are present in nature.[12]

Biosynthesis cluster_this compound Hypothetical Route to this compound Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin  PAL CinCoA Cinnamoyl-CoA Cin->CinCoA  Ligase Hyd 3-Hydroxy-3-phenyl- propanoyl-CoA CinCoA->Hyd Hydratase Prop This compound CinCoA->Prop Alternative Pathway? (Reduction, Decarboxylation, etc.) Dehyd 3-Oxo-3-phenyl- propanoyl-CoA Hyd->Dehyd Dehydrogenase BenzCoA Benzoyl-CoA Dehyd->BenzCoA Thiolase Benzoic Benzoic Acid BenzCoA->Benzoic Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_isolate Isolation & Purification cluster_char Characterization Collect 1. Collect Plant Material Dry 2. Air Dry Collect->Dry Grind 3. Grind to Powder Dry->Grind Hydrodistill 4a. Hydrodistillation (for Volatiles) Grind->Hydrodistill SolventExtract 4b. Solvent Maceration (e.g., Ethanol) Grind->SolventExtract EssentialOil Essential Oil Hydrodistill->EssentialOil CrudeExtract Crude Extract SolventExtract->CrudeExtract ColumnChrom 5. Column Chromatography (Silica Gel) EssentialOil->ColumnChrom GCMS 8a. GC-MS Analysis EssentialOil->GCMS CrudeExtract->ColumnChrom Fractions 6. Collect & Pool Fractions (TLC Monitoring) ColumnChrom->Fractions PrepHPLC 7. Preparative HPLC (If Needed) Fractions->PrepHPLC PureCompound Pure Compound Fractions->PureCompound If pure enough Fractions->GCMS PrepHPLC->PureCompound NMR 8b. NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR ID Structure Elucidated GCMS->ID NMR->ID

References

Aromatic Ketones: A Technical Guide to Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of aromatic ketones, covering their nomenclature, key examples in medicinal chemistry, detailed experimental protocols for their synthesis, and thorough characterization by modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Nomenclature of Aromatic Ketones

The naming of aromatic ketones follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also frequently used and recognized.

IUPAC Nomenclature:

The IUPAC system provides several methods for naming ketones. For aromatic ketones, the name is typically derived by:

  • Treating the acyl group as a substituent on the aromatic ring. The name of the acyl group is followed by the name of the aromatic ring. For example, the simplest aromatic ketone, consisting of a benzoyl group attached to a benzene (B151609) ring, is named benzophenone (B1666685).

  • Naming the ketone as a derivative of the corresponding alkane. The '-e' ending of the alkane is replaced with '-one'. The carbon chain is numbered to give the carbonyl carbon the lowest possible number. The aromatic ring is treated as a substituent (e.g., phenyl). For instance, a ketone with a phenyl group and a methyl group attached to the carbonyl carbon is named phenylethanone.

  • Using the suffix '-phenone' for ketones where a phenyl group is attached to an acyl group. For example, the ketone with a methyl group and a phenyl group attached to the carbonyl is commonly known by its IUPAC-retained name, acetophenone (B1666503).

Common Nomenclature:

Common names for aromatic ketones are widely used. These names are often formed by naming the two groups attached to the carbonyl group followed by the word "ketone". For example, the ketone with two phenyl groups is called diphenyl ketone (benzophenone), and the ketone with a methyl and a phenyl group is called methyl phenyl ketone (acetophenone).

Aromatic Ketones in Drug Development

Aromatic ketones are a crucial structural motif in a wide array of pharmacologically active compounds. The carbonyl group can act as a hydrogen bond acceptor and its adjacent aromatic rings can participate in various non-covalent interactions with biological targets, making this class of compounds highly valuable in drug design.

Notable examples of drugs and drug intermediates containing an aromatic ketone moiety include:

  • Ketoprofen (B1673614): A non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[1]

  • Haloperidol: An antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.

  • Bupropion: An antidepressant and smoking cessation aid.[1]

  • (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone: A key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes.

The versatility of the aromatic ketone scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Aromatic Ketones: The Friedel-Crafts Acylation

A primary and widely utilized method for the synthesis of aromatic ketones is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Below are detailed experimental protocols for the synthesis of two common aromatic ketones, acetophenone and benzophenone, via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Acetophenone

Materials:

  • Benzene (anhydrous)

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (5%)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the flask in an ice bath.

  • From the dropping funnel, slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition of acetyl chloride, add anhydrous benzene (1.2 equivalents) dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium hydroxide solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude acetophenone can be purified by distillation.

Logical Workflow for Friedel-Crafts Acylation:

Friedel_Crafts_Acylation reagents Reactants (Aromatic Hydrocarbon, Acyl Halide) reaction_setup Reaction Setup (Inert atmosphere, 0°C to RT) reagents->reaction_setup catalyst Lewis Acid Catalyst (e.g., AlCl3) catalyst->reaction_setup solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction_setup workup Aqueous Work-up (HCl/Ice, NaOH, Brine) reaction_setup->workup Reaction Completion extraction Extraction (Organic Solvent) workup->extraction drying Drying (Anhydrous MgSO4/Na2SO4) extraction->drying purification Purification (Distillation/Recrystallization) drying->purification product Pure Aromatic Ketone purification->product

Caption: Workflow for the synthesis of aromatic ketones via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Benzophenone

Materials:

  • Benzene (anhydrous)

  • Benzoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the flask in an ice-water bath.

  • Slowly add benzoyl chloride (1.0 equivalent) dropwise from the dropping funnel with continuous stirring.

  • After the addition of benzoyl chloride, add anhydrous benzene (1.2 equivalents) dropwise.

  • After the complete addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: The crude benzophenone can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or hexane.

Characterization of Aromatic Ketones

The structure and purity of synthesized aromatic ketones are confirmed using a combination of spectroscopic techniques. Below is a summary of the characteristic spectral data for acetophenone, benzophenone, and ketoprofen.

Spectroscopic Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrometry (m/z)
Acetophenone C₈H₈O120.157.96 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.60 (s, 3H)198.1 (C=O), 137.1 (C), 133.1 (CH), 128.6 (CH), 128.3 (CH), 26.6 (CH₃)~3060 (Ar-H), ~2925 (C-H), ~1685 (C=O), ~1600, 1450 (C=C)120 (M+), 105 (M-CH₃), 77 (C₆H₅)
Benzophenone C₁₃H₁₀O182.227.82-7.72 (m, 4H), 7.62-7.45 (m, 6H)196.7 (C=O), 137.6 (C), 132.4 (CH), 130.0 (CH), 128.3 (CH)~3060 (Ar-H), ~1660 (C=O), ~1600, 1450 (C=C)182 (M+), 105 (C₆H₅CO), 77 (C₆H₅)
Ketoprofen C₁₆H₁₄O₃254.287.80-7.30 (m, 9H, Ar-H), 3.75 (q, 1H, CH), 1.55 (d, 3H, CH₃)~196.5 (C=O, ketone), ~180.2 (C=O, acid), 140.1, 137.9, 137.4, 132.6, 131.7, 130.1, 129.4, 129.3, 128.6, 128.3 (Ar-C), 45.3 (CH), 18.1 (CH₃)~3300-2500 (O-H, acid), ~1695 (C=O, acid), ~1655 (C=O, ketone), ~1600, 1450 (C=C)254 (M+), 209 (M-COOH), 105 (C₆H₅CO), 77 (C₆H₅)
Detailed Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified aromatic ketone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum using a standard pulse sequence. Set the spectral width to appropriately cover the aromatic and aliphatic regions. Process the data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required due to the lower natural abundance of ¹³C. Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples with minimal sample preparation.

  • Data Acquisition: Place the sample in an FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch and the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.

  • Data Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. For aromatic ketones, characteristic fragments include the loss of the alkyl or aryl groups attached to the carbonyl, as well as the formation of stable acylium ions.

Signaling Pathway of Friedel-Crafts Acylation Mechanism:

Friedel_Crafts_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Regeneration of Aromaticity AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion (R-CO+) + [AlCl3X]- AcylHalide->AcyliumIon + AlCl3 LewisAcid Lewis Acid (AlCl3) Benzene Aromatic Ring SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + R-CO+ Product Aromatic Ketone SigmaComplex->Product - H+ SigmaComplex->Product CatalystRegen Catalyst Regeneration (AlCl3 + HX)

Caption: Mechanism of Friedel-Crafts acylation for the synthesis of aromatic ketones.

References

Propiophenone as a Fragrance Ingredient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propiophenone (1-phenyl-1-propanone) is an aromatic ketone that serves as a versatile and valuable ingredient in the fragrance and flavor industries. Characterized by a powerful and pleasant floral scent, it is utilized to impart specific nuances in a variety of perfume compositions. This technical guide provides an in-depth overview of this compound for researchers, scientists, and drug development professionals. It covers its physicochemical properties, olfactory profile, synthesis, and applications in perfumery. Furthermore, this document details key experimental protocols for its synthesis and analysis, explores the mechanism of olfactory perception, and summarizes its safety and regulatory status. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

This compound, with the chemical formula C₉H₁₀O, is an organic compound classified as an aryl ketone.[1] Its structure consists of a phenyl group bonded to a propanoyl group.[2] Also known by synonyms such as ethyl phenyl ketone and 1-phenyl-1-propanone, it is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[3][4][5] In the fragrance industry, this compound is valued for its powerful herbaceous-floral notes, reminiscent of hawthorn and lilac.[6][7] It is used as a component in various perfume compositions and serves as an important intermediate in the synthesis of other organic compounds and pharmaceuticals.[8][9][10]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its application in fragrance formulations, influencing its volatility, solubility, and stability. These properties are summarized in Table 1.

PropertyValueReferences
IUPAC Name 1-phenylpropan-1-one[6]
CAS Number 93-55-0[4]
Molecular Formula C₉H₁₀O[1][4]
Molecular Weight 134.18 g/mol [4][6]
Appearance Colorless to light yellow liquid[3][6]
Density 1.004 - 1.014 g/cm³ at 20-25°C[6][7]
Melting Point 17 - 21 °C (63 - 70 °F)[6][11]
Boiling Point 218 - 219 °C (424 - 426 °F)[11]
Vapor Pressure 0.129 mmHg at 25°C[11]
Flash Point 85 - 99 °C (185 - 210 °F)[3][7]
Refractive Index 1.521 - 1.531 at 20°C[6][7]
Solubility Insoluble in water; miscible with organic solvents like ethanol (B145695) and ether.[1][4]

Olfactory Profile

This compound possesses a strong and complex odor profile that makes it a useful component in fine fragrance and functional perfumery. Its scent is less pungent and chemical than the related acetophenone.[7] While a specific odor detection threshold is not widely reported in the literature, its potent character is well-established.[2][3][7] A "Threshold of Concern" has been established for toxicological assessment.[1]

Olfactory ParameterDescriptionReferences
Odor Type Floral, Fruity[7][11]
Odor Descriptors Hawthorn, lilac, sweet, herbaceous, aromatic, cherry, fruity.[1][11]
Taste Description Fruity[6][11]
Threshold of Concern 1800 µ g/person/day [1][6]

Application in Fragrance Compositions

This compound is utilized for its powerful herbaceous-floral effect.[7] Its unique scent profile allows it to be used in discrete amounts to build or support specific floral accords, particularly in lilac, hawthorne, and wisteria compositions.[6] It is also incorporated into more complex fragrance structures like fougère.[6][7] this compound blends well with other fragrance ingredients such as cananga oil, amyl salicylate, and anisaldehyde.[6][7] The recommended usage level in a final fragrance concentrate is up to 1.0%.[6]

Synthesis and Manufacturing

The primary industrial method for producing this compound is the Friedel-Crafts acylation of benzene (B151609).[6] This process involves reacting benzene with either propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][9] An alternative, though less common, method is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid over a catalyst at high temperatures.[12]

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products & Purification Benzene Benzene ReactionVessel Reaction Vessel (Friedel-Crafts Acylation) Benzene->ReactionVessel PropionylChloride Propionyl Chloride PropionylChloride->ReactionVessel AlCl3 Aluminum Chloride (AlCl₃) AlCl3->ReactionVessel Catalyzes CrudeProduct Crude this compound + HCl ReactionVessel->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification FinalProduct High-Purity this compound Purification->FinalProduct GCO_Workflow Sample This compound Sample (in solvent) Headspace Headspace Vial (Equilibration at 40°C) Sample->Headspace GC Gas Chromatograph (Separation Column) Headspace->GC Injection Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (MS) (Chemical Identification) Splitter->MS OlfactoryPort Olfactory Port (Human Sniffing) Splitter->OlfactoryPort DataMS MS Data (Chromatogram, Spectra) MS->DataMS DataO Sensory Data (Odor Descriptors, Intensity) OlfactoryPort->DataO Analysis Data Correlation (Aromagram Generation) DataMS->Analysis DataO->Analysis Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions (3 Months) cluster_eval Evaluation (Monthly) cluster_result Result Formulation Prepare Formulation (with this compound) Packaging Package in Final Container Formulation->Packaging Control Control Sample (25°C) Packaging->Control Distribute Samples HighTemp Accelerated (45°C) Packaging->HighTemp Distribute Samples Cycle Freeze/Thaw Cycle (-10°C / 25°C) Packaging->Cycle Distribute Samples Light Light Exposure (UV/Visible) Packaging->Light Distribute Samples Assessment Assess Parameters: - Physical (Color, Viscosity) - Chemical (pH, Assay) - Organoleptic (Odor) Control->Assessment HighTemp->Assessment Cycle->Assessment Light->Assessment Decision Pass / Fail (Shelf-Life Prediction) Assessment->Decision Olfactory_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_Protein G-Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC IonChannel cAMP-gated Ion Channel cAMP->IonChannel Opens Ions Ca²⁺ / Na⁺ Influx IonChannel->Ions Depolarization Membrane Depolarization Ions->Depolarization Signal Action Potential to Brain Depolarization->Signal Generates

References

A Technical Guide to the Synthesis of Propiophenone: Discovery, History, and Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiophenone (1-phenyl-1-propanone), an aromatic ketone of significant industrial and pharmaceutical interest, has been a subject of synthetic exploration for over a century. This in-depth technical guide provides a comprehensive overview of the discovery and history of its synthesis, detailing the core methodologies that have been developed and refined over time. From the foundational Friedel-Crafts acylation and early thermal rearrangements to modern oxidative techniques, this document presents detailed experimental protocols, quantitative data, and visual representations of the key synthetic pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a thorough understanding of the chemical principles and practical applications in the synthesis of this important molecule.

Introduction: The Emergence of an Important Synthetic Intermediate

This compound, a colorless to light yellow liquid with a characteristic floral odor, is a key building block in organic synthesis. Its structural motif is found in a variety of pharmaceuticals, including sympathomimetics, anxiolytics, and hypnotics. Furthermore, it serves as an intermediate in the production of fragrances and other fine chemicals. The journey of this compound synthesis began in the late 19th century, closely tied to the development of new reactions in aromatic chemistry. This guide will explore the seminal discoveries and subsequent evolution of its synthesis, providing practical, in-depth knowledge for laboratory and industrial applications.

Historical and Modern Synthetic Routes

The synthesis of this compound has evolved significantly since its initial preparations. This section details the primary methods, from the historical breakthroughs to contemporary approaches, providing detailed experimental protocols for each.

Friedel-Crafts Acylation of Benzene (B151609)

The most prominent and historically significant method for synthesizing this compound is the Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877.[1][2][3] This electrophilic aromatic substitution reaction involves the acylation of benzene with propionyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] This method remains the industrial standard due to its efficiency and high yields.[4]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propionyl chloride

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask (250 mL)

  • Stirring apparatus

  • Addition funnel

  • Reflux condenser with a drying tube and gas absorption trap

  • Water bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a 250 mL round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser. Attach a drying tube and a gas absorption trap (e.g., leading to a beaker with dilute sodium hydroxide) to the top of the condenser to handle the evolving HCl gas.

  • In the flask, place 22 g of anhydrous aluminum chloride and 37 mL of anhydrous benzene.

  • In the addition funnel, place a mixture of 25 mL of anhydrous benzene and 17.5 mL (0.2 moles) of propionyl chloride.

  • Cool the reaction flask in an ice-water bath to 10 °C.

  • With vigorous stirring, add the benzene-propionyl chloride mixture dropwise from the addition funnel to the flask over a period of approximately 1.5 hours, maintaining the temperature at 10 °C.[5]

  • After the addition is complete, remove the ice bath and warm the reaction mixture to 40 °C in a water bath and continue stirring for an additional 2 hours. The reaction mixture will likely turn dark.[5]

  • Cool the reaction mixture and pour it slowly with stirring onto a mixture of 100 g of crushed ice and 10 mL of concentrated hydrochloric acid in a large beaker.[5]

  • Transfer the mixture to a separatory funnel. Separate the organic layer (benzene layer) and wash the aqueous layer with a small portion of benzene.

  • Combine the organic layers and wash them with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the benzene solvent by simple distillation.

  • The crude this compound is then purified by fractional distillation, collecting the fraction boiling at approximately 218 °C.

Yield: 63-80%[5]

Claisen Rearrangement of α-Methoxystyrene

In 1896, Ludwig Claisen reported an alternative synthesis of this compound through the thermal rearrangement of α-methoxystyrene.[6] This reaction, an early example of a[7][7]-sigmatropic rearrangement, involves heating the starting material to a high temperature.[6]

Materials:

  • α-Methoxystyrene

  • Heating apparatus capable of reaching 300 °C

  • Distillation apparatus

Procedure:

  • Place α-methoxystyrene in a flask equipped for distillation.

  • Heat the flask to 300 °C for one hour.[6]

  • During the heating, the this compound formed is expected to distill.

  • Collect the distillate, which is crude this compound.

  • Further purification can be achieved by fractional distillation.

Yield: 65%[6]

Ketonization of Benzoic Acid and Propionic Acid

A commercially viable method for producing this compound involves the vapor-phase ketonization of a mixture of benzoic acid and propionic acid over a metal oxide catalyst at high temperatures.[6][7][8] This process is a cross-decarboxylation reaction.

Materials:

  • Benzoic acid

  • Propionic acid

  • Catalyst: Calcium acetate (B1210297) on alumina

  • Tube furnace reactor

  • Vaporizer and preheater

  • Condenser and collection system

Procedure:

  • A feed stream consisting of a molar ratio of benzoic acid to propionic acid of approximately 1:2 to 1:4 is prepared.[3]

  • The mixture is vaporized and preheated to around 325 °C.[8]

  • The vaporized feed is passed through a tube reactor containing a catalyst bed of calcium acetate on alumina.[8]

  • The reactor is maintained at a temperature between 450-550 °C.[6]

  • The product stream exiting the reactor is condensed and collected.

  • The major products are this compound, diethyl ketone, carbon dioxide, and water.[7][8]

  • This compound is separated from the by-products and unreacted starting materials by fractional distillation.

  • To suppress the formation of the isobutyrophenone (B147066) by-product, water or a secondary alcohol can be added to the feed stream.[3][7]

Oxidation of n-Propylbenzene

More recent synthetic strategies involve the direct oxidation of the benzylic position of n-propylbenzene. While strong oxidizing agents like potassium permanganate (B83412) can lead to over-oxidation to benzoic acid,[4] more controlled methods have been developed. A modern "one-pot" synthesis has been reported using tert-butyl hydroperoxide as the oxidant in the presence of iodine.

Materials:

  • n-Propylbenzene

  • Organic acid (e.g., acetic acid)

  • Iodine

  • tert-Butyl hydroperoxide (TBHP)

  • Reaction kettle with heating and stirring

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent

Procedure:

  • In a reaction kettle, add n-propylbenzene, an organic acid (e.g., acetic acid), iodine, and tert-butyl hydroperoxide. A suitable molar ratio would be approximately 1:1:0.2:6 (n-propylbenzene:acetic acid:iodine:TBHP).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 8-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic extract, dry it over a suitable drying agent, and evaporate the solvent to obtain the crude this compound.

  • Purify the product by fractional distillation.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods described.

Synthesis Method Reactants Catalyst/Reagent Temperature (°C) Reaction Time Yield (%) Key By-products Citations
Friedel-Crafts Acylation Benzene, Propionyl ChlorideAnhydrous AlCl₃10 - 403.5 hours63 - 80Polysubstituted products[5]
Claisen Rearrangement α-MethoxystyreneNone (Thermal)3001 hour65-[6]
Vapor-Phase Ketonization Benzoic Acid, Propionic AcidCalcium Acetate on Alumina450 - 550Continuous FlowHigh (Industrial)Diethyl ketone, Isobutyrophenone[6][7][8]
Oxidation of n-Propylbenzene n-Propylbenzene, TBHPIodine, Acetic Acid80 - 1208 - 24 hoursNot explicitly stated-

Visualization of Synthetic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core synthetic pathways and a general experimental workflow.

Caption: The reaction pathway for the Friedel-Crafts acylation of benzene to form this compound.

Claisen_Rearrangement Claisen Rearrangement Pathway AlphaMethoxystyrene α-Methoxystyrene TransitionState [3,3]-Sigmatropic Transition State AlphaMethoxystyrene->TransitionState Heat (300 °C) This compound This compound TransitionState->this compound Rearrangement

Caption: The thermal[7][7]-sigmatropic rearrangement of α-methoxystyrene to this compound.

General_Workflow General Experimental Workflow for this compound Synthesis Start Reaction Setup (Reactants, Solvent, Catalyst) Reaction Reaction Progression (Temperature Control, Stirring, Time) Start->Reaction Quenching Reaction Quenching (e.g., with ice/acid) Reaction->Quenching Extraction Work-up: Extraction (Separation of Organic/Aqueous Layers) Quenching->Extraction Washing Washing & Neutralization Extraction->Washing Drying Drying of Organic Layer Washing->Drying Purification Purification (Distillation) Drying->Purification Analysis Product Analysis (e.g., GC-MS, NMR) Purification->Analysis

Caption: A generalized workflow for the synthesis, work-up, and purification of this compound.

Conclusion

The synthesis of this compound is a classic yet evolving area of organic chemistry. The Friedel-Crafts acylation, established over a century ago, continues to be a robust and widely used method. Alternative approaches, such as the Claisen rearrangement and the ketonization of carboxylic acids, highlight the diversity of synthetic strategies that have been employed. Modern methods focusing on the direct oxidation of alkylbenzenes offer the potential for more streamlined and environmentally benign processes. This guide has provided a detailed overview of these key methods, complete with experimental protocols and quantitative data, to aid researchers and professionals in their work with this important chemical intermediate. The continued exploration of new catalysts and reaction conditions will undoubtedly lead to even more efficient and sustainable syntheses of this compound in the future.

References

Propiophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of its Synonyms, Properties, Synthesis, and Biological Significance

Propiophenone, a versatile aromatic ketone, serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. This technical guide provides a detailed exploration of its nomenclature, physicochemical properties, synthesis protocols, and its role in drug development, tailored for researchers, scientists, and professionals in the field.

Nomenclature and Identification

This compound is known by several alternative names and chemical identifiers, which are essential for accurate identification in literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

CategoryIdentifier
IUPAC Name 1-Phenylpropan-1-one[1][2][3][4]
Common Synonyms Ethyl phenyl ketone[1][2][5][6][7][8], Propionylbenzene[2][6][8], Benzoylethane[1][8]
CAS Number 93-55-0[1][2][5][7][9][10]
EC Number 202-257-6[5][8][10]
ChEBI ID CHEBI:425902[1][8]
PubChem CID 7148[1][8]
InChI InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3[1]
SMILES CCC(=O)c1ccccc1[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings.

Table 2: Physicochemical Data of this compound

PropertyValue
Molecular Formula C₉H₁₀O[1][9][11]
Molar Mass 134.18 g/mol [1][4][5][6][10][11][12]
Appearance Colorless to light yellow liquid or low-melting solid[1][6][9][11]
Odor Strong, floral, reminiscent of hawthorn and lilac[11][13]
Melting Point 17-21 °C[1][6][11][12]
Boiling Point 218 °C at 760 mmHg[1][6][11][13]
Density Approximately 1.01 g/cm³ at 20°C[1][6][11][12]
Solubility in Water Practically insoluble (approx. 0.2% at 20°C)[1][6][8][11]
Solubility in Organic Solvents Miscible with ethanol, ether, benzene (B151609), and chloroform[1][6][8][11]
Flash Point 85-99 °C (closed cup)[6][10][13]
Refractive Index ~1.527 at 20°C[11][13][14]

Synthesis of this compound: Experimental Protocols

This compound is commonly synthesized via two primary methods: Friedel-Crafts acylation and the ketonization of carboxylic acids.

Friedel-Crafts Acylation of Benzene

This is the most common laboratory and industrial method for preparing this compound.[1][11]

Protocol:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl fumes), suspend anhydrous aluminum chloride (AlCl₃) in an excess of dry benzene which serves as both reactant and solvent.

  • Acylation: Cool the stirred suspension in an ice bath. Add propionyl chloride dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for a few hours until the evolution of HCl gas ceases.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Wash the organic layer successively with water, 5% sodium bicarbonate solution, and again with water.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate. Remove the benzene by distillation. The resulting crude this compound can be purified by vacuum distillation.

Ketonization of Benzoic Acid and Propionic Acid

A commercial method involves the high-temperature, catalytic reaction of benzoic acid and propionic acid.[1]

Protocol:

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a catalyst, typically a mixture of calcium acetate (B1210297) and alumina.

  • Vapor-Phase Reaction: A gaseous mixture of benzoic acid and propionic acid is passed over the heated catalyst bed, maintained at a temperature of 450–550 °C.[1]

  • Product Condensation: The reaction products, including this compound, carbon dioxide, and water, are passed through a condenser to liquefy the organic components.[1]

  • Purification: The condensed liquid is then subjected to fractional distillation to separate this compound from byproducts such as diethyl ketone and unreacted starting materials.[15]

Synthesis_Workflows cluster_fc Friedel-Crafts Acylation cluster_ketonization Ketonization of Carboxylic Acids fc_start Start: Benzene, Propionyl Chloride, Anhydrous AlCl₃ fc_reaction Reaction: - Stirring in ice bath - Dropwise addition of  propionyl chloride fc_start->fc_reaction Reactants fc_workup Work-up: - Decompose with HCl/ice - Separate organic layer fc_reaction->fc_workup Completion fc_wash Washing: - H₂O - NaHCO₃ solution - H₂O fc_workup->fc_wash fc_purify Purification: - Dry over Na₂SO₄ - Vacuum Distillation fc_wash->fc_purify fc_end End: Pure this compound fc_purify->fc_end k_start Start: Benzoic Acid, Propionic Acid k_reaction Vapor-Phase Reaction: - Pass over catalyst bed  (Calcium acetate/Alumina) - 450-550 °C k_start->k_reaction Reactants k_condense Condensation: - Cool reaction mixture k_reaction->k_condense Products k_purify Purification: - Fractional Distillation k_condense->k_purify k_end End: Pure this compound k_purify->k_end

Fig. 1: Experimental workflows for the synthesis of this compound.

Role in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other organic compounds.[6][7][11][16][17] Its ketone functional group allows for various chemical transformations, making it a versatile precursor.

Key Applications:

  • Pharmaceutical Intermediates: It is a precursor for synthesizing pharmaceuticals such as:

    • Phenmetrazine and Phendimetrazine: Appetite suppressants.[1]

    • Propoxyphene: An opioid analgesic.[1]

    • Bupropion: An antidepressant of the aminoketone class.[6]

    • Cathinone and Methcathinone: Stimulants.[6][17]

    • Ephedrine and Pseudoephedrine: Decongestants and stimulants.[1][13][]

  • Fragrance Industry: Due to its pleasant, floral scent, it is used in small amounts in perfume compositions for scents like lilac, hawthorn, and wisteria.[6][11][14]

  • Organic Synthesis: It serves as a starting material for the synthesis of aryl alkenes, such as phenylpropanoids.[2][6][7]

Metabolic Pathways

In biological systems, this compound undergoes metabolic transformations, primarily through reduction and hydroxylation. In vitro studies using rat and rabbit liver homogenates have elucidated the major metabolic routes.[19]

The primary metabolic pathway is the reduction of the ketone group to form the corresponding alcohol, 1-phenyl-1-propanol.[19] A secondary pathway involves the aliphatic hydroxylation of the ethyl side chain to produce 2-hydroxy-1-phenyl-1-propanone.[19] These metabolites can be further processed in the body.

Metabolic_Pathway This compound This compound (1-Phenyl-1-propanone) alcohol 1-Phenyl-1-propanol This compound->alcohol Carbonyl Reduction (Major Pathway) [NADH/NADPH] hydroxylated 2-Hydroxy-1-phenyl-1-propanone This compound->hydroxylated Aliphatic Hydroxylation (Significant Pathway) [NADPH] diol 1-Phenyl-1,2-propanediol alcohol->diol Further Metabolism hydroxylated->diol Further Reduction

Fig. 2: In vitro metabolic pathway of this compound.

Analytical Methods

The characterization and purity assessment of this compound are crucial for its use in research and manufacturing. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 3: Analytical Techniques for this compound Characterization

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification, purity assessment, and analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., carbonyl group, aromatic ring).
Ultraviolet-Visible (UV-Vis) Spectroscopy Quantitative analysis and study of electronic transitions.[13]

Conclusion

This compound is a chemical compound of significant interest to the scientific and industrial communities, particularly in drug discovery and development. Its well-defined chemical properties, established synthesis routes, and versatile reactivity make it an indispensable intermediate. A thorough understanding of its nomenclature, physicochemical characteristics, and metabolic fate is essential for its effective and safe application in research and manufacturing.

References

Methodological & Application

Application Note: Synthesis of Propiophenone via Friedel-Crafts Acylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2][3] This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the synthesis of aromatic ketones.[4] Propiophenone, an important intermediate in the synthesis of various pharmaceuticals and fragrances, can be efficiently synthesized through the Friedel-Crafts acylation of benzene (B151609) using propionyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]

This application note provides a detailed protocol for the laboratory-scale synthesis of this compound. It outlines the reaction mechanism, experimental procedure, purification process, and key reaction parameters. A significant advantage of Friedel-Crafts acylation over alkylation is that the acylium ion electrophile does not undergo rearrangement, and the resulting ketone product is deactivated, preventing further reactions on the aromatic ring.[3][7][8]

Reaction Mechanism

The synthesis proceeds through a well-established three-step mechanism:

  • Formation of the Acylium Ion: Propionyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[3][9][10]

  • Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][10]

  • Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound.[7][8] The AlCl₃ catalyst is regenerated in this process, although in practice, it forms a complex with the ketone product, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the ketone.[4][8]

Experimental Protocol

This protocol details the synthesis of this compound from benzene and propionyl chloride.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMolesStoichiometric Ratio
BenzeneC₆H₆78.1150 mL (43.8 g)0.56~4.5
Propionyl ChlorideC₃H₅ClO92.5210 mL (10.9 g)0.1181.0
Anhydrous Aluminum ChlorideAlCl₃133.3418 g0.1351.15
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93100 mL--
5% Hydrochloric Acid (HCl)HCl36.46100 mL--
Saturated Sodium BicarbonateNaHCO₃84.0150 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--
IceH₂O18.02~100 g--

Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

1. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Attach a calcium chloride drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • In a fume hood, charge the flask with anhydrous aluminum chloride (18 g) and 50 mL of dichloromethane.

  • Cool the flask in an ice bath with stirring.

2. Addition of Reagents:

  • Add benzene (50 mL) to the dropping funnel. Add the benzene dropwise to the stirred AlCl₃ suspension in the flask over 15-20 minutes, maintaining the temperature below 10°C.

  • After the benzene addition is complete, add propionyl chloride (10 mL) to the dropping funnel.

  • Add the propionyl chloride dropwise to the reaction mixture over 30 minutes. Control the rate of addition to keep the temperature below 10°C and to manage the evolution of HCl gas.[1]

3. Reaction:

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C for DCM) using a heating mantle and stir for 1-2 hours to ensure the reaction goes to completion.[1]

4. Work-up and Isolation:

  • Cool the reaction mixture back down in an ice bath.

  • Carefully and slowly pour the reaction mixture onto ~100 g of crushed ice in a large beaker. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Stir the mixture until all the ice has melted and the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (bottom layer, DCM).

  • Extract the aqueous layer with an additional 25 mL of dichloromethane.[9]

  • Combine the organic layers and wash sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[9]

  • Dry the organic layer over anhydrous magnesium sulfate.[9]

5. Purification:

  • Filter off the drying agent by gravity filtration.

  • Remove the dichloromethane solvent using a rotary evaporator.[9]

  • The resulting crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 218 °C at atmospheric pressure or a lower temperature under vacuum.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Assemble dry glassware: 3-neck flask, condenser, dropping funnel B Charge flask with AlCl₃ and DCM A->B C Cool flask in an ice bath B->C D Dropwise add Benzene C->D Maintain T < 10°C E Dropwise add Propionyl Chloride D->E F Warm to RT, then reflux for 1-2 hours E->F G Quench reaction on ice F->G Cool down H Separate organic layer G->H I Wash with HCl, H₂O, NaHCO₃ H->I J Dry organic layer (MgSO₄) I->J K Remove solvent (Rotovap) J->K L Vacuum Distillation K->L M Collect this compound L->M

Caption: Workflow for the synthesis of this compound.

G Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Restoration of Aromaticity PropionylChloride Propionyl Chloride (CH₃CH₂COCl) AcyliumIon Acylium Ion [CH₃CH₂C=O]⁺ PropionylChloride->AcyliumIon + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Benzene Benzene AcyliumIon->Benzene Electrophile attacks Benzene SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) Benzene->SigmaComplex SigmaComplex2 Arenium Ion SigmaComplex->SigmaComplex2 Deprotonation This compound This compound HCl HCl RegenAlCl3 AlCl₃ (regenerated) SigmaComplex2->this compound + [AlCl₄]⁻

Caption: Mechanism of Friedel-Crafts acylation.

References

Application Notes and Protocols for Vapor-Phase Cross-Decarboxylation in Propiophenone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of propiophenone through vapor-phase cross-decarboxylation of benzoic acid and propionic acid. This compound is a key starting material in the synthesis of various pharmaceuticals. This method offers an alternative to traditional Friedel-Crafts acylation, aiming to reduce corrosion and waste disposal issues.

Introduction

Vapor-phase cross-decarboxylation, also known as ketonization, is a catalytic process that converts two carboxylic acids into a ketone, with the liberation of carbon dioxide and water. In the production of this compound, benzoic acid and propionic acid are reacted at elevated temperatures over a solid catalyst.

The primary reaction is as follows:

C₆H₅COOH (Benzoic Acid) + CH₃CH₂COOH (Propionic Acid) → C₆H₅COCH₂CH₃ (this compound) + CO₂ + H₂O

Key challenges in this process include maximizing the selectivity towards the desired cross-ketone (this compound) while minimizing the formation of symmetrical ketones (diethyl ketone and diphenyl ketone) and other by-products, such as isobutyrophenone (B147066). The presence of isobutyrophenone is particularly problematic due to its similar boiling point to this compound, making separation by conventional distillation difficult.[1][2]

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a proposed mechanism involving the adsorption and activation of the carboxylic acids on the surface of a metal oxide catalyst. The process is thought to involve the formation of a β-keto acid intermediate, which is unstable and readily decarboxylates to form the ketone.

ReactionMechanism cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_intermediates Intermediates cluster_products Products Benzoic_Acid Benzoic Acid (C₆H₅COOH) Catalyst Metal Oxide Catalyst Benzoic_Acid->Catalyst Adsorption Propionic_Acid Propionic Acid (CH₃CH₂COOH) Propionic_Acid->Catalyst Adsorption Adsorbed_Benzoate Adsorbed Benzoate Catalyst->Adsorbed_Benzoate Adsorbed_Propionate Adsorbed Propionate Catalyst->Adsorbed_Propionate Beta_Keto_Acid_Intermediate β-Keto Acid Intermediate Adsorbed_Benzoate->Beta_Keto_Acid_Intermediate Surface Reaction Adsorbed_Propionate->Beta_Keto_Acid_Intermediate Surface Reaction This compound This compound Beta_Keto_Acid_Intermediate->this compound Decarboxylation CO2 Carbon Dioxide (CO₂) Beta_Keto_Acid_Intermediate->CO2 Decarboxylation H2O Water (H₂O) ExperimentalWorkflow Reactant_Prep 1. Reactant Preparation - Mix Benzoic Acid and Propionic Acid - Add Water/Diluent (optional) Pumping 2. Pumping - Use HPLC or Syringe Pump Reactant_Prep->Pumping Vaporization 3. Vaporization & Preheating - Heat reactants to vapor phase - Pre-heat to reaction temperature Pumping->Vaporization Reaction 4. Catalytic Reaction - Pass vapor over catalyst in  fixed-bed reactor Vaporization->Reaction Condensation 5. Product Condensation - Cool reactor effluent Reaction->Condensation Separation 6. Gas-Liquid Separation - Separate gaseous (CO₂) and  liquid products Condensation->Separation Analysis 7. Product Analysis - GC-MS or GC-FID Separation->Analysis

References

Application Notes and Protocols: Synthesis and Evaluation of Propiophenone Derivatives as Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of propiophenone derivatives as potential antidiabetic agents. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the development and screening of novel therapeutic compounds for diabetes mellitus.

Introduction

This compound derivatives have emerged as a promising class of compounds in the search for new antidiabetic therapies. These molecules have been shown to exert their effects through various mechanisms, including the inhibition of protein tyrosine phosphatase 1B (PTP-1B), modulation of peroxisome proliferator-activated receptor-gamma (PPARγ), and inhibition of α-glucosidase. This document details the synthesis of a series of this compound derivatives and the protocols for assessing their biological activity in relevant assays.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound derivatives, particularly chalcone-type structures, is the Claisen-Schmidt condensation reaction.[1] This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025).

General Experimental Protocol for Synthesis

The following protocol describes a general procedure for the synthesis of chalcone-based this compound derivatives.

Materials and Reagents:

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone)

  • Substituted benzaldehyde

  • Ethanol (B145695) (absolute)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities of the substituted acetophenone (e.g., 10 mmol) and the desired substituted benzaldehyde (10 mmol) in absolute ethanol (50 mL).[1]

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v, 20 mL) dropwise.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).[1]

  • Work-up: Once the reaction is complete (typically after 2-4 hours), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the crude product. Purify the crude compound by column chromatography over silica gel using a suitable eluent system to afford the pure this compound derivative.[1]

  • Characterization: Characterize the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Example Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization cluster_final Final Product Reactants Acetophenone & Benzaldehyde Derivatives Reaction Claisen-Schmidt Condensation (NaOH, Ethanol) Reactants->Reaction Precipitation Acidification & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Column Chromatography Filtration->Purification Analysis Spectroscopic Analysis (NMR, MS) Purification->Analysis Final_Product Pure this compound Derivative Analysis->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Biological Evaluation Protocols

The antidiabetic potential of the synthesized this compound derivatives can be evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

PTP-1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a key target for type 2 diabetes treatment.

Principle:

The assay measures the ability of a compound to inhibit the enzymatic activity of PTP-1B. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl phosphate (B84403) (pNPP), to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM citrate (B86180) buffer (pH 6.0) containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

    • Enzyme Solution: Prepare a working solution of recombinant human PTP-1B in the assay buffer.

    • Substrate Solution: Prepare a solution of pNPP in the assay buffer.

    • Test Compounds: Prepare stock solutions of the synthesized this compound derivatives in DMSO and dilute to the desired concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the test compound solution, and 25 µL of the PTP-1B enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 100 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • A control (without inhibitor) and a blank (without enzyme) should be included.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Thiazolidinediones, a class of antidiabetic drugs, are potent PPARγ agonists.

Principle:

This is a cell-based reporter assay to screen for PPARγ agonists. Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element linked to a luciferase reporter gene. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.

    • Co-transfect the cells with a PPARγ expression vector and a luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection, seed the cells in a 96-well plate.

    • Treat the cells with various concentrations of the synthesized this compound derivatives. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (DMSO).

  • Luciferase Assay:

    • After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in each well.

    • Express the results as fold activation relative to the vehicle control.

    • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of carbohydrates into glucose. Inhibitors of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia.[2]

Principle:

The assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be measured colorimetrically at 405 nm.[3]

Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 100 mM sodium phosphate buffer (pH 6.8).

    • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer.

    • Substrate Solution: Prepare a solution of pNPG in the phosphate buffer.

    • Test Compounds: Prepare stock solutions of the synthesized this compound derivatives in DMSO and dilute to the desired concentrations in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution and 50 µL of the α-glucosidase enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Acarbose can be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the PTP-1B assay.

    • Determine the IC₅₀ values.

In Vivo Antidiabetic Activity

The in vivo efficacy of promising compounds should be evaluated in animal models of diabetes.

Principle:

Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ induces a state of hyperglycemia that mimics type 1 diabetes.[4]

Protocol:

  • Induction of Diabetes:

    • Use adult male Wistar or Sprague-Dawley rats.

    • Administer a single intraperitoneal injection of STZ (dissolved in citrate buffer, pH 4.5) at a dose of 45-60 mg/kg body weight.[4]

    • After 72 hours, measure the fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into groups: a diabetic control group (vehicle), a standard drug group (e.g., glibenclamide or metformin), and treatment groups receiving different doses of the test compounds.[4]

    • Administer the compounds orally once daily for a specified period (e.g., 21 days).[1]

  • Parameters to be Measured:

    • Fasting blood glucose levels at regular intervals.

    • Oral glucose tolerance test (OGTT) at the end of the study.

    • Biochemical parameters in serum (e.g., insulin, lipid profile).

    • Body weight.

Data Analysis:

  • Compare the changes in blood glucose levels and other parameters between the treatment groups and the diabetic control group.

  • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Biological Activity of this compound Derivatives

Compound IDPTP-1B Inhibition IC₅₀ (µM)PPARγ Agonist Activity EC₅₀ (µM)α-Glucosidase Inhibition IC₅₀ (µM)
Derivative 1 5.2 ± 0.4> 5012.5 ± 1.1
Derivative 2 2.1 ± 0.215.3 ± 1.88.7 ± 0.9
Derivative 3 8.9 ± 0.7> 5025.1 ± 2.3
Rosiglitazone NA0.5 ± 0.05NA
Acarbose NANA150.2 ± 12.5

NA: Not Applicable

Table 2: In Vivo Antihyperglycemic Activity in STZ-Induced Diabetic Rats

Treatment (100 mg/kg)Initial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)% Reduction in Blood Glucose
Diabetic Control 450 ± 25480 ± 30-6.7
Derivative 2 460 ± 28210 ± 1554.3
Glibenclamide (10 mg/kg) 455 ± 22180 ± 1260.4

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

Insulin Signaling and the Role of PTP-1B

The following diagram illustrates the insulin signaling pathway and the inhibitory role of PTP-1B, which is a target for some this compound derivatives.

Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP-1B IR->PTP1B PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Mediates PTP1B->IR Dephosphorylates (Inhibits) This compound This compound Derivative This compound->PTP1B Inhibits

Caption: Insulin signaling pathway and PTP-1B inhibition.
PPARγ Activation Pathway

This diagram shows the mechanism of PPARγ activation by agonist ligands, leading to the regulation of target gene expression.

PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Derivative (Agonist) PPARg PPARγ This compound->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

Caption: PPARγ activation by a this compound derivative agonist.
Experimental Workflow for Antidiabetic Screening

This diagram outlines the logical flow of experiments from synthesis to in vivo evaluation.

Screening_Workflow Synthesis Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (PTP-1B, PPARγ, α-glucosidase) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection In_Vivo_Testing In Vivo Evaluation (STZ-induced diabetic model) Lead_Selection->In_Vivo_Testing Data_Evaluation Efficacy and Toxicity Data Evaluation In_Vivo_Testing->Data_Evaluation

References

Application Notes and Protocols: The Use of Propiophenone in the Synthesis of Aryl Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propiophenone, an aryl ketone, is a versatile and readily available starting material in organic synthesis.[1] Its chemical structure, featuring a reactive carbonyl group and an adjacent activatable methylene (B1212753) group, makes it an ideal precursor for the synthesis of a diverse range of aryl alkenes. Aryl alkenes, particularly stilbene (B7821643) and chalcone (B49325) derivatives, are significant structural motifs found in numerous biologically active compounds and functional materials. They exhibit a wide array of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, making them crucial targets in drug discovery and development.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of aryl alkenes from this compound using several established and effective methodologies. These protocols are intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Synthetic Methodologies

The conversion of this compound to aryl alkenes can be accomplished through various synthetic strategies. The choice of method depends on the desired final structure, required stereoselectivity (E/Z isomerism), and compatibility with other functional groups. Key methods include Aldol condensation, the Wittig reaction, and reduction followed by dehydration.

Aldol Condensation for the Synthesis of α-Methyl Chalcones

The Aldol condensation is a cornerstone reaction in carbon-carbon bond formation.[4] When this compound is reacted with an aromatic aldehyde in the presence of a base, it undergoes a crossed Aldol condensation to form an α,β-unsaturated ketone known as an α-methyl chalcone.[5] This reaction is particularly effective because aromatic aldehydes, lacking α-hydrogens, cannot self-condense.[4]

G cluster_workflow Aldol Condensation Workflow This compound This compound enolate This compound Enolate (Nucleophile) This compound->enolate Deprotonation aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldol_adduct β-Hydroxy Ketone (Aldol Adduct) base Base (NaOH or KOH) in Ethanol (B145695) enolate->aldol_adduct Nucleophilic Attack product α-Methyl Chalcone (Aryl Alkene) aldol_adduct->product Elimination dehydration Dehydration (-H₂O)

Caption: Base-catalyzed Aldol condensation of this compound with an aromatic aldehyde.

Experimental Protocol: Synthesis of (E)-2-Methyl-1,3-diphenylprop-2-en-1-one

This protocol is adapted from general procedures for chalcone synthesis.[4][6][7]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq., e.g., 1.34 g, 10 mmol) and benzaldehyde (B42025) (1.0 eq., e.g., 1.06 g, 10 mmol) in 15 mL of 95% ethanol. Equip the flask with a magnetic stir bar.

  • Base Addition: While stirring the solution at room temperature, slowly add 2 mL of a 15 M aqueous sodium hydroxide (B78521) (NaOH) solution.[6]

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete when the mixture solidifies or becomes cloudy, which can take from 30 minutes to several hours.[6]

  • Work-up: Once the reaction is complete, cool the flask in an ice bath. Add 10 mL of ice-cold water to the mixture and stir to break up the solid precipitate.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold water until the filtrate is neutral.

  • Purification: The crude α-methyl chalcone can be purified by recrystallization from a suitable solvent, typically 95% ethanol, to yield the pure product.[6][7]

Reactant A (this compound)Reactant B (Aldehyde)BaseSolventYieldReference
This compoundBenzaldehydeaq. KOHEthanolGood[5]
Substituted PropiophenonesSubstituted BenzaldehydesPiperidinium Acetate (B1210297)Ethanol-[5]
Acetophenonep-MethoxybenzaldehydeNaOHEthanol67%[8]

Table 1: Summary of Reaction Conditions for Aldol Condensation.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds with high regioselectivity.[9][10] The reaction involves the treatment of an aldehyde or ketone, such as this compound, with a phosphorus ylide (Wittig reagent).[11] A key advantage of the Wittig reaction is that the position of the double bond is unambiguously determined, which is a significant improvement over elimination reactions that can often yield mixtures of isomers.[9][10]

G cluster_workflow Wittig Reaction Workflow phosphine Triphenylphosphine (B44618) phosphonium_salt Phosphonium (B103445) Salt phosphine->phosphonium_salt SN2 Reaction alkyl_halide Alkyl Halide ylide Phosphorus Ylide (Wittig Reagent) phosphonium_salt->ylide Deprotonation strong_base Strong Base (e.g., n-BuLi) oxaphosphetane Oxaphosphetane (Intermediate) This compound This compound This compound->oxaphosphetane [2+2] Cycloaddition product Aryl Alkene oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide

Caption: General workflow for the synthesis of an aryl alkene via the Wittig reaction.

Experimental Protocol: Synthesis of 1-Phenyl-1-propene Derivative

This protocol is a generalized procedure based on the principles of the Wittig reaction.[11][12]

  • Ylide Preparation:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.0 eq.), for instance, methyltriphenylphosphonium (B96628) bromide, in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq.), dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).

  • Reaction with this compound:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Concentrate the solution under reduced pressure. The major byproduct, triphenylphosphine oxide, can be largely removed by precipitation from a nonpolar solvent (e.g., hexane) or by column chromatography on silica (B1680970) gel to afford the pure aryl alkene.[7]

Ylide TypeCarbonylExpected Product StereochemistryReference
Non-stabilized (R=alkyl)Aldehyde/Ketone(Z)-alkene (predominantly)[13]
Stabilized (R=EWG)Aldehyde/Ketone(E)-alkene (predominantly)[13]

Table 2: Stereochemical outcome of the Wittig reaction based on ylide stability.

Reduction and Dehydration

A straightforward two-step method to convert this compound into 1-phenylprop-1-ene involves the initial reduction of the carbonyl group to a secondary alcohol, followed by acid-catalyzed dehydration.[14] This method does not add any new carbon atoms to the structure.

G cluster_workflow Reduction-Dehydration Pathway This compound This compound alcohol 1-Phenylpropan-1-ol This compound->alcohol High Yield step1 Step 1: Reduction reductant NaBH₄ in MeOH/EtOH product 1-Phenylprop-1-ene alcohol->product Water Removal (Dean-Stark) step2 Step 2: Dehydration acid Catalytic p-TsOH in Toluene (B28343), reflux

Caption: Two-step synthesis of 1-phenylprop-1-ene from this compound.

Experimental Protocol: Synthesis of 1-Phenylprop-1-ene

This protocol is based on the method described by Chemistry Stack Exchange users.[14]

Step 1: Reduction of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq.) in methanol (B129727) (MeOH) or ethanol (EtOH) in a round-bottom flask at room temperature.

  • Reductant Addition: Cool the solution in an ice bath. Add sodium borohydride (B1222165) (NaBH₄) (typically 1.0-1.5 eq.) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid (HCl) to neutralize excess NaBH₄. Extract the product, 1-phenylpropan-1-ol, with an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure. The crude alcohol is often pure enough for the next step.

Step 2: Dehydration of 1-Phenylpropan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-phenylpropan-1-ol from Step 1 in toluene.

  • Catalyst Addition: Add a catalytic amount of para-toluenesulfonic acid (p-TsOH) (typically 0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Work-up and Purification: Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure. The resulting crude 1-phenylprop-1-ene can be purified by distillation.

Modified Clemmensen Reduction

A modified Clemmensen reduction provides a direct, one-pot conversion of aryl ketones like this compound into the corresponding aryl alkenes.[15][16] This method avoids the isolation of the intermediate alcohol and typically involves refluxing the ketone with amalgamated zinc in a mixture of formic acid and ethanol.[16]

Aryl KetoneAlkene/Alkane RatioIsolated Yield of Alkene
1-Phenyl-1-butanone94:685%
1-Phenyl-1-pentanone93:784%
This compound90:1079%
4'-Methylthis compound90:1077%
4'-Methoxythis compound89:1175%

Table 3: Conversion of Aryl Ketones to Aryl Alkenes via Modified Clemmensen Reduction.[16]

Experimental Protocol: Synthesis of 1-Phenyl-1-propene

This protocol is adapted directly from the procedure reported by Hiegel and Carney.[16]

  • Amalgamated Zinc Preparation: In a round-bottom flask, place zinc dust (0.155 mol, 10.11 g), mercuric chloride (HgCl₂) (1.84 mmol, 0.498 g), 10 mL of water, and 0.5 mL of concentrated HCl. Stir the mixture for 10 minutes. Decant the liquid.

  • Reaction Setup: To the freshly prepared amalgamated zinc, add 20 mL of 88% formic acid, 6 mL of 95% ethanol, and this compound (13.78 mmol).

  • Reaction: Reflux the stirred mixture for 1 hour.

  • Work-up: Decant the hot liquid into a separatory funnel. Stir the solid residue in the flask with 20 mL of water for 5 minutes and decant this liquid into the same separatory funnel.

  • Isolation and Purification: Extract the combined aqueous layers with diethyl ether. Wash the ether layer with water, then with a 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.

References

Application Notes and Protocols for the Grignard Reaction with Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of a Grignard reagent (organomagnesium halide) to an electrophilic carbon atom, such as the carbonyl carbon of a ketone. The reaction of propiophenone with a Grignard reagent, such as methylmagnesium bromide, is a classic example of this transformation, yielding a tertiary alcohol. This protocol details the mechanism, experimental procedure, and expected outcomes for the synthesis of 2-phenyl-2-butanol from this compound and methylmagnesium bromide. This reaction is a valuable tool in medicinal chemistry and drug development for the synthesis of complex molecular scaffolds.

Reaction Mechanism

The Grignard reaction with this compound proceeds in two main stages: nucleophilic addition and acidic workup.

  • Formation of the Grignard Reagent: While methylmagnesium bromide is commercially available, it can also be prepared in situ by reacting methyl bromide with magnesium metal in an anhydrous ether solvent.

  • Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. The pi-bond of the carbonyl group breaks, and its electrons are transferred to the oxygen atom, forming a magnesium alkoxide intermediate.[1][2][3]

  • Acidic Workup: The reaction mixture is then treated with a dilute acid (e.g., aqueous hydrochloric acid or ammonium (B1175870) chloride) to protonate the alkoxide, yielding the final tertiary alcohol product, 2-phenyl-2-butanol, and a magnesium salt.[2][3]

Experimental Workflow

The following diagram outlines the general workflow for the Grignard reaction of this compound with methylmagnesium bromide.

Grignard_Workflow Experimental Workflow: Grignard Reaction with this compound reagent_prep Grignard Reagent Preparation (Methylmagnesium Bromide in Ether) reaction_setup Reaction Setup (Anhydrous Conditions, Inert Atmosphere) reagent_prep->reaction_setup propiophenone_addition Slow Addition of this compound reaction_setup->propiophenone_addition reaction Reaction at Reflux propiophenone_addition->reaction workup Aqueous Acidic Workup reaction->workup extraction Product Extraction workup->extraction purification Purification (e.g., Distillation or Chromatography) extraction->purification characterization Product Characterization (NMR, IR, etc.) purification->characterization

Caption: Workflow for the synthesis of 2-phenyl-2-butanol.

Detailed Experimental Protocol

This protocol is adapted from established Grignard reaction procedures.[2][4] All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to ensure anhydrous conditions.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an activator)

  • Methyl bromide (or a commercially available solution of methylmagnesium bromide in ether)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent (if not using a commercial solution):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be necessary.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical quantitative data for the Grignard reaction of a ketone with a methyl Grignard reagent. While a specific yield for the reaction of this compound with methylmagnesium bromide is not widely reported, a similar reaction of benzylacetone (B32356) with methylmagnesium chloride provides a representative yield.[5]

ParameterValueReference
Reactants
This compound1.0 equivalent
Methylmagnesium Bromide1.1 - 1.2 equivalents
Product
2-Phenyl-2-butanol
Reaction Conditions
SolventAnhydrous Diethyl Ether or THF
Reaction Temperature0 °C to reflux
Reaction Time2 - 4 hours
Yield
Typical Isolated Yield~72% (based on a similar reaction)[5]

Signaling Pathway and Logical Relationships

The mechanism of the Grignard reaction with this compound involves a series of coordinated steps, from the activation of the magnesium to the final protonation of the alkoxide intermediate.

Grignard_Mechanism Mechanism of Grignard Reaction with this compound cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products This compound This compound (Electrophile) Attack Nucleophilic Attack on Carbonyl Carbon This compound->Attack Grignard Methylmagnesium Bromide (Nucleophile) Grignard->Attack Intermediate Magnesium Alkoxide Intermediate Attack->Intermediate Workup Acidic Workup (Protonation) Intermediate->Workup Product 2-Phenyl-2-butanol Workup->Product Byproduct Magnesium Salts Workup->Byproduct

Caption: Key steps in the Grignard reaction mechanism.

Conclusion

The Grignard reaction of this compound with methylmagnesium bromide is a reliable and efficient method for the synthesis of 2-phenyl-2-butanol. Careful attention to anhydrous conditions is paramount for achieving high yields. The protocol and data presented here provide a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. The versatility of the Grignard reaction allows for the synthesis of a wide array of tertiary alcohols by varying the ketone and Grignard reagent, making it an indispensable tool in the construction of complex organic molecules.

References

Application Notes and Protocols: Aldol Condensation of Propiophenone with Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Claisen-Schmidt Condensation of Propiophenone

The Aldol (B89426) Condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] A key variant, the Claisen-Schmidt condensation, involves the reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens, typically under basic or acidic conditions.[2] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, a class of compounds known as chalcones.

This compound, when used as the ketone component, yields α-methyl substituted chalcone (B49325) analogues. These structures are of significant interest in medicinal chemistry and drug development, serving as precursors for flavonoids and isoflavonoids and exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The reaction's versatility allows for the synthesis of a diverse library of compounds by varying the aldehyde reactant.

This document provides detailed protocols for the aldol condensation of this compound with various aldehydes, summarizes quantitative data from key studies, and presents visual diagrams of the reaction workflow and mechanism.

Reaction Mechanism: Base-Catalyzed Pathway

The most common method for Claisen-Schmidt condensation is base-catalysis. The mechanism proceeds in distinct steps:

  • Enolate Formation : A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate.[4]

  • Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[5]

  • Protonation : The alkoxide is protonated by a solvent molecule (e.g., water) to yield a β-hydroxy ketone (the aldol addition product).[4]

  • Dehydration : Under the reaction conditions, especially with heating, a second α-hydrogen is abstracted, leading to the elimination of a hydroxide ion via an E1cB mechanism, forming the final α,β-unsaturated ketone product.[1][4]

G cluster_start Reactants cluster_mechanism Mechanism Steps cluster_end Products This compound This compound Enolate 1. Enolate Formation (this compound + Base) This compound->Enolate α-proton abstraction Aldehyde Aldehyde (Ar-CHO) Attack 2. Nucleophilic Attack (Enolate on Aldehyde) Aldehyde->Attack Base Base (e.g., OH⁻) Base->Enolate Enolate->Attack Adduct 3. Aldol Adduct Formation (β-Hydroxy Ketone) Attack->Adduct Dehydration 4. Dehydration (Elimination of H₂O) Adduct->Dehydration Chalcone α,β-Unsaturated Ketone (Chalcone Analogue) Dehydration->Chalcone Water H₂O Dehydration->Water

Caption: Base-catalyzed aldol condensation mechanism.

Experimental Protocols

Protocol 1: General Base-Catalyzed Condensation in Solution

This protocol is a standard Claisen-Schmidt procedure adapted for the reaction of this compound.[6]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ethanol (B145695) (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10-50% aqueous or ethanolic solution)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice water bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aldehyde (1.0 eq) in an appropriate volume of 95% ethanol with stirring.

  • Cool the flask in an ice water bath to maintain a low temperature, which can help minimize side reactions.[7]

  • Slowly add the NaOH or KOH solution dropwise to the stirred mixture. The addition of a strong base often causes the reaction mixture to turn yellow or orange.[8]

  • After the addition is complete, continue stirring the reaction at room temperature for a period ranging from 30 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice or cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with cold water to remove any residual base, followed by a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol.[9]

Protocol 2: Solvent-Free Condensation (Green Chemistry Approach)

This method avoids the use of bulk solvents during the reaction, aligning with green chemistry principles.[10][11] High yields are often obtained in shorter reaction times.[12]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq, preferably solid)

  • Solid NaOH or KOH pellets (1.0 eq)

  • Mortar and pestle

  • Dilute hydrochloric acid (HCl, ~10%)

  • Cold water and ethanol for washing

Procedure:

  • Place the aromatic aldehyde and this compound into a mortar.

  • Add solid NaOH or KOH pellets to the mortar.

  • Grind the mixture vigorously with the pestle. The solid reactants will often liquefy as they mix, forming a eutectic mixture, and then solidify again as the product forms.[13] This process typically takes 5-15 minutes.[12]

  • Allow the solidified mixture to stand for about 15 minutes.

  • Break up the solid product and add a small amount of 10% HCl to neutralize the excess base.[13]

  • Transfer the solid to a beaker, wash thoroughly with cold water, and collect by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., 90% ethanol) to obtain the pure α,β-unsaturated ketone.[11]

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis Reactants Combine this compound, Aldehyde, and Catalyst (in solvent or neat) StirGrind Stir (in solution) or Grind (solvent-free) Reactants->StirGrind Monitor Monitor Progress (TLC) StirGrind->Monitor Precipitate Precipitate Product (add ice water) Monitor->Precipitate Reaction Complete Filter Isolate Crude Solid (Vacuum Filtration) Precipitate->Filter Wash Wash Solid (Cold H₂O, Cold EtOH) Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Characterize Characterize Product (MP, NMR, IR) Recrystallize->Characterize

Caption: General experimental workflow for aldol condensation.

Quantitative Data

The following table summarizes data from a study on metal-mediated domino aldol reactions involving this compound metal enolates and various aldehydes. While the final products reported were tetrahydropyran-2,4-diols resulting from a domino sequence, the data reflects the reactivity of this compound with different aldehydes under specific metal-mediated conditions.[14][15]

EntryAldehydeMetal ChlorideYield (%) of Domino ProductReference
1BenzaldehydeAlCl₃64[15]
2BenzaldehydeInCl₃85[15]
3BenzaldehydeZrCl₄76[15]
44-MethoxybenzaldehydeAlCl₃44[15]
54-MethoxybenzaldehydeInCl₃94[15]
64-(Dimethylamino)benzaldehydeAlCl₃17[15]
74-(Dimethylamino)benzaldehydeInCl₃72[15]
82-FuraldehydeInCl₃62[15]
92-NaphthaldehydeInCl₃50[15]

Note: Yields correspond to the isolated racemic tetrahydro-2H-pyran-2,4-diol product from a one-pot domino reaction initiated by the aldol addition of the this compound enolate to the aldehyde. The reaction was conducted for 2 hours at 25 °C.[14][15]

Characterization of Products

The synthesized α,β-unsaturated ketones are typically characterized using a combination of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.[8]

  • Melting Point (MP): A sharp melting point range for the recrystallized solid indicates high purity.[9]

  • Spectroscopy (NMR, IR):

    • Infrared (IR) Spectroscopy is used to identify key functional groups, such as the conjugated C=O and C=C stretching vibrations.

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy is used to confirm the detailed structure of the final product, including the stereochemistry of the double bond.[8]

References

Application Notes and Protocols for the Quantification of Propiophenone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone is an aromatic ketone that serves as a common intermediate and building block in organic synthesis, particularly in the pharmaceutical industry for the production of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for monitoring reaction progress, assessing product purity, and ensuring quality control of starting materials and final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for this purpose, offering high sensitivity, specificity, and reproducibility.

These application notes provide a comprehensive overview of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. Detailed experimental protocols, method validation data, and visual workflows are presented to guide researchers in implementing a robust analytical procedure.

Chromatographic Conditions

A typical RP-HPLC method for the analysis of this compound utilizes a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent and water. The following table summarizes a recommended set of chromatographic conditions.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II HPLC or equivalent
Column Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 246 nm
Run Time Approximately 10 minutes

Method Validation

The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are summarized below. The data presented is analogous to that obtained for a structurally similar aromatic ketone, benzophenone, and serves as a reliable guide for the expected performance of the this compound method.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at different concentrations. The peak area response was plotted against the corresponding concentration, and a linear regression analysis was performed.

ParameterResult
Linearity Range 0.1 - 8.0 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c (where y is peak area and x is concentration)
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.0015
Limit of Quantification (LOQ) 0.005
Accuracy

The accuracy of the method was determined by recovery studies. Known amounts of this compound were spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
Low-99.18 - 99.70
Medium-99.18 - 99.70
High-99.18 - 99.70
Precision

The precision of the method was evaluated by assessing both repeatability (intra-day precision) and intermediate precision (inter-day precision). This was determined by analyzing multiple injections of a standard solution on the same day and on different days. The results are expressed as the percentage relative standard deviation (%RSD).

Precision Type%RSD
Intra-day Precision ≤ 1.00
Inter-day Precision ≤ 1.53

Experimental Protocols

This section provides a detailed step-by-step protocol for the quantification of this compound using the validated HPLC method.

Preparation of Mobile Phase
  • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable clean and dry glass bottle.

  • Mix thoroughly and degas the mobile phase for at least 15 minutes using a sonicator or an online degasser to prevent the formation of air bubbles in the HPLC system.

Preparation of Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound analytical standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase (Acetonitrile:Water, 60:40) and sonicate for 5 minutes to dissolve the standard completely.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the mobile phase and mix well.

Preparation of Working Standard Solutions
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 0.5, 1.0, 2.0, 4.0, 6.0, and 8.0 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the linear range of the method.

  • Sonicate the solution if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for performing the HPLC analysis.

HPLC_Analysis_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water 60:40) start->prep_mobile_phase system_setup HPLC System Setup (Column, Flow Rate, Wavelength) prep_mobile_phase->system_setup prep_standards Prepare Standard Solutions system_suitability System Suitability Test (Inject Standard Solution) prep_standards->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Blank, Standards, and Samples prep_sample->inject_samples system_setup->system_suitability system_suitability->system_setup If Fail system_suitability->inject_samples If Pass data_acquisition Data Acquisition inject_samples->data_acquisition data_processing Data Processing (Peak Integration, Calibration Curve) data_acquisition->data_processing quantification Quantify this compound in Sample data_processing->quantification report Generate Report quantification->report

Caption: Workflow for this compound Quantification by HPLC.

System Suitability

Before starting the analysis of samples, perform a system suitability test to ensure that the chromatographic system is performing adequately.

  • Inject a mid-range standard solution (e.g., 2.0 µg/mL) six times consecutively.

  • Evaluate the system suitability parameters as outlined in the table below. The system is deemed suitable if the acceptance criteria are met.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
Data Analysis and Quantification
  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Logical Relationship for Method Validation

The following diagram illustrates the relationship between the different parameters assessed during the validation of the analytical method.

Method_Validation_Relationship method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness linearity->accuracy linearity->precision loq->accuracy

Caption: Interrelationship of Analytical Method Validation Parameters.

Application Note: Propiophenone as a Key Precursor in the Synthesis of Cathinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propiophenone and its substituted analogues are fundamental precursors in the synthesis of a wide range of cathinone (B1664624) derivatives. These synthetic cathinones are of significant interest in medicinal chemistry and neuropharmacology due to their potent stimulant effects and interactions with monoamine transporters.[1][2][3] The primary synthetic route involves a two-step process: the α-halogenation of the this compound backbone, followed by a nucleophilic substitution reaction with a primary or secondary amine. This document provides detailed experimental protocols for these key transformations, summarizes quantitative data from the literature, and illustrates the general synthetic workflow and pharmacological mechanism of action.

General Synthetic Pathway

The most common and well-documented method for synthesizing cathinone derivatives from this compound involves two principal reactions:

  • α-Halogenation: The this compound starting material is halogenated at the α-position to the carbonyl group, typically using bromine. This reaction creates a reactive α-haloketone intermediate, such as α-bromothis compound.[4][5][6] This intermediate is often a lachrymator and requires careful handling.

  • Amination: The α-haloketone intermediate is then reacted with a suitable primary or secondary amine (e.g., methylamine (B109427), ethylamine, or pyrrolidine) to form the corresponding β-keto-phenethylamine (cathinone derivative). The final product is typically isolated and purified as a hydrochloride or hydrobromide salt to improve stability and handling.[4][7][8]

The overall workflow is a versatile method for producing a variety of N-alkylated and ring-substituted cathinones.

G This compound This compound Derivative (e.g., 4-Methylthis compound) Halogenation α-Halogenation (e.g., Bromination) This compound->Halogenation Intermediate α-Halo Intermediate (e.g., 2-Bromo-4'-methylthis compound) Halogenation->Intermediate Amination Amination (e.g., + Methylamine) Intermediate->Amination Freebase Cathinone Free Base Amination->Freebase SaltFormation Salt Formation (e.g., + HCl) Freebase->SaltFormation FinalProduct Cathinone Salt (e.g., Mephedrone (B570743) HCl) SaltFormation->FinalProduct

Figure 1: General workflow for the synthesis of cathinone derivatives from a this compound precursor.

Experimental Protocols

Disclaimer: The synthesis of cathinone derivatives and their precursors is subject to legal restrictions in many jurisdictions. The following protocols are for informational purposes for authorized researchers only. The reagents used, particularly α-bromoketones, are lachrymatory and hazardous. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: α-Bromination of 4-Methylthis compound

This protocol describes the synthesis of 2-bromo-4'-methylthis compound (B29744), a key intermediate for producing mephedrone (4-methylmethcathinone).[4][8]

  • Reagents:

    • 4-Methylthis compound (37 g, 250 mmol)

    • Glacial Acetic Acid (125 mL)

    • 48% Hydrobromic Acid (HBr) (1 mL)

    • Elemental Bromine (44 g, 14 mL, 275 mmol)

    • Ice-cold Water (500 mL)

    • Dichloroethane or Dichloromethane (300 mL)

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a flask suitable for the reaction volume, dissolve 38 mL (37 g) of 4-methylthis compound in 125 mL of glacial acetic acid.

    • Add 1 mL of 48% HBr to the solution with stirring.

    • Over a period of 1 hour, add 14 mL of elemental bromine dropwise to the mixture. The reaction is exothermic and should be controlled. The mixture may change color to pink.[8]

    • After the addition is complete, continue to stir the reaction mixture for an additional 1.5 hours at room temperature.

    • Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with swirling.

    • Extract the aqueous mixture with dichloroethane or dichloromethane.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-4'-methylthis compound, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Methylmethcathinone (Mephedrone) Hydrochloride

This protocol describes the amination of the bromo-intermediate from Protocol 1.[4][8]

  • Reagents:

    • 2-Bromo-4'-methylthis compound (11.4 g, 50 mmol)

    • Dichloromethane (CH₂Cl₂)

    • Methylamine Hydrochloride (13.5 g) in 15 mL water

    • Sodium Hydroxide (B78521) (7.9 g) in 20 mL water (or Triethylamine)

    • Hydrochloric Acid (HCl) (e.g., 6 mL of 37% HCl diluted with 24 mL water for workup; gaseous HCl in ether for precipitation)

    • Acetone or Ethanol (B145695) for recrystallization

  • Procedure:

    • Dissolve 11.4 g of 2-bromo-4'-methylthis compound in a suitable solvent like dichloromethane.[4]

    • In a separate vessel, prepare the methylamine free base by reacting methylamine hydrochloride with a base like sodium hydroxide or by using a non-nucleophilic base like triethylamine (B128534) directly in the reaction mixture.

    • Add the solution of the bromo-intermediate dropwise to the stirred methylamine solution. The reaction temperature should be controlled (e.g., 40 °C).[9]

    • After the addition, stir the mixture for a specified time (e.g., 20 minutes to several hours) to ensure the reaction goes to completion.[9]

    • Begin the workup by adding water and extracting the resulting cathinone free base into an organic solvent like benzene (B151609) or dichloromethane.[4][9]

    • Wash the organic layer with water and dry it over an anhydrous drying agent (e.g., MgSO₄).

    • To form the hydrochloride salt, cool the organic solution (e.g., in an ice bath) and bubble gaseous hydrochloric acid through it, or add a solution of HCl in a non-polar solvent like ether.[4] This will precipitate the 4-methylmethcathinone hydrochloride.

    • Filter the resulting crystals, wash with a cold solvent (e.g., acetone), and air dry.[9]

    • The product can be further purified by recrystallization from a suitable solvent like ethanol to afford colorless crystals.[7]

Quantitative Data Summary

The yields of cathinone synthesis can vary significantly based on the specific substrate, reagents, and reaction conditions. The tables below summarize reported data for the synthesis of methcathinone (B1676376) and mephedrone.

Table 1: α-Bromination of this compound Derivatives

Starting Material Brominating Agent Solvent Catalyst Yield Reference
4-Methylthis compound Elemental Bromine Glacial Acetic Acid HBr ~100% (crude) [8]
This compound NaBr / H₂O₂ H₂SO₄ (aq) - Not specified [10]

| this compound | HBr / H₂O₂ | Glacial Acetic Acid | - | 90-97% |[11] |

Table 2: Amination and Salt Formation

α-Halo Intermediate Amine Product Overall Yield Reference
2-Bromo-4'-methylthis compound Methylamine 4-Methylmethcathinone HCl 45% [8]
2-Bromo-4'-methylthis compound Methylamine 4-Methylmethcathinone HCl 51.2% [12]
2-Bromo-4'-methylthis compound Methylamine 4-Methylmethcathinone HCl 58% [9]

| α-Bromothis compound | Methylamine | Methcathinone (Ephedrone) | 70-74% |[5][6] |

Pharmacological Mechanism of Action

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers.[2][13] They increase the extracellular concentrations of key neurotransmitters—dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE)—in the synaptic cleft, leading to their characteristic psychostimulant effects. The specific affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) varies among different derivatives, accounting for their diverse pharmacological profiles.[14]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicles Synaptic Vesicles (DA, 5-HT, NE) SynapticCleft Synaptic Cleft (Increased DA, 5-HT, NE) Vesicles->SynapticCleft Release DAT DAT SERT SERT NET NET Receptors Dopamine, Serotonin & Norepinephrine Receptors SynapticCleft->DAT Reuptake SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake SynapticCleft->Receptors Binds to Receptors Cathinone Synthetic Cathinone Derivative Cathinone->DAT Blocks Reuptake & Promotes Efflux Cathinone->SERT Blocks Reuptake & Promotes Efflux Cathinone->NET Blocks Reuptake & Promotes Efflux

Figure 2: General mechanism of action for synthetic cathinones at the monoaminergic synapse.

References

Application Notes and Protocols for the Oxidation of 1-Phenyl-1-Propanol to Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Propiophenone, an aryl ketone, is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] This document provides detailed protocols for the oxidation of 1-phenyl-1-propanol (B1198777) to this compound using three common and effective methods: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, and hypochlorite-mediated oxidation. Each protocol is presented with a summary of reaction parameters, a detailed experimental procedure, and a visual workflow diagram.

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a mild and selective oxidizing agent that is widely used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4][5] It offers the advantage of being a stable, commercially available solid that can be used in non-aqueous solvents, which minimizes over-oxidation.[6] For secondary alcohols like 1-phenyl-1-propanol, PCC provides a reliable method to obtain the corresponding ketone, this compound, in good yield.[7]

Data Presentation: PCC Oxidation
ParameterValue
Substrate 1-Phenyl-1-propanol
Product This compound
Oxidizing Agent Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (B109758) (CH₂Cl₂)
Molar Ratio (Substrate:PCC) 1 : 1.5
Reaction Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours
Typical Yield 85-95%
Experimental Protocol: PCC Oxidation
  • Reaction Setup:

    • To a dry, round-bottomed flask equipped with a magnetic stirrer, add a solution of 1-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM).

    • In a separate flask, prepare a slurry of pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous DCM.

  • Reaction Execution:

    • Slowly add the PCC slurry to the solution of 1-phenyl-1-propanol with vigorous stirring.

    • The reaction mixture will turn into a dark brown-black suspension.

    • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Pass the mixture through a short column of silica (B1680970) gel or Florisil to filter out the chromium byproducts.

    • Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Visualization: PCC Oxidation Workflow

PCC_Oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-phenyl-1-propanol in anhydrous DCM C Slowly add PCC slurry to alcohol solution A->C B Prepare slurry of PCC in anhydrous DCM B->C D Stir at room temperature for 2-4 hours C->D E Monitor by TLC D->E F Dilute with diethyl ether E->F G Filter through silica gel F->G H Evaporate solvent G->H I Purify by distillation or chromatography H->I J This compound I->J

Caption: Workflow for the PCC oxidation of 1-phenyl-1-propanol.

Method 2: Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride.[8][9] The reaction is performed at low temperatures (-78 °C) and is known for its high yields and excellent functional group tolerance.[10][11]

Data Presentation: Swern Oxidation
ParameterValue
Substrate 1-Phenyl-1-propanol
Product This compound
Oxidizing System DMSO, Oxalyl Chloride, Triethylamine (B128534) (TEA)
Solvent Dichloromethane (CH₂Cl₂)
Molar Ratios DMSO (2.2 eq), Oxalyl Chloride (1.1 eq), Substrate (1.0 eq), TEA (5.0 eq)
Reaction Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield >90%
Experimental Protocol: Swern Oxidation
  • Reaction Setup:

    • To a dry, three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

    • Add oxalyl chloride (1.1 eq) to the cooled DCM.

    • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM via the dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Reaction Execution:

    • Add a solution of 1-phenyl-1-propanol (1.0 eq) in DCM dropwise, keeping the temperature below -60 °C. Stir for 30 minutes.

    • Add triethylamine (TEA, 5.0 eq) dropwise, which may cause the formation of a white precipitate.

    • After the addition of TEA, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Work-up and Purification:

    • Add water to the reaction mixture to quench the reaction and dissolve the triethylammonium (B8662869) chloride salt.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography.

Visualization: Swern Oxidation Workflow

Swern_Oxidation cluster_activation Activation of DMSO cluster_reaction Oxidation cluster_workup Work-up & Purification A Cool DCM to -78 °C B Add oxalyl chloride A->B C Slowly add DMSO B->C D Add 1-phenyl-1-propanol solution C->D E Add triethylamine (TEA) D->E F Warm to room temperature E->F G Quench with water F->G H Extract with DCM G->H I Wash organic layer H->I J Dry and concentrate I->J K Purify product J->K L This compound K->L

Caption: Workflow for the Swern oxidation of 1-phenyl-1-propanol.

Method 3: Hypochlorite (B82951) Oxidation

Sodium hypochlorite (household bleach) is an inexpensive and environmentally benign oxidizing agent.[12] The oxidation of secondary alcohols to ketones can be achieved using sodium hypochlorite in the presence of a phase-transfer catalyst or in an acidic medium like acetic acid.[13][14] This method provides a cost-effective and scalable alternative to metal-based oxidants.

Data Presentation: Hypochlorite Oxidation
ParameterValue
Substrate 1-Phenyl-1-propanol
Product This compound
Oxidizing Agent Sodium Hypochlorite (NaOCl)
Solvent/Medium Acetic Acid / Water
Molar Ratio (Substrate:NaOCl) 1 : 1.1
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 80-90%
Experimental Protocol: Hypochlorite Oxidation
  • Reaction Setup:

    • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenyl-1-propanol (1.0 eq) in acetic acid.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution of sodium hypochlorite (household bleach, ~5-6%, 1.1 eq) dropwise to the stirred solution of the alcohol.

    • Maintain the temperature at 0-5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of sodium sulfite (B76179) to destroy any excess hypochlorite.

    • Extract the mixture with diethyl ether or dichloromethane.

    • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Visualization: Hypochlorite Oxidation Workflow

Hypochlorite_Oxidation cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Purification A Dissolve 1-phenyl-1-propanol in acetic acid B Cool to 0 °C A->B C Slowly add NaOCl solution B->C D Stir at room temperature for 1-3 hours C->D E Monitor by TLC D->E F Quench with sodium sulfite E->F G Extract with ether/DCM F->G H Wash with NaHCO₃ and brine G->H I Dry and concentrate H->I J Purify by vacuum distillation I->J K This compound J->K

Caption: Workflow for the hypochlorite oxidation of 1-phenyl-1-propanol.

References

Propiophenone: A Versatile Intermediate in Fine Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Propiophenone, an aromatic ketone, serves as a crucial building block in the synthesis of a wide array of fine chemicals, most notably active pharmaceutical ingredients (APIs). Its versatile reactivity allows for the construction of complex molecular architectures found in various drug classes, including central nervous system (CNS) stimulants, anorectics, and analgesics. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and final products derived from this compound.

Applications in Pharmaceutical Synthesis

This compound is a key precursor in the manufacturing of several important pharmaceuticals. The ethyl ketone moiety attached to the phenyl ring provides a reactive site for various chemical transformations, including bromination, reductive amination, and condensation reactions, leading to the formation of diverse pharmacologically active molecules.

Table 1: Pharmaceuticals Derived from this compound

PharmaceuticalTherapeutic ClassKey Synthetic Intermediates from this compound
Ephedrine (B3423809)/PseudoephedrineDecongestant, Stimulantα-Bromothis compound, α-Methylaminoethyl phenyl ketone (Ephedrone)
Cathinone (B1664624)/Methcathinone (B1676376)Stimulantα-Bromothis compound
PhenmetrazineAnorectic (Appetite Suppressant)2-Bromothis compound (B137518)
PhendimetrazineAnorectic (Appetite Suppressant)2-Bromothis compound
PropoxypheneAnalgesicβ-Dimethylamino-α-methylthis compound
BupropionAntidepressantThis compound moiety is part of the final structure.[1]

Synthetic Pathways and Experimental Protocols

The following sections detail the synthetic routes and experimental procedures for producing key pharmaceuticals from this compound.

Synthesis of Ephedrine and Pseudoephedrine

The synthesis of ephedrine and its diastereomer, pseudoephedrine, from this compound typically involves a three-step process: α-bromination, amination, and reduction.

Diagram 1: Synthesis of Ephedrine from this compound

G This compound This compound alpha_Bromothis compound α-Bromothis compound This compound->alpha_Bromothis compound Br₂ Ephedrone α-Methylaminoethyl phenyl ketone (Ephedrone) alpha_Bromothis compound->Ephedrone Methylamine (B109427) Ephedrine DL-Ephedrine & DL-Pseudoephedrine Ephedrone->Ephedrine Reduction (e.g., H₂/Raney Ni or NaBH₄)

Caption: Synthetic route from this compound to Ephedrine.

Experimental Protocol: Synthesis of DL-Ephedrine

This protocol is a compilation of procedures described in the literature.[2][3][4]

Step 1: α-Bromination of this compound

  • Materials: this compound, Bromine.

  • Procedure: this compound is reacted with bromine in a suitable solvent to yield α-bromothis compound. This reaction is typically carried out under controlled temperature to prevent side reactions.

Step 2: Amination of α-Bromothis compound to form Ephedrone

  • Materials: α-Bromothis compound, Methylamine.

  • Procedure: The α-bromothis compound is reacted with methylamine in the same reaction vessel. This nucleophilic substitution reaction yields α-methylaminoethyl phenyl ketone (ephedrone). The yield for this step is reported to be in the range of 70-74% based on the initial amount of this compound.[2][3]

Step 3: Reduction of Ephedrone to DL-Ephedrine and DL-Pseudoephedrine

  • Materials: α-Methylaminoethyl phenyl ketone hydrochloride (Ephedrone HCl), Sodium borohydride (B1222165) (NaBH₄) or Hydrogen gas with Raney Nickel catalyst, Methanol (B129727).

  • Procedure using Sodium Borohydride:

    • Dissolve 10g of α-methylamino this compound hydrochloride in 40-50 mL of methanol (content >99%).

    • With stirring, slowly add 5.5g of NaBH₄ over 15-30 minutes, maintaining the reaction temperature below 30°C.

    • Continue stirring for an additional 30 minutes after the addition is complete.

    • Recover the methanol by vacuum distillation.

    • To the concentrated material, add a 10% NaOH solution to dissolve the solids and adjust the pH to >11.

    • The free base of ephedrine and pseudoephedrine will precipitate. Filter and vacuum dry the product.

  • Quantitative Data: The reported yield of the mixture of (±) ephedrine and (±) pseudoephedrine is 93.8%, with a ratio of (±) ephedrine to (±) pseudoephedrine of 93.5:6.5.[4]

  • Procedure using Catalytic Hydrogenation:

    • Ephedrone is reduced using molecular hydrogen in the presence of a Raney nickel catalyst.

  • Quantitative Data: The yield of DL-ephedrine is 64%, with 19% of DL-pseudoephedrine also being formed.[2][3]

Table 2: Quantitative Data for Ephedrine Synthesis

Reaction StepReagentsYieldReference
Amination of α-Bromothis compoundMethylamine70-74% (of Ephedrone)[2][3]
Reduction of Ephedrone (Catalytic Hydrogenation)H₂, Raney Ni64% (DL-Ephedrine), 19% (DL-Pseudoephedrine)[2][3]
Reduction of Ephedrone HCl (Sodium Borohydride)NaBH₄, Methanol93.8% (mixture of (±) Ephedrine and (±) Pseudoephedrine)[4]
Synthesis of Phenmetrazine

Phenmetrazine, an anorectic drug, is synthesized from this compound via a 2-bromothis compound intermediate.

Diagram 2: Synthesis of Phenmetrazine

G This compound This compound Bromothis compound 2-Bromothis compound This compound->Bromothis compound Br₂ Intermediate_Alcohol 3-Methyl-2-phenylmorpholin-2-ol Bromothis compound->Intermediate_Alcohol Ethanolamine (B43304) Phenmetrazine Phenmetrazine Intermediate_Alcohol->Phenmetrazine Reduction (e.g., NaBH₄)

Caption: Synthetic pathway for Phenmetrazine.

Experimental Protocol: Synthesis of Phenmetrazine

This protocol is based on the synthetic route described for phenmetrazine.[5]

  • Step 1: Bromination of this compound: this compound is first brominated to form 2-bromothis compound.

  • Step 2: Reaction with Ethanolamine: 2-Bromothis compound is reacted with ethanolamine to form the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.

  • Step 3: Reduction: The intermediate alcohol is then reduced, for example with sodium borohydride, to yield phenmetrazine.

Synthesis of Cathinone and Methcathinone

Cathinone, a naturally occurring stimulant, and its N-methyl derivative, methcathinone, can be synthesized from this compound. The synthesis of methcathinone is analogous to the synthesis of ephedrone.

Diagram 3: Synthesis of Cathinone

G This compound This compound alpha_Bromothis compound α-Bromothis compound This compound->alpha_Bromothis compound Br₂ Cathinone (S)-2-Amino-1-phenylpropan-1-one (Cathinone) alpha_Bromothis compound->Cathinone Ammonia (B1221849)

Caption: Synthesis of Cathinone from this compound.

Experimental Protocol: Synthesis of Cathinone

The synthesis of cathinone can be achieved from α-bromothis compound, which is synthesized from this compound.[6]

  • Procedure: α-Bromothis compound is reacted with ammonia to produce cathinone. Due to the lability of cathinone, which is prone to dimerization, careful control of reaction and purification conditions is necessary.[6]

Mechanism of Action: Signaling Pathways

Many of the pharmaceuticals derived from this compound, such as ephedrine, cathinone, and phenmetrazine, act as sympathomimetic amines, primarily affecting the norepinephrine (B1679862) and dopamine (B1211576) neurotransmitter systems.

Diagram 4: General Signaling Pathway of this compound-Derived Stimulants

G Drug This compound-Derived Stimulant (e.g., Ephedrine, Cathinone) Transporter Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) Drug->Transporter Inhibits Reuptake Vesicle Synaptic Vesicles Drug->Vesicle Promotes Release Synapse Increased Synaptic Dopamine & Norepinephrine Transporter->Synapse Vesicle->Synapse Neurotransmitter Release Receptor Postsynaptic Receptors Synapse->Receptor Binds to Effect CNS Stimulation, Increased Alertness, Appetite Suppression Receptor->Effect Activates

Caption: Mechanism of action for CNS stimulants.

These drugs typically act as norepinephrine-dopamine releasing agents (NDRAs).[5][6] They can block the reuptake of these neurotransmitters from the synaptic cleft by inhibiting the dopamine transporter (DAT) and the norepinephrine transporter (NET). Additionally, they can promote the release of dopamine and norepinephrine from synaptic vesicles. The resulting increase in the concentration of these neurotransmitters in the synapse leads to enhanced signaling at postsynaptic receptors, causing the characteristic stimulant and anorectic effects.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a variety of fine chemicals, with significant applications in the pharmaceutical industry. The protocols and data presented here provide a valuable resource for researchers and professionals in drug development, highlighting the synthetic versatility of this compound. Further research into more efficient and greener synthetic routes from this compound continues to be an active area of investigation.

References

Troubleshooting & Optimization

How to improve the yield of propiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of propiophenone, a key intermediate in the production of various pharmaceuticals.[][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which one generally gives the highest yield?

A1: The most prevalent methods for synthesizing this compound are Friedel-Crafts acylation and the vapor-phase cross-decarboxylation of benzoic and propionic acids.[2] Friedel-Crafts acylation, which involves reacting benzene (B151609) with propionyl chloride or propionic anhydride (B1165640) using a Lewis acid catalyst like aluminum chloride (AlCl₃), is a standard laboratory and industrial method that can achieve yields of 70-80%.[4][5] The vapor-phase method is an alternative that avoids some of the corrosive and waste-disposal issues of Friedel-Crafts processes but can lead to by-products that are difficult to separate.[6][7] Other methods include the oxidation of propylbenzene (B89791) and the reaction of benzene with an acyl group using various catalysts.[8][9]

Q2: How can I minimize by-product formation in the vapor-phase cross-decarboxylation synthesis?

A2: A significant challenge in the vapor-phase synthesis of this compound is the formation of isobutyrophenone (B147066), a by-product with a boiling point very close to that of this compound, making separation by conventional distillation nearly impossible.[6][10] The formation of this impurity can be suppressed by introducing water (as steam) or a secondary alcohol into the feed stream.[7][10] For example, adding 8 moles of water per mole of benzoic acid has been shown to significantly reduce isobutyrophenone production.[6]

Q3: My Friedel-Crafts reaction is producing a dark, tarry substance instead of the desired product. What is causing this and how can I prevent it?

A3: The formation of a dark, tarry mixture in a Friedel-Crafts acylation often indicates the decomposition of starting materials or the product. This can be caused by several factors:

  • Excessive Heat: The reaction is exothermic.[11] It is crucial to control the temperature, typically between 0-10°C, during the addition of reagents to prevent overheating, which can lead to polymerization and degradation.[5][12]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can also result in decomposition.[13]

  • Impure Reagents: The use of wet or impure benzene or propionyl chloride can lead to unwanted side reactions. Ensure all reagents and glassware are anhydrous.[12]

Q4: What is the best way to purify this compound after synthesis?

A4: A typical purification procedure for this compound after a Friedel-Crafts reaction involves these steps:

  • Quenching: The reaction mixture is carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[12]

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like methylene (B1212753) chloride or diethyl ether.[11]

  • Washing: The organic layer is washed sequentially with a dilute acid, water, a dilute base (like sodium bicarbonate or sodium carbonate solution to neutralize any remaining acid), and finally with brine.[12][13]

  • Drying: The organic layer is dried using an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

  • Solvent Removal and Distillation: The solvent is removed by distillation, and the crude this compound is then purified by vacuum distillation.[5][14] Unreacted starting material can often be recovered during this step.[4]

Troubleshooting Guide

The following table addresses common issues encountered during this compound synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup. - Impure or wet reagents.- Increase reaction time or temperature moderately. - For Friedel-Crafts acylation, maintain a low temperature (0-10°C) during addition, then allow to warm or heat gently (e.g., 40°C) to complete the reaction.[12] - Ensure efficient extraction and minimize transfers. - Use anhydrous solvents and high-purity reagents.
Formation of Isobutyrophenone By-product (Vapor-Phase Method) - Reaction conditions favor isomerization.- Introduce steam or a secondary alcohol into the feed stream. A mole ratio of 4:1 to 8:1 of water to benzoic acid is preferred.[10]
Reaction Mixture is Dark/Tarry (Friedel-Crafts Method) - Reaction temperature too high. - Reaction time too long. - Use of a highly activated aromatic substrate.- Maintain strict temperature control, especially during the exothermic addition phase.[12] - Monitor the reaction by TLC or GC to determine the optimal reaction time. - For highly reactive substrates, consider using a milder Lewis acid or lower temperatures.
Difficulty Separating Product from By-products - Formation of isomers or by-products with similar physical properties (e.g., boiling point).- For isobutyrophenone, prevention is key (see above).[6] - For other impurities, consider column chromatography or fractional crystallization if distillation is ineffective.
Polyacylation (Multiple Acyl Groups Added) - This is generally not an issue with Friedel-Crafts acylation as the acyl group deactivates the aromatic ring towards further substitution.[9]- Ensure the correct stoichiometry of reagents.

This compound Synthesis Yields

The following table summarizes reported yields for different synthesis methods.

Synthesis Method Reactants Catalyst/Conditions Reported Yield Reference(s)
Friedel-Crafts AcylationBenzene and Propionyl ChlorideAluminum Chloride (AlCl₃)70-80%[4]
Friedel-Crafts AcylationBenzene and Propionic AnhydrideAluminum Chloride (AlCl₃)70-80%[4]
Vapor-Phase KetonizationBenzoic Acid and Propionic AcidCalcium Acetate and Alumina / 450–550 °CNot specified, but used commercially[2]
Oxidation3'-methyl phenylpropyl alcoholNitroxide radicals, inorganic bromide, and nitrite>90% (for 3'-methyl this compound)[15]

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene and propionyl chloride using an aluminum chloride catalyst, a common and high-yielding method.[4][5]

Materials:

  • Anhydrous Benzene

  • Propionyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried. Place the flask in an ice-water bath to maintain a temperature of 0-10°C.

  • To the flask, add anhydrous benzene followed by the slow, portion-wise addition of anhydrous aluminum chloride while stirring.

  • Add propionyl chloride to the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over approximately 1.5 hours, ensuring the temperature does not exceed 10°C.[12] HCl gas will be evolved during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Then, gently heat the mixture to 40°C for about 2 hours to complete the reaction.[12]

  • Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring to decompose the catalyst complex.[12]

  • Transfer the entire mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer with diethyl ether. Combine all organic layers.

  • Wash the combined organic layers sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Troubleshooting Workflow

Troubleshooting_Propiophenone_Synthesis start Start: Unsatisfactory Yield or Purity check_method Which synthesis method was used? start->check_method fc_path Friedel-Crafts Acylation check_method->fc_path Friedel-Crafts vp_path Vapor-Phase Decarboxylation check_method->vp_path Vapor-Phase fc_issue What is the primary issue? fc_path->fc_issue low_yield_fc Low Yield fc_issue->low_yield_fc Low Yield tar_formation Tar Formation fc_issue->tar_formation Dark/Tarry Mixture solution_low_yield_fc Check Reaction Time & Temp Ensure Anhydrous Conditions Optimize Workup low_yield_fc->solution_low_yield_fc solution_tar Strict Temperature Control (0-10°C) Monitor Reaction Time Ensure Reagent Purity tar_formation->solution_tar vp_issue Primary Issue: Isobutyrophenone by-product vp_path->vp_issue solution_vp Introduce Water/Steam (4-8 moles per mole of Benzoic Acid) vp_issue->solution_vp end_point Process Optimized solution_low_yield_fc->end_point solution_tar->end_point solution_vp->end_point

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Friedel-Crafts Synthesis of Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of propiophenone. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during this classical organic reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts synthesis of this compound?

A1: While the Friedel-Crafts acylation is generally a robust reaction, several side reactions can occur. The most common byproduct is isobutyrophenone (B147066), which can be particularly problematic due to its similar boiling point to this compound, making separation by distillation difficult.[1][2][3] Another potential byproduct is acetophenone.[1] Although polyacylation is less common than polyalkylation in Friedel-Crafts reactions because the acyl group deactivates the aromatic ring, it can still occur under forcing conditions.[4][5]

Q2: My reaction mixture has turned dark brown or black. Is this normal, and will it affect my yield?

A2: It is quite common for Friedel-Crafts acylation mixtures to develop a deep orange, brown, or even black color during the reaction. This is often due to the formation of charge-transfer complexes between the aromatic substrate and the acylium ion-Lewis acid complex. While a color change is expected, an excessively dark or tarry mixture could indicate decomposition or side reactions, potentially lowering the yield of the desired product. Careful control of the reaction temperature is crucial to minimize these decomposition pathways.

Q3: I am observing a low yield of this compound. What are the likely causes?

A3: Low yields can stem from several factors:

  • Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., anhydrous aluminum chloride) is highly sensitive to moisture. Using a fresh, high-purity catalyst and ensuring all glassware and reagents are scrupulously dry is critical for success.

  • Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

  • Improper Stoichiometry: An insufficient amount of the catalyst or acylating agent will result in incomplete conversion of the starting material.

Q4: How can I minimize the formation of isobutyrophenone?

A4: The formation of isobutyrophenone is more commonly associated with higher-temperature, vapor-phase syntheses.[1][2][3] However, to minimize its formation in a standard Friedel-Crafts reaction, it is crucial to maintain a controlled, low reaction temperature. The acylium ion from propionyl chloride is not expected to rearrange, so the presence of isobutyrophenone is more likely due to impurities in the starting materials or side reactions under harsh conditions.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (moisture contamination).2. Deactivated benzene (B151609) ring (if using a substituted benzene with electron-withdrawing groups).3. Reaction temperature is too low.1. Use fresh, anhydrous AlCl₃. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Friedel-Crafts acylation is not suitable for strongly deactivated aromatic rings.[4]3. Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Formation of a Large Amount of Dark, Tarry Material 1. Reaction temperature is too high.2. Localized overheating during the addition of reagents.1. Maintain the recommended reaction temperature using an ice bath or a controlled temperature bath.2. Add the acylating agent or catalyst slowly and with efficient stirring to dissipate heat.
Product is Contaminated with Isobutyrophenone 1. Isomerization of the acylating agent at high temperatures (more common in industrial, high-temperature processes).2. Impurities in the starting propionyl chloride.1. Maintain a low and controlled reaction temperature throughout the addition and reaction period.2. Use high-purity propionyl chloride.
Difficult Emulsion Forms During Aqueous Workup 1. Formation of aluminum hydroxides.1. Quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. The acid helps to keep the aluminum salts dissolved in the aqueous phase.
Product is a Mixture of Isomers (e.g., when acylating toluene) 1. Friedel-Crafts acylation of a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers.1. The directing effects of the substituent on the aromatic ring will determine the isomer distribution. For toluene, acylation will primarily yield the para and ortho isomers. Purification by column chromatography or recrystallization is necessary to isolate the desired isomer.

Quantitative Data on Byproduct Formation

Table 1: Influence of Water on Isobutyrophenone Formation in Vapor-Phase Synthesis [1]

Moles of Water per Mole of Benzoic AcidIsobutyrophenone Content (%)
05.0 - 6.4
82.3 - 2.8

This data suggests that controlling reaction conditions can significantly impact the purity of the final product.

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis of this compound

This protocol is a standard method for the Friedel-Crafts acylation of benzene with propionyl chloride.[6]

Reagents and Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (C₆H₆)

  • Propionyl Chloride (CH₃CH₂COCl)

  • Dichloromethane (B109758) (CH₂Cl₂) (as solvent, optional)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Catalyst Suspension: In the flask, place anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to propionyl chloride) and anhydrous benzene (which can act as both reactant and solvent). Cool the flask in an ice bath to 0-5 °C.

  • Addition of Acylating Agent: Slowly add propionyl chloride (1 molar equivalent) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. Maintain the temperature between 0-10 °C during the addition. Hydrogen chloride gas will be evolved.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until the dark-colored complex decomposes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with a suitable solvent like dichloromethane or diethyl ether.

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: High-Purity Synthesis of this compound

This method, adapted from a patented process, aims to improve yield and purity by controlling the addition of reagents.[7]

Procedure:

  • Under controlled temperature (20-25 °C), add a portion of the total anhydrous aluminum chloride (e.g., 80-90%) to the benzene.

  • After stirring for 30-60 minutes, slowly add a portion of the propionyl chloride (e.g., 80-90%).

  • Add the remaining aluminum chloride, stir for another 30-60 minutes, and then add the rest of the propionyl chloride.

  • After the final addition, warm the reaction mixture to 35 °C and hold for 2-3 hours.

  • Proceed with the work-up and purification as described in Protocol 1. This staged addition of reagents can help to control the reaction exotherm and minimize side reactions.[7]

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Recommended Solutions Problem Low Yield of this compound Cause1 Inactive Catalyst (Moisture) Problem->Cause1 Cause2 Low Reaction Temperature Problem->Cause2 Cause3 Incomplete Reaction Problem->Cause3 Solution1 Use fresh, anhydrous AlCl₃. Ensure dry glassware and inert atmosphere. Cause1->Solution1 Solution2 Gently warm the reaction mixture (e.g., to 40-50 °C) after initial addition. Cause2->Solution2 Solution3 Monitor reaction by TLC/GC. Increase reaction time if necessary. Cause3->Solution3

Caption: Troubleshooting workflow for low yield in this compound synthesis.

This guide provides a starting point for troubleshooting the Friedel-Crafts synthesis of this compound. Successful synthesis relies on careful attention to reagent quality, reaction conditions, and work-up procedures. Always consult relevant safety data sheets before handling any chemicals.

References

Minimizing isobutyrophenone formation in propiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propiophenone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, with a particular focus on minimizing the formation of the isobutyrophenone (B147066) byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial and laboratory methods for synthesizing this compound are:

  • Friedel-Crafts Acylation: This is a widely used method involving the reaction of benzene (B151609) with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]

  • Vapor-Phase Cross-Decarboxylation: This method involves the reaction of benzoic acid and propionic acid at high temperatures over a catalyst.[1] While it can be an alternative, it is more prone to the formation of byproducts like isobutyrophenone.[1]

Q2: How is isobutyrophenone formed as a byproduct during this compound synthesis?

A2: The formation of isobutyrophenone is primarily a concern in the vapor-phase cross-decarboxylation method.[1] In the Friedel-Crafts acylation of benzene with propionyl chloride, the formation of isobutyrophenone is generally not a significant issue.[1] This is because the electrophile in this reaction is a resonance-stabilized acylium ion, which is not prone to the carbocation rearrangements that would be necessary to form the iso-butyryl cation from the n-propionyl cation.

Q3: Why is minimizing isobutyrophenone formation so critical in pharmaceutical applications?

A3: this compound is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of isobutyrophenone as an impurity can lead to the formation of undesired isomers of the final drug product. These isomers can have different pharmacological activities, reduced efficacy, or even toxic side effects. Separating isobutyrophenone from this compound is challenging due to their very similar boiling points, making it crucial to prevent its formation during the synthesis.

Q4: I am using the Friedel-Crafts acylation method. What are the key factors to control to ensure high purity of this compound?

A4: While isobutyrophenone formation is minimal, other side reactions can occur in Friedel-Crafts acylation. To ensure high purity, consider the following:

  • Anhydrous Conditions: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous to maintain catalyst activity.

  • Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.

  • Reaction Temperature: The reaction is typically exothermic. Maintaining a controlled temperature, often starting at low temperatures (e.g., 0-10°C) during the addition of reagents and then gently heating, is crucial to prevent side reactions.[3]

  • Purity of Reagents: Use high-purity benzene, propionyl chloride, and Lewis acid to avoid introducing impurities that can lead to side products.

Troubleshooting Guide for Friedel-Crafts Acylation

This guide addresses common issues encountered during the Friedel-Crafts acylation of benzene with propionyl chloride.

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Inactive catalyst due to moisture.Ensure all glassware is oven-dried and cooled under a desiccator. Use freshly opened, anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated aromatic ring.Friedel-Crafts acylation does not work well with strongly deactivated aromatic rings. This is not an issue for benzene but would be for substrates like nitrobenzene.
Insufficient amount of catalyst.The ketone product complexes with the Lewis acid. Ensure at least a stoichiometric amount of AlCl₃ is used relative to the propionyl chloride.
Formation of a Dark-Colored Reaction Mixture This is often normal for Friedel-Crafts reactions and indicates the formation of charge-transfer complexes.Proceed with the reaction and workup as planned. The color should dissipate upon quenching with acid and water.[3]
Difficult Stirring The aluminum chloride is a solid and can form a thick slurry.Use a mechanical stirrer if possible, especially for larger-scale reactions. Ensure the initial solvent volume is sufficient to allow for adequate mixing.[3]
Low Yield of this compound Incomplete reaction.Increase the reaction time or gently heat the mixture after the initial addition of reagents is complete.[3]
Loss of product during workup.Ensure proper phase separation during extraction. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Presence of Unexpected Byproducts in GC-MS Analysis Impurities in starting materials.Use high-purity, distilled reagents.
Polyalkylation (less common in acylation).While less of an issue than in Friedel-Crafts alkylation, using a large excess of benzene can help minimize any potential for multiple substitutions.

Experimental Protocol: High-Purity this compound Synthesis via Friedel-Crafts Acylation

This protocol is designed to produce high-purity this compound with minimal byproduct formation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Propionyl Chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O) for extraction

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Set up a dry three-necked flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube.

    • In a fume hood, add anhydrous aluminum chloride (e.g., 1.1 to 1.2 molar equivalents relative to propionyl chloride) to the flask.

    • Add anhydrous benzene (which also serves as the solvent, use in excess) to the flask.

    • Cool the stirred suspension to 0-5°C using an ice bath.

  • Addition of Propionyl Chloride:

    • In the addition funnel, prepare a solution of propionyl chloride (1 molar equivalent) in a small amount of anhydrous benzene.

    • Slowly add the propionyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature between 5-10°C.[3] Hydrogen chloride gas will be evolved and should be vented through the drying tube to a gas trap.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to a gentle reflux (around 40-50°C) and maintain for 1-2 hours to ensure the reaction goes to completion.[3] The mixture will likely be a dark, viscous liquid.

  • Workup:

    • Cool the reaction mixture back down in an ice bath.

    • In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., dichloromethane or diethyl ether) to extract the product.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude this compound can be purified by vacuum distillation to obtain a high-purity product.

Visualizations

Logical Relationship of Byproduct Formation

Byproduct_Formation cluster_FC Friedel-Crafts Acylation PropionylChloride Propionyl Chloride + Benzene AcyliumIon Propionylium Ion (Resonance Stabilized) PropionylChloride->AcyliumIon AlCl₃ This compound This compound (Desired Product) AcyliumIon->this compound NoRearrangement No Significant Rearrangement AcyliumIon->NoRearrangement MinimalIsobutyrophenone Minimal Isobutyrophenone Formation NoRearrangement->MinimalIsobutyrophenone

Caption: Logical flow showing the stability of the acylium ion in Friedel-Crafts acylation, which minimizes rearrangement and isobutyrophenone formation.

Experimental Workflow for High-Purity this compound Synthesis

Experimental_Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Addition 2. Slow Addition of Propionyl Chloride at 0-10°C Setup->Addition Reaction 3. Reaction at RT then Reflux (40-50°C) Addition->Reaction Workup 4. Quenching, Extraction, and Washing Reaction->Workup Purification 5. Drying and Vacuum Distillation Workup->Purification FinalProduct High-Purity This compound Purification->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis of high-purity this compound via Friedel-Crafts acylation.

References

Technical Support Center: Purification of Propiophenone by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of propiophenone by vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

A1: The boiling point of this compound is significantly lower under reduced pressure. While its atmospheric boiling point is 218 °C, under vacuum it will distill at much lower temperatures.[1][2][3] The exact temperature depends on the vacuum level achieved. Refer to the data table below for specific examples.

Q2: My this compound is not boiling, even though the heating mantle is at a high temperature. What's wrong?

A2: This issue can arise from several factors:

  • Inadequate Vacuum: The most common cause is a poor vacuum. Check all joints and connections for leaks. Ensure all glassware is properly sealed and that your vacuum pump is functioning correctly. A hissing sound is a clear indicator of a leak.[4]

  • Poor Heat Transfer: Ensure the heating mantle is in good contact with the distillation flask and that the flask is not more than two-thirds full to allow for efficient boiling.[5]

  • Inaccurate Temperature/Pressure Reading: Verify that your thermometer and manometer (if used) are calibrated and positioned correctly. The thermometer bulb should be placed just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

Q3: The distillation is "bumping" violently. How can I fix this?

A3: Bumping, or sudden, violent boiling, is common in vacuum distillation. It can be controlled by:

  • Using a Stir Bar: Vigorous stirring provides nucleation sites for smooth boiling. Ensure your stir plate is properly positioned and functioning.[6]

  • Using a Claisen Adapter: This type of adapter provides a safety buffer, preventing violent bumps from contaminating the distillate.[4][6]

  • Gradual Heating: Apply heat slowly to avoid superheating the liquid. If bumping occurs, temporarily lower or remove the heat source until boiling subsides and then resume heating more gently.[6]

Q4: I've achieved a good vacuum and the temperature is appropriate, but very little product is distilling over. What should I do?

A4: This can happen if there is insufficient insulation, causing the vapor to cool and condense before it reaches the condenser. Loosely wrap the distillation head and Claisen adapter with glass wool or aluminum foil to minimize heat loss.[4][6]

Q5: Why is my final product impure? I suspect isobutyrophenone (B147066) contamination.

A5: Isobutyrophenone is a common byproduct in some this compound synthesis routes and is notoriously difficult to separate by standard distillation because its boiling point is within 1°C of this compound's.[7][8][9] If high purity is essential, fractional distillation under vacuum may be required, although it may still be challenging. Alternative purification methods like fractional crystallization might be necessary for complete removal.[7][8]

Q6: My distilled this compound has a yellowish tint. Is this normal?

A6: this compound can appear as a colorless to pale yellow liquid.[1] A slight yellow tint is generally acceptable. If the color is dark, it may indicate decomposition due to excessive heating or the presence of impurities. Ensure the distillation temperature is kept as low as possible by maintaining a good vacuum.

Troubleshooting Guide

Problem Possible Cause Solution
No Boiling 1. Vacuum leak. 2. Insufficient heat. 3. Pump malfunction.1. Check all joints for leaks; re-grease if necessary.[10] 2. Increase heating mantle temperature gradually. 3. Check vacuum pump oil and connections. Use a vacuum gauge to verify pressure.
Violent Bumping 1. Lack of nucleation sites. 2. Heating too rapidly.1. Add a magnetic stir bar and ensure vigorous stirring.[6] 2. Heat the flask slowly and evenly. Use a Claisen adapter.[4]
Low Yield 1. Premature condensation. 2. Material loss in apparatus. 3. Distilling to dryness.1. Insulate the distillation head with glass wool or foil.[4] 2. Use an apparatus designed for high recovery. A study showed recovery can be improved from ~80% to ~98% with an optimized setup.[11][12] 3. Always leave a small amount of residue in the distilling flask.[6]
Pressure Fluctuations 1. Unstable vacuum source (e.g., water aspirator). 2. Temperature fluctuations affecting evaporation rate.1. Use a vacuum regulator for precise pressure control.[13] 2. Ensure stable heating and use insulation to maintain a consistent temperature.
Distillate is Cloudy 1. Presence of water.1. Ensure the crude this compound is thoroughly dried before distillation. Use a drying agent like anhydrous magnesium sulfate.

Quantitative Data

The following table summarizes the key physical and distillation properties of this compound.

PropertyValue
Molecular Formula C₉H₁₀O
Molecular Weight 134.18 g/mol [1]
Appearance Colorless to pale yellow oily liquid[1]
Melting Point 17-21 °C[1][14]
Density ~1.01 g/cm³ at 20 °C[1]
Boiling Point (Atmospheric) 218 °C at 760 mmHg[1][2][3]
Boiling Point (Reduced Pressure) 62 °C at 0.85 Torr[11] 70 °C at 1.7 Torr[11] 98-100 °C at 10 mmHg[15] 107-109 °C at 20 Torr[1][16]
Vapor Pressure ~0.13 mmHg at 25 °C[1] 1 mmHg at 50 °C[2][14]

Experimental Protocol: Vacuum Distillation of this compound

Safety Precautions: Always work in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Inspect all glassware for cracks or defects before use, as they can implode under vacuum.[5]

Apparatus:

  • Round-bottom flask (distilling flask), appropriately sized to be ~⅔ full.[5]

  • Claisen adapter

  • Magnetic stir bar and stir plate

  • Heating mantle with a lab jack

  • Thermometer and thermometer adapter

  • Condenser

  • Vacuum adapter

  • Receiving flask(s)

  • Thick-walled vacuum tubing

  • Vacuum trap (preferably a cold trap with dry ice/acetone)

  • Vacuum pump or water aspirator

  • Vacuum grease

Procedure:

  • Preparation:

    • Place the crude this compound and a magnetic stir bar into the distilling flask.

    • Lightly grease all ground-glass joints to ensure an airtight seal.[4]

    • Assemble the distillation apparatus as shown in the standard setup, securing all components with clamps. Ensure the thermometer bulb is positioned correctly.

    • Connect the vacuum adapter via thick-walled tubing to a vacuum trap, and then to the vacuum source.[4]

  • Begin the Distillation:

    • Turn on the cooling water to the condenser.

    • Start the magnetic stirrer.

    • Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. You may observe bubbling as volatile impurities or dissolved gases are removed.[17]

    • Once a stable vacuum is achieved, begin to heat the distilling flask gently using the heating mantle. Raise the mantle using a lab jack.

  • Collection:

    • Increase the temperature gradually until the this compound begins to boil and reflux.

    • Vapor will rise, and when it reaches the thermometer, the temperature reading should stabilize. Record the temperature and pressure range over which the main fraction is collected.[4] A pure compound may still distill over a small range (e.g., 5 °C) due to minor pressure fluctuations.[4]

    • Collect any initial low-boiling impurities in a separate receiving flask (forerun).

    • When the temperature is stable at the expected boiling point for this compound at your measured pressure, switch to a clean receiving flask to collect the pure product.

  • Stop the Distillation:

    • Crucially, cool the system before stopping the vacuum. Lower and remove the heating mantle and allow the distilling flask to cool to room temperature. A water bath can be used to speed up cooling.[4][6]

    • Once cool, slowly and carefully vent the system to atmospheric pressure. This can be done by opening a clamp on the vacuum trap or removing the tubing from the vacuum adapter.[4]

    • After the system is at atmospheric pressure, turn off the vacuum pump.

    • Turn off the condenser water and disassemble the apparatus.

Visualizations

G cluster_vac Vacuum Troubleshooting cluster_temp Heating Troubleshooting cluster_boil Boiling Troubleshooting start Distillation Issue Occurs check_vac Is the vacuum level stable and low enough? start->check_vac check_temp Is the heating temperature appropriate? check_vac->check_temp Yes vac_leak Check for leaks (hissing sounds). Re-grease all joints. check_vac->vac_leak No check_boil Is the liquid boiling smoothly? check_temp->check_boil Yes temp_increase Gradually increase heat. Ensure good mantle contact. check_temp->temp_increase No check_distillate Is product collecting in the condenser? check_boil->check_distillate Yes boil_stir Ensure vigorous stirring with a magnetic stir bar. check_boil->boil_stir No (Bumping) end_success Distillation Successful check_distillate->end_success Yes temp_insulate Insulate distillation head with glass wool or foil. check_distillate->temp_insulate No vac_pump Inspect vacuum pump. Check oil and connections. vac_leak->vac_pump No Leaks Found vac_pump->check_vac Pump OK temp_increase->check_temp temp_insulate->check_distillate boil_heat Reduce heating rate. Use a Claisen adapter. boil_stir->boil_heat boil_heat->check_boil

Caption: Troubleshooting workflow for vacuum distillation.

G cluster_params Distillation Parameters cluster_impurities Crude Material Impurities purity Final this compound Purity vacuum Vacuum Level vacuum->purity affects temp Distillation Temperature vacuum->temp inversely affects solvents Residual Solvents vacuum->solvents removes temp->purity affects rate Distillation Rate rate->purity affects fractionation Fractionation Efficiency fractionation->purity directly affects byproducts Synthesis Byproducts (e.g., Isobutyrophenone) fractionation->byproducts separates solvents->purity reduces byproducts->purity reduces water Water Content water->purity reduces

Caption: Factors influencing the purity of distilled this compound.

References

Technical Support Center: Troubleshooting Incomplete Propiophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propiophenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this compound and its derivatives. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction resulted in a low yield of this compound. What are the common causes?

A1: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your glassware, solvent, or reagents will deactivate the catalyst. It is crucial to use anhydrous conditions and freshly opened or purified reagents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst. This is because the product, this compound, can form a stable complex with the catalyst, rendering it inactive for further reaction.[1]

  • Deactivated Aromatic Ring: If your starting benzene (B151609) ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic aromatic substitution, leading to a poor yield.[1]

  • Suboptimal Temperature: The reaction temperature is critical. Some reactions proceed well at room temperature, while others may require heating. However, excessively high temperatures can lead to side reactions and decomposition of the product.[1]

  • Poor Quality Reagents: Impurities in the propionyl chloride or benzene can interfere with the reaction and lead to the formation of byproducts.[1]

Q2: I am observing the formation of multiple products in my Friedel-Crafts reaction. What is happening?

A2: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, especially with highly activated aromatic rings.[1] The introduction of the acyl group deactivates the ring, making a second acylation less likely.[2] However, if your starting material is highly activated, you might observe polyacylation. Another possibility is the presence of impurities in your starting materials leading to side reactions.[1] If your benzene ring has a directing group, you can expect a mixture of ortho and para substituted products.[3]

Q3: The reaction mixture turned dark and tarry. What should I do?

A3: A dark, tarry reaction mixture is often a sign of decomposition of starting materials or products.[3] This can be caused by:

  • Excessive Heat: High reaction temperatures can lead to polymerization and decomposition.[3]

  • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can also cause degradation.[3]

  • Reactive Substrates: Highly activated aromatic compounds can be prone to polymerization under Friedel-Crafts conditions.[3]

To mitigate this, ensure precise temperature control and monitor the reaction progress to avoid unnecessarily long reaction times.

Grignard Reaction

Q1: My Grignard reaction to synthesize a this compound derivative is not starting. What are the troubleshooting steps?

A1: Sluggish initiation of a Grignard reaction is a common issue. Here’s what you can do:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water or alcohols, which will quench the reagent.[4] All glassware must be oven-dried or flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Activate the Magnesium: The surface of magnesium turnings can have an oxide layer that prevents the reaction. You can activate it by gently crushing the turnings to expose a fresh surface or by adding a small crystal of iodine.[4][5]

  • Check Your Halide: Ensure your alkyl or aryl halide is pure and dry. Consider distilling it before use.[4]

Q2: I have a low yield and significant formation of a biphenyl (B1667301) byproduct in my Grignard reaction. How can I improve this?

A2: The formation of biphenyls is a known side reaction where the Grignard reagent reacts with the unreacted aryl halide.[4] To minimize this, add the aryl halide slowly to the magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the biphenyl byproduct.[4]

Purification

Q1: How can I effectively purify my crude this compound?

A1: A typical purification workflow for this compound involves the following steps:

  • Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]

  • Extraction: Extract the product into a suitable organic solvent.

  • Washing: Wash the organic layer sequentially with a dilute acid (to remove any remaining aluminum salts), a base like sodium bicarbonate solution (to neutralize any acid), and finally with brine.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[3]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Distillation or Recrystallization: The crude product can be further purified by vacuum distillation or recrystallization to obtain pure this compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound synthesis.

Table 1: Optimization of α-Alkylation of this compound

EntryReactor Coil 1 Temp (°C)Reactor Coil 2 Temp (°C)Steady State Yield (%)
1-15Room Temperature0
2-15Increased15
60-70

(Data adapted from a continuous flow methodology for α-alkylation of this compound)[6]

Table 2: Effect of Water on Isobutyrophenone Byproduct Formation in Vapor-Phase Cross-Decarboxylation

Moles of Water per Mole of Benzoic AcidIsobutyrophenone Content (%)
05.0 - 6.4
44.68
82.3 - 2.8

(Data adapted from studies on the suppression of byproduct formation in this compound synthesis)[7][8]

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Propionyl Chloride

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Propionyl Chloride

  • Anhydrous Dichloromethane (DCM) as solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of propionyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.

  • After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: Grignard Synthesis of a this compound Derivative

Materials:

  • Magnesium turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Aryl or Alkyl Halide (e.g., Bromobenzene)

  • Propanenitrile

  • Dilute Acid (for workup)

  • Appropriate organic solvent for extraction

Procedure:

  • Ensure all glassware is rigorously flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings (1.2 equivalents) in a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve the aryl or alkyl halide (1.0 equivalent) in anhydrous ether or THF and add a small portion to the magnesium. The reaction should initiate, indicated by bubbling and a color change.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring until most of the magnesium has been consumed.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of propanenitrile (1.0 equivalent) in the anhydrous solvent dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully adding it to a cold, dilute acid solution.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.

  • Purify by column chromatography or distillation.

Visualizations

Troubleshooting_Incomplete_Reaction start Incomplete Reaction Observed check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Verify Catalyst Activity (if applicable) start->check_catalyst sub_reagents Use fresh/purified reagents Verify stoichiometry check_reagents->sub_reagents sub_conditions Optimize temperature Adjust reaction time check_conditions->sub_conditions sub_catalyst Use fresh, anhydrous Lewis acid Increase catalyst loading check_catalyst->sub_catalyst rerun Re-run Reaction with Optimized Parameters sub_reagents->rerun sub_conditions->rerun sub_catalyst->rerun

Caption: Troubleshooting workflow for an incomplete this compound synthesis.

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Acylation issue_catalyst Catalyst Inactivity? start->issue_catalyst issue_ring Deactivated Ring? start->issue_ring issue_conditions Suboptimal Conditions? start->issue_conditions solution_catalyst Ensure anhydrous conditions Use stoichiometric amount of AlCl3 issue_catalyst->solution_catalyst solution_ring Check for deactivating groups (-NO2, -CN, etc.) issue_ring->solution_ring solution_conditions Optimize temperature Use high-purity reagents issue_conditions->solution_conditions outcome Improved Yield solution_catalyst->outcome solution_ring->outcome solution_conditions->outcome

Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.

Grignard_Initiation_Troubleshooting start Grignard Reaction Fails to Initiate check_anhydrous Are Conditions Anhydrous? start->check_anhydrous check_mg Is Magnesium Surface Active? start->check_mg check_halide Is Halide Pure? start->check_halide solution_anhydrous Flame-dry glassware Use anhydrous solvents Inert atmosphere (N2/Ar) check_anhydrous->solution_anhydrous solution_mg Crush Mg turnings Add iodine crystal check_mg->solution_mg solution_halide Distill halide before use check_halide->solution_halide outcome Successful Initiation solution_anhydrous->outcome solution_mg->outcome solution_halide->outcome

Caption: Troubleshooting guide for initiating a Grignard reaction.

References

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the Friedel-Crafts acylation of benzene (B151609) and its derivatives. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in Friedel-Crafts acylation?

A1: The primary causes of catalyst deactivation in Friedel-Crafts acylation are:

  • Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture.[1][2] Any water present in the reagents, solvents, or glassware will react with the catalyst, hydrolyzing it to aluminum hydroxide (B78521) and hydrochloric acid, which are inactive for the reaction.

  • Complexation with Product: The ketone product of the acylation reaction is a Lewis base and can form a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle, necessitating the use of stoichiometric or even excess amounts of the catalyst.

  • Substrate Inhibition: Aromatic substrates containing functional groups with lone pairs of electrons, such as amines (-NH₂) and hydroxyl (-OH) groups, can deactivate the catalyst.[2] These groups coordinate with the Lewis acid, rendering it inactive.

  • Strongly Deactivating Groups on the Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN) on the benzene ring can make the substrate too unreactive for the Friedel-Crafts acylation to proceed efficiently.[1]

Q2: My reaction yield is very low. How do I know if my Lewis acid catalyst is inactive?

A2: Signs of an inactive Lewis acid catalyst, particularly AlCl₃, include:

  • Physical Appearance: Active, anhydrous AlCl₃ is a fine, free-flowing white or pale yellow powder. If it appears clumpy, discolored, or has a strong smell of HCl, it has likely been compromised by moisture and deactivated.[2]

  • Reaction Initiation: A properly functioning catalyst should initiate an exothermic reaction upon the addition of the acylating agent. A lack of heat evolution may indicate catalyst inactivity.

  • No Product Formation: The most definitive sign is the absence or very low yield of the desired acylated product, as confirmed by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q3: Can I use a catalytic amount of Lewis acid in Friedel-Crafts acylation?

A3: Generally, no. Unlike Friedel-Crafts alkylation, the acylation reaction typically requires stoichiometric amounts of the Lewis acid catalyst.[1] This is due to the strong complexation between the product ketone and the catalyst, which prevents the catalyst from participating in further reaction cycles.

Q4: Why is my reaction not working with aniline (B41778) or phenol (B47542) as a substrate?

A4: Aniline and phenol are generally unsuitable substrates for Friedel-Crafts acylation under standard conditions. The amine group in aniline and the hydroxyl group in phenol are Lewis bases that will react with and deactivate the Lewis acid catalyst.[2] This interaction forms a complex that also strongly deactivates the aromatic ring, preventing the desired acylation.

Troubleshooting Guides

Problem: Low or no conversion in the Friedel-Crafts acylation of benzene.

  • Possible Cause 1: Deactivated Catalyst

    • Troubleshooting Step: Ensure all reagents and solvents are anhydrous and that glassware was thoroughly dried before use. Use a fresh, unopened container of the Lewis acid catalyst or one that has been properly stored in a desiccator.

  • Possible Cause 2: Insufficient Catalyst

    • Troubleshooting Step: Verify that a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent was used. In some cases, a slight excess of the catalyst may be beneficial.

  • Possible Cause 3: Deactivated Aromatic Substrate

    • Troubleshooting Step: Confirm that the benzene derivative does not contain strongly deactivating groups. If it does, alternative synthetic methods may be necessary.

  • Possible Cause 4: Impure Reagents

    • Troubleshooting Step: Use freshly distilled or purified benzene and acylating agent to remove any potential impurities that could interfere with the reaction.

Problem: Formation of multiple products or unexpected isomers.

  • Possible Cause 1: Polysubstitution (less common in acylation)

    • Troubleshooting Step: While less common than in alkylation, highly activated aromatic rings may undergo multiple acylations. Using a stoichiometric amount of the acylating agent and monitoring the reaction closely can help prevent this.

  • Possible Cause 2: Isomerization

    • Troubleshooting Step: The choice of solvent can influence regioselectivity. For example, in the acylation of naphthalene, a non-polar solvent like carbon disulfide (CS₂) tends to favor the alpha-substituted product (kinetic control), while a more polar solvent like nitrobenzene (B124822) can lead to the thermodynamically more stable beta-substituted product.[2]

Data Presentation

Table 1: Comparison of Common Lewis Acid Catalysts in the Acylation of Benzene with Acetyl Chloride

CatalystMolar Ratio (Catalyst:Acyl Chloride)SolventTemperature (°C)Reaction Time (h)Yield of Acetophenone (%)
AlCl₃1.1 : 1Benzene802~90
FeCl₃1.1 : 1Benzene804~75
ZnCl₂1.1 : 1Benzene8012~60
Sc(OTf)₃0.1 : 1Nitrobenzene1006~85

Note: Yields are approximate and can vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzene
  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware (a round-bottom flask, reflux condenser, and addition funnel) in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Ensure all reagents (benzene, acetyl chloride) and solvents are anhydrous.

  • Reaction Setup:

    • Assemble the dry glassware under a nitrogen or argon atmosphere.

    • To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents).

    • Add excess benzene (which also serves as the solvent) to the flask.

    • Place the acetyl chloride (1 equivalent) in the addition funnel.

  • Reaction Execution:

    • Cool the reaction flask in an ice bath.

    • Slowly add the acetyl chloride dropwise from the addition funnel to the stirred suspension of AlCl₃ in benzene.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion (monitor by TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by distillation or chromatography as needed.

Protocol 2: Regeneration of Deactivated Aluminum Chloride

This protocol is a general guideline and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Initial Treatment:

    • If the deactivated AlCl₃ is in a reaction mixture, quench the reaction with ice-cold water as described in the acylation work-up. This will precipitate aluminum hydroxide.

    • Filter the aluminum hydroxide precipitate and wash it thoroughly with deionized water.

  • Conversion to Anhydrous AlCl₃ (Thionyl Chloride Method):

    • Dry the collected aluminum hydroxide thoroughly in an oven at 120°C.

    • Place the dried aluminum hydroxide in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂).

    • Slowly add an excess of thionyl chloride (SOCl₂) to the flask.

    • Gently heat the mixture under reflux until the evolution of gases ceases.

    • The excess thionyl chloride can be removed by distillation. The remaining solid is anhydrous aluminum chloride.

    • Caution: This procedure involves corrosive and toxic reagents and byproducts and should only be performed by trained personnel with appropriate safety measures.

Protocol 3: Testing Catalyst Activity
  • Standard Reaction Setup:

    • Set up two parallel reactions for the acylation of a model substrate like anisole (B1667542) with acetyl chloride, following the general acylation protocol.

    • In one reaction, use a fresh, unopened sample of AlCl₃.

    • In the other reaction, use the catalyst sample to be tested (e.g., a previously opened bottle or a regenerated batch).

  • Monitoring and Analysis:

    • Run both reactions under identical conditions (temperature, stirring rate, reaction time).

    • Monitor the progress of both reactions by taking small aliquots at regular intervals and analyzing them by TLC or GC.

  • Comparison of Results:

    • After the designated reaction time, work up both reactions identically.

    • Determine the yield of the product (4-methoxyacetophenone) for both reactions.

    • A significantly lower yield in the reaction with the test catalyst compared to the fresh catalyst indicates deactivation.

Mandatory Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active AlCl₃ Deactivated_Catalyst_H2O Deactivated Catalyst (Al(OH)₃ + HCl) Active_Catalyst->Deactivated_Catalyst_H2O Hydrolysis Deactivated_Catalyst_Product Deactivated Catalyst (Product Complex) Active_Catalyst->Deactivated_Catalyst_Product Complexation Deactivated_Catalyst_Substrate Deactivated Catalyst (Substrate Complex) Active_Catalyst->Deactivated_Catalyst_Substrate Coordination Moisture H₂O Moisture->Deactivated_Catalyst_H2O Product Product (Ketone) Product->Deactivated_Catalyst_Product Substrate Substrate with -OH or -NH₂ groups Substrate->Deactivated_Catalyst_Substrate

Caption: Major pathways of catalyst deactivation in Friedel-Crafts acylation.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the catalyst fresh and anhydrous? Start->Check_Catalyst Check_Stoichiometry Is catalyst stoichiometry correct? Check_Catalyst->Check_Stoichiometry Yes Use_Fresh_Catalyst Use fresh, anhydrous catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Substrate Does the substrate have deactivating or coordinating groups? Check_Stoichiometry->Check_Substrate Yes Adjust_Stoichiometry Adjust catalyst to be stoichiometric Check_Stoichiometry->Adjust_Stoichiometry No Consider_Alternative Consider alternative synthetic route Check_Substrate->Consider_Alternative Yes Success Reaction Proceeds Check_Substrate->Success No Use_Fresh_Catalyst->Check_Stoichiometry Adjust_Stoichiometry->Check_Substrate

Caption: A logical workflow for troubleshooting low yields in Friedel-Crafts acylation.

References

Separation of propiophenone from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful separation of propiophenone from unreacted starting materials and by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the Friedel-Crafts synthesis of this compound?

A1: In a typical Friedel-Crafts acylation reaction using benzene (B151609) and propionyl chloride with an aluminum chloride catalyst, the most common impurities include:

  • Unreacted Starting Materials: Excess benzene is often used to drive the reaction and can be a major component to remove.[1] Unreacted propionyl chloride may also be present.

  • Hydrolyzed Reagents: Propionyl chloride can hydrolyze to propionic acid, especially if moisture is present.[2] The aluminum chloride catalyst is hydrolyzed to aluminum hydroxide (B78521) and hydrochloric acid during the aqueous workup.[3][4]

  • Side-Reaction Products: Although Friedel-Crafts acylation is generally regioselective and avoids poly-acylation, other minor by-products can form. In alternative synthesis methods, such as the cross-decarboxylation of benzoic and propionic acids, by-products like isobutyrophenone (B147066) can be a significant issue.[5][6]

Q2: How do I choose the best purification method for my crude this compound?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation: This is the most common and efficient method for larger-scale purifications, especially for removing unreacted benzene. The significant difference in boiling points between benzene (80°C) and this compound (218°C) allows for a clean separation.[3][7]

  • Flash Column Chromatography: Ideal for smaller-scale reactions or for removing impurities with boiling points close to that of this compound, or non-volatile colored impurities.[8]

  • Liquid-Liquid Extraction: This is a crucial part of the workup process rather than a final purification step. It is used to remove the hydrolyzed catalyst, acids, and other water-soluble impurities from the organic layer containing the product.[9]

Q3: Why did my reaction mixture form a persistent emulsion during the aqueous workup, and how can I resolve it?

A3: Emulsion formation is common during the workup of Friedel-Crafts reactions, often due to the presence of aluminum salts which can act as surfactants. To resolve an emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by decreasing the solubility of the organic components in the aqueous layer.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own with time.

  • Filtration: For very persistent emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes help to break it up.

Q4: My purified this compound has a yellow tint. How can I decolorize it?

A4: A yellow color indicates the presence of minor, often polymeric or oxidized, impurities.

  • Activated Carbon: For small amounts of colored impurities, you can treat a solution of your product (e.g., in diethyl ether or dichloromethane) with a small amount of activated carbon, followed by filtration through Celite.

  • Column Chromatography: Passing the material through a short plug of silica (B1680970) gel can effectively remove baseline impurities and color.[10]

  • Distillation: Careful fractional distillation, especially under reduced pressure, can often separate the colorless this compound from colored, high-boiling residues.[3][8]

Troubleshooting Guides

Issue 1: Incomplete Separation of Benzene and this compound by Distillation
  • Question: I performed a fractional distillation, but my this compound fraction is still contaminated with benzene. What went wrong?

  • Answer: This issue typically arises from inefficient distillation technique.

    • Inadequate Fractionating Column: Ensure you are using a fractionating column (e.g., Vigreux or packed column) with sufficient theoretical plates for the separation. Simple distillation is not effective.

    • Distillation Rate: Distilling too quickly does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to allow a slow, steady collection of the distillate.

    • Azeotrope Formation: Benzene can form azeotropes with water. A preliminary steam distillation can be used to remove the bulk of the benzene as a benzene-water azeotrope before final fractional distillation.[3]

Issue 2: Low Recovery of this compound After Workup and Purification
  • Question: My final yield of this compound is very low. Where could I have lost my product?

  • Answer: Product loss can occur at several stages.

    • Incomplete Reaction: Ensure the reaction went to completion. This can be monitored by Thin Layer Chromatography (TLC).

    • Workup Losses: During liquid-liquid extraction, ensure you have fully separated the organic and aqueous layers. Re-extract the aqueous layer with your organic solvent (e.g., diethyl ether, dichloromethane) two or three times to recover all dissolved product.[9]

    • Premature Product Distillation: During the removal of a low-boiling solvent or unreacted benzene, ensure your condenser is efficient. This compound has a low vapor pressure, but some loss can occur if the distillation of the solvent is too vigorous.[11]

    • Incomplete Hydrolysis: The aluminum chloride catalyst forms a complex with the this compound product. The workup must involve quenching with ice and acid to fully hydrolyze this complex and release the product into the organic phase.[3]

Issue 3: Poor Separation During Column Chromatography
  • Question: I am trying to purify this compound using flash chromatography, but the separation from a non-polar impurity is poor. What can I do?

  • Answer: Poor separation on a silica gel column for a relatively non-polar compound like this compound requires careful optimization of the solvent system.

    • Solvent System (Eluent): this compound is relatively non-polar. Start with a very non-polar eluent like hexane (B92381) and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane. A common starting point is 5-10% ethyl acetate in hexane.

    • Gradient Elution: If a single solvent system (isocratic elution) doesn't work, use a gradient. Start with a low-polarity solvent system and gradually increase the percentage of the more polar solvent during the column run. This will elute the most non-polar compounds first and then increase the eluting power to move your product off the column.[10]

    • Column Packing: Ensure the column is packed properly without any air bubbles or channels, as these will lead to poor separation.[12]

Data Presentation: Physical Properties

A successful separation strategy relies on exploiting the differences in the physical properties of the components in the mixture.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility
This compound 134.182181.01Insoluble in water; soluble in most organic solvents.[7][13][14]
Benzene 78.1180.10.877Sparingly soluble in water; miscible with organic solvents.
Propionyl Chloride 92.52801.065Reacts with water (hydrolysis).[2] Soluble in ether, benzene.
Aluminum Chloride 133.34180 (sublimes)2.48Reacts violently with water.[4]

Table 1: Physical properties of this compound and related starting materials.

Experimental Protocols

Protocol 1: Standard Aqueous Workup of a Friedel-Crafts Reaction

This protocol describes the steps to quench the reaction and perform an initial separation of the crude product from the catalyst and acidic by-products.

  • Prepare Quenching Mixture: In a large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 100g of ice for every 10 mL of conc. HCl).[3]

  • Quench Reaction: Slowly and carefully pour the cooled reaction mixture from the flask onto the ice/acid mixture with vigorous stirring. The aluminum chloride-propiophenone complex will hydrolyze.[3] This is an exothermic process.

  • Transfer to Separatory Funnel: Once the ice has melted, transfer the entire mixture to a separatory funnel.

  • Extract Product: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Collect the organic layer.

  • Re-extract Aqueous Layer: Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product. Combine all organic extracts.[9]

  • Wash with Base: Wash the combined organic layers with a 10% sodium hydroxide or saturated sodium bicarbonate solution to neutralize any remaining HCl and remove any propionic acid.[15]

  • Wash with Brine: Wash the organic layer with a saturated NaCl solution (brine) to remove the bulk of the dissolved water and help break any emulsions.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation

This method is ideal for separating this compound from unreacted benzene on a multi-gram scale.

  • Assemble Apparatus: Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Charge the Flask: Place the crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.

  • First Fraction (Benzene): Gently heat the flask. The first fraction to distill will be the unreacted benzene, which should come over at approximately 80°C.[3] Collect this in a separate receiving flask.

  • Intermediate Fraction: As the temperature begins to rise above the boiling point of benzene, there may be an intermediate fraction. It is best to collect this separately to avoid contaminating the pure product.

  • Product Fraction (this compound): Increase the heating mantle temperature. The pure this compound will distill at approximately 218°C at atmospheric pressure.[11] For higher purity and to prevent degradation, it is often preferable to distill under reduced pressure (e.g., 98-100°C at 10 mmHg).[8] Collect the clear, colorless liquid in a clean, pre-weighed receiving flask.

  • Stop Distillation: Stop the distillation when the temperature either drops or rises sharply, or when only a small, dark residue remains in the distillation flask.

Visualizations

Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction Prop_Cl Propionyl Chloride Prop_Cl->Reaction AlCl3 AlCl3 Catalyst AlCl3->Reaction Quench Quench (Ice/HCl) Reaction->Quench Crude Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Wash Wash (Base, Brine) Extraction->Wash Dry Dry & Concentrate Wash->Dry Distillation Fractional Distillation Dry->Distillation Crude Product Chromatography Column Chromatography Dry->Chromatography Crude Product Product Pure this compound Distillation->Product Chromatography->Product

Caption: Overall experimental workflow from synthesis to purification of this compound.

ExtractionLogic Start Quenched Reaction Mixture (this compound, Benzene, Al(OH)3, HCl in two phases) SepFunnel Add to Separatory Funnel with Organic Solvent Start->SepFunnel Separate Allow Layers to Separate SepFunnel->Separate OrganicLayer Organic Layer (this compound, Benzene) Separate->OrganicLayer AqueousLayer Aqueous Layer (AlCl3 remnants, HCl) Separate->AqueousLayer WashBase Wash with NaHCO3/NaOH OrganicLayer->WashBase WashBrine Wash with Brine WashBase->WashBrine Removes Acid Dry Dry with Na2SO4 WashBrine->Dry CrudeProduct Crude Product for Purification Dry->CrudeProduct

Caption: Logical workflow for the liquid-liquid extraction workup process.

References

Technical Support Center: Propiophenone Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of propiophenone production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale experiments to industrial-scale manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for industrial-scale this compound production?

A1: The three primary synthesis routes for industrial-scale this compound production are:

  • Friedel-Crafts Acylation: This classic method involves the reaction of benzene (B151609) with propionyl chloride or propionic anhydride (B1165640) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While it is a well-established method, it presents challenges related to catalyst handling, corrosion, and waste disposal.[1][2]

  • Vapor-Phase Cross-Decarboxylation: This alternative process reacts benzoic acid and propionic acid at high temperatures over a catalyst.[1] It avoids some of the issues of Friedel-Crafts acylation but can lead to the formation of difficult-to-separate byproducts.[1]

  • Ethylbenzene (B125841) Oxidation: This route involves the catalytic oxidation of ethylbenzene to this compound. It is considered a more environmentally friendly option, but catalyst deactivation and selectivity can be significant hurdles during scale-up.

Q2: What are the primary challenges when scaling up this compound synthesis?

A2: Common challenges during the scale-up of this compound production include:

  • Byproduct Formation: The formation of isomers and other byproducts that are difficult to separate from this compound is a major issue, such as isobutyrophenone (B147066) in the vapor-phase cross-decarboxylation method.[1]

  • Heat Management: Exothermic reactions, particularly in Friedel-Crafts acylation, can become difficult to control on a larger scale, potentially leading to runaway reactions.[3]

  • Catalyst Deactivation and Handling: Catalysts can lose activity over time, and handling large quantities of sensitive catalysts like anhydrous aluminum chloride requires specialized procedures.[4]

  • Purification: Achieving high purity on a large scale can be challenging due to the presence of closely boiling impurities.

  • Safety and Environmental Concerns: Handling hazardous materials, managing corrosive substances, and disposing of waste streams are critical considerations in industrial production.[1]

Q3: How can I minimize the formation of the isobutyrophenone byproduct in the vapor-phase cross-decarboxylation synthesis?

A3: The formation of isobutyrophenone, a significant impurity with a boiling point very close to this compound, can be suppressed by introducing water or steam into the reactant stream.[1][5][6] The addition of secondary alcohols can also reduce the formation of this byproduct.[1] On a plant scale, the use of steam has been shown to be highly effective, reducing isobutyrophenone content to less than 0.5%.[1]

Troubleshooting Guides by Synthetic Route

Route 1: Friedel-Crafts Acylation of Benzene

Issue: Low or inconsistent yields upon scale-up.

  • Potential Cause 1: Catalyst Inactivity. Anhydrous aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in the reactants or solvent will deactivate the catalyst.

    • Troubleshooting Steps:

      • Ensure all glassware and reactors are thoroughly dried before use.

      • Use anhydrous solvents and reactants.

      • Purchase fresh, high-quality anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Insufficient Catalyst Loading. The ketone product can form a complex with AlCl₃, effectively sequestering the catalyst.[2]

    • Troubleshooting Steps:

      • In many industrial-scale reactions, a stoichiometric amount (or even a slight excess) of AlCl₃ relative to the propionyl chloride is required.[2]

      • Consider a two-stage addition of the catalyst to maintain a sufficient active concentration throughout the reaction.[7]

  • Potential Cause 3: Poor Temperature Control. The Friedel-Crafts acylation is exothermic. Localized hotspots can lead to side reactions and byproduct formation.

    • Troubleshooting Steps:

      • Ensure efficient stirring and use a reactor with adequate heat exchange capacity.

      • Control the rate of addition of the acylating agent to manage the exotherm.

      • Implement a reliable temperature monitoring and control system.

Issue: Formation of colored impurities and difficult work-up.

  • Potential Cause: Incomplete reaction or side reactions during quenching.

    • Troubleshooting Steps:

      • Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., GC, HPLC).

      • During the quench step (addition of the reaction mixture to water/ice), control the temperature and mixing to prevent localized overheating and degradation of the product.

      • The acidic aqueous layer containing the aluminum salts needs to be thoroughly separated from the organic layer.

Route 2: Vapor-Phase Cross-Decarboxylation

Issue: High levels of isobutyrophenone in the final product.

  • Potential Cause: Suboptimal reaction conditions.

    • Troubleshooting Steps:

      • Introduce steam into the feed stream. The molar ratio of water to benzoic acid is a critical parameter to optimize.[1]

      • Maintain the reaction temperature within the optimal range of 400°C to 600°C.[1]

      • The mole ratio of benzoic acid to propionic acid, typically between 1:1 and 1:10, should be carefully controlled.[1]

Route 3: Ethylbenzene Oxidation

Issue: Rapid catalyst deactivation.

  • Potential Cause: Coking or changes in the catalyst's physical or chemical structure.

    • Troubleshooting Steps:

      • Optimize the reaction temperature and pressure to minimize coke formation.

      • Implement a catalyst regeneration protocol. This may involve controlled oxidation to burn off carbon deposits.

      • Ensure the feed is free of impurities that could poison the catalyst.

Issue: Low selectivity to this compound (over-oxidation to other products).

  • Potential Cause: Reaction conditions favoring further oxidation.

    • Troubleshooting Steps:

      • Carefully control the reaction temperature, as higher temperatures can lead to the formation of byproducts like benzoic acid.[8]

      • Optimize the residence time in the reactor to maximize the yield of the desired product.

      • The choice of catalyst and support is crucial for selectivity.[4]

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis Routes

ParameterFriedel-Crafts AcylationVapor-Phase Cross-DecarboxylationEthylbenzene Oxidation
Reactants Benzene, Propionyl Chloride/AnhydrideBenzoic Acid, Propionic AcidEthylbenzene, Oxidant (e.g., O₂, H₂O₂)
Catalyst AlCl₃ (stoichiometric)Calcium acetate (B1210297) on alumina, etc.Cobalt, Manganese, or Palladium-based
Temperature 25-35°C (can be higher)[7]400-600°C[1]110-150°C[8]
Pressure AtmosphericAtmospheric or slightly elevatedElevated (e.g., ~12 bar O₂)[8]
Typical Yield >95%[7]Varies, can be high with optimization~66% (isolated)[8]
Key Challenges Catalyst handling, corrosion, wasteIsobutyrophenone formationCatalyst deactivation, selectivity

Experimental Protocols

Protocol 1: Pilot-Scale Friedel-Crafts Acylation of Benzene

Objective: To synthesize this compound on a pilot scale using Friedel-Crafts acylation.

Materials:

  • Benzene (used as both reactant and solvent)

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated Hydrochloric Acid

  • 5% Sodium Hydroxide (B78521) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a suitable glass-lined reactor equipped with a stirrer, cooling jacket, and an addition funnel, add benzene and anhydrous AlCl₃ under a nitrogen atmosphere. The molar ratio of AlCl₃ to propionyl chloride should be approximately 1.05 to 1.1.

  • Cool the mixture to 5-10°C with chilled water circulating through the jacket.

  • Slowly add propionyl chloride to the stirred mixture via the addition funnel, maintaining the temperature below 15°C. The addition rate should be carefully controlled to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by GC.

  • In a separate quench vessel, prepare a mixture of crushed ice and water.

  • Slowly and carefully transfer the reaction mixture to the quench vessel with vigorous stirring. Maintain the temperature of the quench mixture below 25°C.

  • Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, 5% sodium hydroxide solution, and finally with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

  • The crude this compound is then purified by fractional distillation under reduced pressure.

Mandatory Visualizations

Logical Relationship: Troubleshooting Low Yield in Friedel-Crafts Acylation

Troubleshooting_FC_Acylation start Low Yield in Friedel-Crafts Acylation check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup catalyst_moisture Moisture contamination? check_catalyst->catalyst_moisture temp_control Exotherm controlled? check_conditions->temp_control workup_loss Product loss during work-up? check_workup->workup_loss catalyst_loading Stoichiometric amount used? catalyst_moisture->catalyst_loading No solution_anhydrous Use anhydrous reagents and inert atmosphere. catalyst_moisture->solution_anhydrous Yes catalyst_loading->check_conditions Yes solution_loading Increase AlCl3 to >1 equivalent. catalyst_loading->solution_loading No temp_control->check_workup Yes solution_temp Improve cooling and control addition rate. temp_control->solution_temp No solution_workup Optimize extraction and washing steps. workup_loss->solution_workup Yes FC_Acylation_Workflow raw_materials Raw Materials (Benzene, Propionyl Chloride, AlCl3) reactor Jacketed Reactor raw_materials->reactor quench Quench Vessel (Ice/Water) reactor->quench separation Phase Separation quench->separation washing Washing (Acid, Base, Water) separation->washing Organic Phase waste Waste Treatment (AlCl3 Sludge) separation->waste Aqueous Phase drying Drying washing->drying distillation1 Solvent Recovery (Benzene Distillation) drying->distillation1 distillation1->raw_materials Recycled Benzene distillation2 Product Purification (Vacuum Distillation) distillation1->distillation2 Crude this compound final_product High-Purity this compound distillation2->final_product

References

Technical Support Center: Purification of Crude Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound largely depends on the synthetic route employed.

  • Friedel-Crafts Acylation (Benzene + Propionyl Chloride/Anhydride):

    • Unreacted starting materials (benzene, propionyl chloride).

    • Regioisomers (e.g., o- or m-propiophenone, though p-substitution is heavily favored).

    • Polyalkylated byproducts.

    • Residual catalyst (e.g., AlCl₃) and acidic residues.[1][2]

  • Vapor-Phase Cross-Decarboxylation (Benzoic Acid + Propionic Acid):

    • Isobutyrophenone (B147066): A critical impurity with a boiling point within 1°C of this compound, making separation by conventional distillation nearly impossible.[3][4][5]

    • Diethyl ketone.

    • Other dialkyl and phenylalkyl ketones.[3][5]

    • Biphenol.[3]

    • Unreacted starting materials (benzoic acid, propionic acid).

Q2: My crude this compound is a dark oil. Is this normal?

A2: Yes, it is common for crude this compound, particularly from Friedel-Crafts reactions, to be a dark-colored oil or even a semi-solid mass due to residual catalyst complexes and polymeric byproducts.[1][6] A workup procedure involving quenching with ice water, washing with a dilute acid, then a base (like sodium carbonate solution), followed by water is typically required before purification.[1][7]

Q3: Can I purify this compound by recrystallization?

A3: this compound has a melting point of 17-19 °C, making it a liquid at standard room temperature. Therefore, direct recrystallization is generally not feasible unless performed at low temperatures. However, for some this compound derivatives, recrystallization is a viable method. For instance, hydroxypropiophenones can be recrystallized from solvents like methyl alcohol.[6] A common strategy for purifying this compound derivatives involves initial purification by column chromatography followed by recrystallization from a solvent system like ethyl acetate/hexane (B92381).[8]

Q4: Which purification method is best for removing the isobutyrophenone impurity?

A4: Due to the very close boiling points, fractional distillation is ineffective for separating isobutyrophenone from this compound.[3][4][5] While extractive distillation or fractional crystallization have been considered, they are costly and not well-developed for this specific separation.[3][4] The most effective approach is to minimize its formation during synthesis. For the vapor-phase synthesis, adding water or steam to the reaction feed has been shown to significantly reduce the formation of isobutyrophenone.[3] If present in the crude product, preparative chromatography would be the most likely laboratory-scale method to achieve separation.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Bumping/Violent Boiling - Residual low-boiling solvents. - Lack of smooth boiling. - Heating too rapidly.- Ensure all volatile solvents are removed before heating under full vacuum.[9] - Always use a magnetic stir bar for smooth boiling; boiling stones are ineffective under vacuum.[9] - Apply heat gradually.
Low Recovery/Product Loss - Inefficient condensation. - Product hold-up in the distillation apparatus. - Leaks in the vacuum system.- Ensure the condenser has a sufficient flow of cold water. - Use a well-designed distillation apparatus to minimize surface area and hold-up. A short path distillation head is often preferred. An improved apparatus design can increase recovery from ~80% to over 97%.[10][11] - Check all joints and connections for leaks. Ensure joints are properly greased.[9]
Product Darkens During Distillation - Thermal decomposition. - Presence of acidic or basic impurities.- Ensure the vacuum is as low as possible to reduce the boiling point. - Neutralize the crude product with a bicarbonate or carbonate wash before distillation.[7]
Poor Separation of Impurities - Boiling points of impurities are too close to this compound. - Inefficient distillation column.- For impurities with very close boiling points (e.g., isobutyrophenone), distillation is not a suitable method.[3][4] - Use a fractionating column (e.g., Vigreux) for impurities with moderately different boiling points.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation/Overlapping Fractions - Inappropriate solvent system. - Column was overloaded. - Column was packed improperly (channeling).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound. A common system for this compound derivatives is hexane/ethyl acetate.[8] - Use an appropriate amount of silica (B1680970) gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). - Ensure the column is packed uniformly without air bubbles or cracks.[12]
Compound Won't Elute from the Column - Solvent is not polar enough. - Compound is unstable on silica gel and has decomposed.- Gradually increase the polarity of the mobile phase (gradient elution).[13] - Test the stability of your compound on a TLC plate by letting a spot sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel.[14]
Cracked/Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed wet with the mobile phase. Never let it run dry.[15]
Compound Crystallizes on the Column - The compound has low solubility in the chosen eluent.- This is a difficult problem to solve. You may need to pre-purify the sample to remove the component that is crystallizing or choose a different solvent system where all components are more soluble.[14]

Data Presentation

Purity and Yield of this compound After Purification
Purification MethodStarting Material/Synthesis RouteKey Impurity AddressedPurity AchievedYield/RecoveryReference
Vacuum Distillation Friedel-Crafts ReactionUnreacted materials, byproducts>99.9%~95%[16]
Improved Vacuum Distillation Commercial this compoundN/A (technique comparison)N/A97.8%[10][11]
Conventional Vacuum Distillation Commercial this compoundN/A (technique comparison)N/A79.8%[10]
Column Chromatography + Recrystallization This compound Derivative SynthesisSynthetic byproductsHigh Purity (not quantified)N/A[8]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities or those with significantly different boiling points.

  • Preparation:

    • Ensure the crude this compound has been appropriately worked up to remove acidic/basic impurities. It should be dry (e.g., treated with anhydrous MgSO₄).

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a thermometer, a condenser, and a receiving flask. A magnetic stir bar is essential.

    • Lightly grease all ground-glass joints to ensure a good seal.[9]

  • Procedure:

    • Add the dry, crude this compound to the distillation flask.

    • Connect the apparatus to a vacuum source with a trap in between.

    • Turn on the cooling water to the condenser.

    • Begin stirring and slowly evacuate the system. Initial bubbling may occur as residual volatile solvents are removed.[9]

    • Once a stable vacuum is achieved (e.g., <2 Torr), begin to heat the distillation flask using a heating mantle or oil bath.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Increase the temperature and collect the this compound fraction at the appropriate boiling point for the measured pressure (e.g., 62 °C at 0.85 Torr or 107-109 °C at 20 Torr).[10]

    • Stop the distillation when the temperature starts to drop or when only a small, dark residue remains.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature.[9]

    • Slowly and carefully re-introduce air into the system before turning off the vacuum source.[9]

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • Preparation:

    • Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using TLC. The desired Rf for this compound should be ~0.3.

    • Prepare the column by either "wet" or "dry" packing with silica gel. A wet slurry method is often preferred for a more uniform packing.[17]

    • Ensure the column is packed without any air bubbles or cracks and is equilibrated with the starting eluent.[12]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[18]

    • Carefully apply the sample to the top of the silica gel bed with a pipette.

    • Alternatively, for less soluble samples, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.[18]

  • Elution:

    • Carefully add the mobile phase to the top of the column without disturbing the sample layer.

    • Apply gentle air pressure to begin eluting the compounds.

    • Collect fractions sequentially in test tubes or flasks.

    • Monitor the separation by collecting small spots from the fractions and running TLC plates.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Workflow Diagram

The following diagram illustrates the decision-making process for selecting a purification strategy for crude this compound.

Purification_Workflow This compound Purification Strategy start Crude this compound Product synthesis_route Identify Synthesis Route start->synthesis_route friedel_crafts Friedel-Crafts Synthesis synthesis_route->friedel_crafts Friedel-Crafts vapor_phase Vapor-Phase Synthesis synthesis_route->vapor_phase Vapor-Phase high_bp_impurities High-Boiling or Particulate Impurities? friedel_crafts->high_bp_impurities check_isobutyrophenone Isobutyrophenone Present? vapor_phase->check_isobutyrophenone check_isobutyrophenone->high_bp_impurities No preparative_chrom Preparative Chromatography (Difficult Separation) check_isobutyrophenone->preparative_chrom Yes polar_impurities Polar/Non-polar Impurities? high_bp_impurities->polar_impurities No distillation Vacuum Distillation high_bp_impurities->distillation Yes chromatography Column Chromatography polar_impurities->chromatography Yes end_product Pure this compound polar_impurities->end_product No (Already Pure) distillation->polar_impurities Further Purification Needed? distillation->end_product Purity Sufficient chromatography->end_product preparative_chrom->end_product

Caption: Decision workflow for this compound purification.

References

Effect of temperature on propiophenone synthesis selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of propiophenone, with a specific focus on the effects of temperature on reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and how does temperature play a role?

A1: The most prevalent laboratory and industrial method is the Friedel-Crafts acylation of benzene (B151609) with propionyl chloride or propionic anhydride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] Temperature is a critical parameter in this reaction. While some heating is often required to overcome the activation energy, excessively high temperatures can lead to side reactions and decomposition of the product or reactants.[3] For the Friedel-Crafts acylation of benzene, a common procedure involves an initial addition phase at a controlled low temperature (e.g., 10°C) followed by heating to a moderate temperature (e.g., 40-60°C) to complete the reaction.[4][5]

Q2: My reaction is producing a dark-colored mixture and low yield at higher temperatures. What is happening?

A2: Darkening of the reaction mixture and reduced yield at elevated temperatures are often signs of decomposition or polymerization side reactions.[3] High temperatures can promote the breakdown of the acylating agent, the product, or lead to unwanted reactions with the solvent or catalyst. It is crucial to maintain the recommended temperature range for the specific protocol being used. Optimization may be required, starting with literature-reported conditions and adjusting as needed.[6]

Q3: I am observing unexpected byproducts. How does temperature influence byproduct formation in this compound synthesis?

A3: Temperature can significantly impact reaction selectivity.

  • In Friedel-Crafts Acylation: While generally selective, high temperatures can potentially lead to minor side products, although this is less common than in Friedel-Crafts alkylation.[1][3] The primary concern is often decomposition rather than isomeric byproducts.

  • In Vapor-Phase Synthesis: An alternative commercial method involves the high-temperature (400-600°C) reaction of benzoic acid and propionic acid over a catalyst.[2][7] In this process, temperature control is vital for selectivity. A major byproduct can be isobutyrophenone, which is very difficult to separate from this compound due to their nearly identical boiling points.[7][8] Other byproducts include diethyl ketone and acetophenone.[1][7] The preferred temperature range for this method to suppress byproducts is typically 440° to 520°C.[1][7]

Q4: Can I run the Friedel-Crafts acylation at room temperature?

A4: While some Friedel-Crafts reactions can proceed at room temperature, the acylation of benzene to form this compound typically requires an initial cooling phase followed by gentle heating to ensure a reasonable reaction rate and completion.[4][9] Running the reaction solely at a low temperature may result in a very slow or incomplete conversion.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conversion Sub-optimal Reaction Temperature: The temperature may be too low, resulting in a slow reaction rate.[9]Gradually increase the temperature. For Friedel-Crafts acylation, after the initial addition, ensure the mixture is warmed (e.g., to 40-60°C) to drive the reaction to completion.[4][5]
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and may be deactivated.[3][6][10]Use fresh, anhydrous aluminum chloride from a sealed container. Ensure all glassware is oven-dried and reagents are anhydrous before starting the reaction.[6]
Formation of Dark Tar/Polymer Excessively High Temperature: The reaction temperature is too high, causing decomposition of reagents or products.[3][10]Maintain strict temperature control, especially during the exothermic addition of the acylating agent. Use an ice bath to manage the initial reaction temperature.[9] Do not exceed the recommended temperature for the reflux/heating step.
Significant Byproduct Formation (e.g., Isobutyrophenone in vapor-phase synthesis) Incorrect Temperature in Vapor-Phase Synthesis: The reaction temperature is outside the optimal range for selectivity.For the cross-decarboxylation method, maintain the reaction zone between 440°C and 520°C to suppress the formation of isobutyrophenone.[1][7]
Emulsion During Workup Difficult Separation: This is a common issue in Friedel-Crafts workups, leading to product loss, and is not directly temperature-related but crucial for yield.To break the emulsion, pour the reaction mixture onto a mixture of ice and concentrated HCl with vigorous stirring.[6] Adding a saturated NaCl (brine) solution can also help separate the layers.[6]

Data on Temperature Effects

The following table summarizes data from a high-temperature, vapor-phase synthesis method, illustrating how reaction conditions affect the formation of the byproduct isobutyrophenone.

Table 1: Effect of Diluent and Temperature on Isobutyrophenone Byproduct Formation

Example Reactants Diluent (moles per mole Benzoic Acid) Temperature (°C) Isobutyrophenone Produced (lbs per 100 lbs this compound)
1 Benzoic Acid + Propionic Acid 4 moles Water 445 - 450 4.68
Control A Benzoic Acid + Propionic Acid None Not Specified >10 (implied)
Control B Benzoic Acid + Propionic Acid Methanol Not Specified >10 (implied)

Data sourced from patent information describing a vapor-phase cross-decarboxylation process.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Synthesis of this compound

This protocol is a representative method for the laboratory synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Propionyl Chloride

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Carbonate Solution (saturated)

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.[4]

  • Initial Mixture: In a fume hood, add anhydrous aluminum chloride to the flask, followed by anhydrous benzene.[9]

  • Cooling: Cool the stirred mixture in an ice-water bath to maintain a temperature of approximately 10°C.[4]

  • Addition: Slowly add propionyl chloride dropwise from the dropping funnel into the cooled benzene-AlCl₃ mixture. The reaction is exothermic, and the addition rate should be controlled to keep the temperature at 10°C.[4][9] Hydrogen chloride gas will be evolved.

  • Reaction Completion: After the addition is complete, remove the ice bath and warm the mixture to 40°C. Maintain this temperature with stirring for approximately two hours to complete the reaction. The mixture will typically darken.[4]

  • Quenching: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.[6]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer (top layer). Wash the organic layer with water and then with a saturated sodium carbonate solution to neutralize any remaining acid.[4]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The crude product can be purified by distillation. The boiling point of this compound is approximately 218°C.[2][11]

Visualized Workflows and Concepts

G Fig. 1: General Workflow for Friedel-Crafts Synthesis Reactants 1. Combine Benzene & Anhydrous AlCl₃ Cooling 2. Cool to 10°C (Ice Bath) Reactants->Cooling Setup Addition 3. Slow Addition of Propionyl Chloride Cooling->Addition Control Exotherm Heating 4. Warm to 40°C for 2 hours Addition->Heating Drive Reaction Quench 5. Quench on Ice / Conc. HCl Heating->Quench Decompose Complex Workup 6. Extraction & Washing Quench->Workup Isolate Product Purify 7. Dry & Purify (Distillation) Workup->Purify Product Pure this compound Purify->Product

Caption: Fig. 1: General Workflow for Friedel-Crafts Synthesis

G Fig. 2: Temperature vs. Selectivity in Acylation LowRate Slow Reaction Rate Low Conversion GoodYield Good Reaction Rate High Yield of this compound High Selectivity LowRate->GoodYield Heating Decomposition Decomposition Polymerization Reduced Yield & Selectivity GoodYield->Decomposition Overheating

Caption: Fig. 2: Temperature vs. Selectivity in Acylation

References

How to handle moisture-sensitive reagents in propiophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propiophenone Synthesis

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to handling moisture-sensitive reagents, particularly in Friedel-Crafts acylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on reactions involving moisture-sensitive reagents like anhydrous aluminum chloride (AlCl₃).

Q1: My Friedel-Crafts reaction is failing or giving a very low yield. What are the most common causes?

A1: Low yields in Friedel-Crafts acylation are frequently linked to the deactivation of the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1] Key factors include:

  • Catalyst Inactivity: AlCl₃ is extremely sensitive to moisture.[1][2] Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst, preventing the formation of the necessary acylium ion electrophile.[3][4]

  • Insufficient Catalyst: The product, this compound, can form a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle, meaning that stoichiometric amounts (at least one full equivalent) of the catalyst are often required.[1]

  • Poor Reagent Quality: The purity of benzene (B151609), propanoyl chloride (or propionic anhydride), and the AlCl₃ catalyst is critical. Impurities can lead to side reactions and lower yields.

  • Sub-optimal Temperature: The reaction requires a specific temperature range to proceed efficiently.[1][5] Excessive heat can cause decomposition, while insufficient heat may prevent the reaction from starting.

Q2: How can I tell if my anhydrous aluminum chloride has been deactivated by moisture?

A2: Anhydrous AlCl₃ is a fine, white or pale-yellow powder. If it has been exposed to moisture, it may appear clumpy, discolored, or have a strong smell of hydrogen chloride (HCl) gas due to hydrolysis.[2][6] A simple, albeit qualitative, test involves carefully adding a very small amount to water in a test tube; a vigorous, highly exothermic reaction with the evolution of HCl gas indicates reactivity.[6] However, for synthesis, it is always best to use a freshly opened container of AlCl₃ or a reagent that has been stored in a desiccator.

Q3: What are the best practices for setting up a reaction with moisture-sensitive reagents?

A3: To ensure an anhydrous (dry) environment, follow these steps:

  • Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled in a desiccator or under a stream of inert gas (like nitrogen or argon) just before use.[4]

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser and an addition funnel) and purge it with a dry, inert gas.[7] Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or balloon.

  • Reagent Handling: Transfer moisture-sensitive solids like AlCl₃ quickly in a glove box or under a positive flow of inert gas.[5][7] Use dry syringes and needles to transfer anhydrous solvents and liquid reagents.

Q4: My reaction mixture turned dark immediately and produced a lot of fumes. What happened?

A4: This often indicates an uncontrolled and highly exothermic reaction. This can be caused by adding the propanoyl chloride too quickly to the mixture of benzene and aluminum chloride.[7] The rapid generation of the acylium ion and subsequent reaction can cause a surge in temperature, leading to side reactions and decomposition, which results in a dark, tar-like appearance. The fumes are typically hydrogen chloride gas, a byproduct of the reaction.

Q5: How do I properly and safely quench the reaction?

A5: Quenching deactivates the unreacted aluminum chloride and the AlCl₃-ketone complex. This process is highly exothermic and must be done carefully.

  • The safest method is to slowly pour the entire reaction mixture onto a slurry of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8][9][10]

  • Crucially, never add water or ice directly to the reaction flask. [8] This can cause a violent, uncontrolled reaction that may boil the solvent and cause the vessel to erupt.

Quantitative Data Summary

The quality and handling of reagents have a direct impact on reaction outcomes. The tables below summarize key quantitative relationships.

Table 1: Effect of Moisture on AlCl₃ Catalyst Activity

Moisture Content (in solvent)Relative Catalyst ActivityExpected this compound Yield
< 50 ppm100%High (>85%)
100 ppm~70%Moderate (50-70%)
250 ppm~30%Low (20-40%)
> 500 ppm< 5%Very Low / No Reaction
Note: Data are illustrative estimates to show the trend. Actual yields depend on multiple experimental factors.

Table 2: Stoichiometry of AlCl₃ and its Effect on Yield

Molar Equivalents of AlCl₃ (to propanoyl chloride)Typical YieldRationale
0.5 eq< 20%Insufficient catalyst for acylium ion formation and to account for product complexation.
1.0 - 1.1 eq> 85%Stoichiometric amount complexes with the ketone product, allowing the reaction to go to completion.[7]
1.5 eq> 85%A slight excess can compensate for minor impurities or moisture but offers diminishing returns.
> 2.0 eqVariableMay increase side reactions and makes the quenching process more hazardous and difficult.

Experimental Protocols & Visualizations

Detailed Protocol: Friedel-Crafts Acylation for this compound Synthesis

This protocol outlines a standard laboratory procedure for synthesizing this compound.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Propanoyl Chloride

  • Benzene (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Attach a drying tube or inert gas line to the top of the condenser.[7]

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0-5°C in an ice bath.

  • Reagent Addition: Dissolve propanoyl chloride (1.0 equivalent) and benzene (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.[5] Vigorous stirring is essential.[5]

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Prepare a beaker with a large amount of crushed ice and a small volume of concentrated HCl. While stirring the ice mixture vigorously, slowly pour the reaction mixture into the beaker.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 5% NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, pale-yellow liquid.

Experimental Workflow Diagram

G Workflow for this compound Synthesis cluster_prep 1. Preparation (Anhydrous) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Reagents prep_glass->prep_reagents prep_inert Assemble under Inert Gas prep_reagents->prep_inert add_alcl3 Add AlCl₃ to Solvent prep_inert->add_alcl3 Start Reaction cool Cool to 0-5 °C add_alcl3->cool add_reagents Add Benzene/Propanoyl Chloride Dropwise cool->add_reagents stir Stir at Room Temp (1-2h) add_reagents->stir quench Quench on Ice/HCl stir->quench Proceed to Workup extract Extract with DCM quench->extract wash Wash (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify product product purify->product Pure this compound

Caption: A step-by-step workflow for the Friedel-Crafts synthesis of this compound.

Troubleshooting Logic Diagram

G start Low or No Yield cause_moisture Moisture Contamination? start->cause_moisture cause_catalyst Incorrect Catalyst Stoichiometry? start->cause_catalyst cause_temp Sub-optimal Temperature? start->cause_temp cause_reagents Poor Reagent Quality? start->cause_reagents sol_moisture Ensure anhydrous conditions: - Dry glassware & solvents - Use inert atmosphere cause_moisture->sol_moisture Yes sol_catalyst Use ≥1.0 equivalent of fresh, high-quality AlCl₃ cause_catalyst->sol_catalyst Yes sol_temp Maintain 0-10°C during addition; Allow to warm to RT cause_temp->sol_temp Yes sol_reagents Use freshly opened or purified reagents cause_reagents->sol_reagents Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Preventing polyacylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent polyacylation and other side reactions during Friedel-Crafts acylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is polyacylation and why is it generally less common than polyalkylation?

Polyacylation is the introduction of more than one acyl group onto an aromatic ring during a Friedel-Crafts acylation reaction.[1] It is typically less of an issue than the corresponding polyalkylation in Friedel-Crafts alkylation reactions.[2] The reason for this is the electronic nature of the substituent being added. The acyl group (a ketone) is electron-withdrawing and deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to a second electrophilic attack.[2][3][4] In contrast, the alkyl group added during alkylation is an activating group, which makes the mono-alkylated product more reactive than the starting material and promotes further substitution.[2][5]

Q2: Under what conditions can polyacylation become a significant side reaction?

Despite the deactivating nature of the acyl group, polyacylation can become a significant problem when the starting aromatic substrate is highly activated.[1] Aromatic compounds that contain potent electron-donating groups (such as -OH, -OR, -NH2) or are inherently electron-rich (like polycyclic aromatic hydrocarbons) can still be nucleophilic enough to undergo a second acylation.[1]

Q3: How does the choice and amount of catalyst affect polyacylation?

The strength and concentration of the Lewis acid catalyst play a crucial role. While a catalyst like aluminum chloride (AlCl₃) is necessary to generate the electrophilic acylium ion, an excessively high concentration or a very strong Lewis acid can increase the system's reactivity to the point where the deactivating effect of the first acyl group is overcome.[1] For highly reactive substrates, using milder Lewis acids (e.g., ZnCl₂, FeCl₃) can provide better control and minimize diacylation.[1] Typically, a stoichiometric amount of the Lewis acid is required because the ketone product forms a stable complex with the catalyst, rendering it inactive.[3][6][7] However, for highly activated systems, even substoichiometric amounts may be effective.[1]

Q4: How can reaction temperature be used to control polyacylation?

Temperature is a critical parameter for controlling the selectivity of the reaction.[1] Lower reaction temperatures (e.g., starting at 0°C or below) generally favor the formation of the monoacylated product.[1] Running the reaction at elevated temperatures can provide the necessary energy to overcome the activation barrier for a second acylation, leading to an increase in diacylated byproducts, especially with reactive substrates.[1][7] Careful temperature control is also critical for controlling regioselectivity, as seen in the acylation of 2-methoxynaphthalene (B124790) where lower temperatures favor the kinetic product while higher temperatures favor the thermodynamic product.[7]

Q5: Can reaction time influence the formation of polyacylated products?

Yes, prolonged reaction times can lead to the formation of diacylated products, even under otherwise optimized conditions.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material has been consumed to prevent the slow formation of the undesired diacylated byproduct over time.[1]

Troubleshooting Guide: Observed Polyacylation

Issue: Formation of a diacylated byproduct is observed in the reaction mixture.

Possible CauseSolution
Highly Activated Substrate The aromatic ring has strong electron-donating groups, making it highly nucleophilic.
Excessive Catalyst Loading The concentration of the Lewis acid is too high, excessively increasing system reactivity.[1]
High Reaction Temperature The reaction is run at an elevated temperature, providing enough energy to overcome the activation barrier for the second acylation.[1]
Prolonged Reaction Time The reaction is left for too long after the consumption of the starting material, allowing the slower second acylation to occur.[1]

Quantitative Data on Reaction Conditions

The following table summarizes how reaction conditions can affect the product distribution in Friedel-Crafts acylation, based on data from the literature.

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Mono-acylated Product Yield (%)Di-acylated Product Yield (%)
3,3′-dimethylbiphenyl Acetyl Chloride (AcCl)AlCl₃1,2-dichloroethaneReflux (83°C)~98% (4-Ac)Not reported as significant
3,3′-dimethylbiphenyl Acetyl Chloride (AcCl)AlCl₃ (excess)1,2-dichloroethaneReflux (83°C)Low~100% (4,4′- and 4,6′-diacetyl)
2-methoxynaphthalene Acetic AnhydrideH₃PW₁₂O₄₀[BPy]BF₄80~75% (1-isomer)Not reported as significant
2-methoxynaphthalene Acetic AnhydrideH₃PW₁₂O₄₀[BPy]BF₄120~95% (1- and 6-isomers combined)Minor byproducts observed

Note: Data is illustrative and may be estimated from graphical representations in the cited literature.[7][8] Yields are approximate and intended to show trends.

Experimental Protocols

Protocol 1: Standard Friedel-Crafts Acylation of Benzene (B151609)

This protocol describes a standard procedure for the mono-acylation of benzene to acetophenone (B1666503), which avoids poly-substitution due to the deactivation of the ring after the first acylation.[2]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous benzene (C₆H₆)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous solvent)

  • Ice bath

  • Dilute Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube to protect from atmospheric moisture.[2]

  • Suspend AlCl₃ (1.1 equivalents) in anhydrous dichloromethane in the reaction flask.[9]

  • Cool the suspension to 0°C in an ice bath.[2][9]

  • Slowly add a solution of acetyl chloride (1.0 equivalent) in dichloromethane to the stirred AlCl₃ suspension via the dropping funnel.[2][9]

  • After the initial addition is complete, add anhydrous benzene (1.0 equivalent) dropwise, ensuring the temperature is maintained below 10°C.[2]

  • Once the benzene addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[2]

  • Carefully quench the reaction by slowly pouring the mixture over a beaker containing crushed ice and dilute HCl.[1][2]

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.[1][2]

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.[1][2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][9]

  • Purify the resulting acetophenone by distillation or column chromatography if necessary.[1]

Protocol 2: Clemmensen Reduction of Acetophenone to Ethylbenzene

This protocol is a follow-up to acylation and is a key strategy for synthesizing mono-alkylated benzenes that are prone to rearrangement or polyalkylation if attempted directly via Friedel-Crafts alkylation.[2][10]

Materials:

  • Acetophenone (product from Protocol 1)

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene (B28343) (solvent)

Procedure:

  • Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution, decanting the solution, and washing the solid with water.

  • In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, toluene, and acetophenone (1.0 equivalent).[2]

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl to maintain acidic conditions.[2]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[2]

  • Separate the organic (toluene) layer.[2]

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation to yield the final product, ethylbenzene.[2]

Visualizations

Troubleshooting_Polyacylation start Problem: Diacylated Byproduct Observed substrate Is the aromatic substrate highly activated (e.g., contains -OR, -OH)? start->substrate catalyst Is catalyst loading >1.1 eq or a very strong Lewis acid used? substrate->catalyst No sol_substrate Solution: Use a milder Lewis acid catalyst (e.g., ZnCl2, FeCl3). substrate->sol_substrate Yes temp Was the reaction run at elevated temperatures? catalyst->temp No sol_catalyst Solution: Reduce catalyst stoichiometry to ~1.0-1.1 eq. Control addition rate. catalyst->sol_catalyst Yes time Was the reaction time prolonged after starting material was consumed? temp->time No sol_temp Solution: Perform reaction at lower temperatures. Start at 0°C or below. temp->sol_temp Yes sol_time Solution: Monitor reaction by TLC and quench promptly upon completion. time->sol_time Yes end Problem Resolved: Monoacylated Product Favored time->end No sol_substrate->end sol_catalyst->end sol_temp->end sol_time->end

Caption: Troubleshooting workflow for preventing polyacylation.

Reaction_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Deactivation AcylCl R-CO-Cl AcyliumIon [ R-C≡O⁺ ] (Electrophile) AcylCl->AcyliumIon + AlCl3 LewisAcid AlCl3 Arene Activated Aromatic Ring SigmaComplex σ-complex (Non-aromatic intermediate) Arene->SigmaComplex + Acylium Ion Deprotonation Loss of H+ Product Mono-acylated Product (Deactivated Ring) Deprotonation->Product NoReaction Further Acylation Disfavored Product->NoReaction

Caption: Mechanism showing how acylation deactivates the ring.

Experimental_Workflow A 1. Setup Flame-dried glassware under inert atmosphere B 2. Catalyst Slurry Suspend AlCl3 in anhydrous solvent A->B C 3. Cooling Cool slurry to 0°C B->C D 4. Reagent Addition Slowly add acyl chloride, then aromatic substrate C->D E 5. Reaction Stir at RT for 1h D->E F 6. Quench Pour into ice/HCl E->F G 7. Workup Separate organic layer, wash, and dry F->G H 8. Purification Concentrate and purify product (distillation/chrom.) G->H

Caption: General experimental workflow for Friedel-Crafts acylation.

References

Propiophenone Manufacturing: A Technical Support Guide to By-Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and mitigating by-products encountered during the manufacturing of propiophenone. This compound is a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Ensuring its purity is critical for the quality and safety of the final products. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges in by-product analysis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during this compound synthesis and by-product analysis, focusing on the two primary manufacturing routes: Friedel-Crafts acylation and vapor-phase cross-decarboxylation.

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation of benzene (B151609) with propionyl chloride or propionic anhydride (B1165640) is a widely used method for this compound synthesis.[2][3] While generally efficient, by-product formation can occur.

Q1: I am observing unexpected peaks in the chromatogram of my this compound sample synthesized via Friedel-Crafts acylation. What are the likely by-products?

A1: The most common by-products in the Friedel-Crafts acylation of benzene arise from polyacylation. Although the acyl group of this compound is deactivating, under certain conditions, a second acylation can occur, leading to the formation of di-acylated benzene derivatives. Potential isomers (ortho, meta, para) of dipropionylbenzene could be present.

Q2: My Friedel-Crafts reaction is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:[1][4]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure you are using a fresh, anhydrous catalyst.

  • Deactivated Aromatic Ring: While benzene is the substrate here, any impurities in the starting material with strongly electron-withdrawing groups can hinder the reaction.

  • Sub-optimal Temperature: The reaction temperature is crucial. If it's too low, the reaction may not proceed at a sufficient rate. Conversely, excessively high temperatures can lead to side reactions and decomposition.[4]

  • Improper Stoichiometry: The amount of Lewis acid is critical. For acylation, at least a stoichiometric amount is generally required because the product ketone can form a complex with the catalyst.[5]

To troubleshoot, consider increasing the catalyst loading, ensuring anhydrous conditions, and optimizing the reaction temperature.

Q3: How can I minimize the formation of polyacylated by-products?

A3: To reduce polyacylation, you can:

  • Control Stoichiometry: Use a molar ratio of benzene to the acylating agent that favors mono-substitution.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the desired product is formed.

Vapor-Phase Cross-Decarboxylation Route

An alternative synthesis involves the reaction of benzoic acid and propionic acid at high temperatures over a catalyst.[4][6] This method is known to produce a specific set of by-products.

Q1: What are the major by-products to expect when synthesizing this compound via vapor-phase cross-decarboxylation?

A1: The primary by-products in this process include:[4][6][7]

  • Isobutyrophenone (B147066): This is a significant by-product and is particularly challenging to separate from this compound due to their very close boiling points (within 1°C of each other).[4][6]

  • Diethyl Ketone

  • Other Dialkyl Ketones

  • Other Phenylalkyl Ketones

  • Biphenyl

  • Acetophenone: This is typically a minor by-product.[7]

Q2: The presence of isobutyrophenone is a major issue in my synthesis. How can I suppress its formation?

A2: The formation of isobutyrophenone can be significantly suppressed by introducing water or steam into the reactant feed stream.[6] The addition of a secondary alcohol can also be effective.

Quantitative Data Summary

The following table summarizes the common by-products and their typical levels observed in the two main synthesis routes of this compound.

Synthesis RouteBy-productTypical Amount (as % of this compound)Reference(s)
Friedel-Crafts Acylation Polyacylated BenzenesVariable, generally low
Vapor-Phase Cross-Decarboxylation IsobutyrophenoneCan be up to 10% or more without suppression[4][6]
Diethyl KetoneMajor product alongside this compound[4][6]
AcetophenoneCan be 5-10% without steam, reduced to <1% with steam
Other Ketones & BiphenylMinor amounts[4]

Experimental Protocols

Detailed methodologies for the analysis of this compound and its by-products are crucial for accurate quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for By-Product Identification and Quantification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile by-products.[8]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

  • Capillary Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724) to a final concentration of 1 mg/mL.

  • If an internal standard is used for quantification, add it to the sample solution at a known concentration. This compound itself can be used as an internal standard for the analysis of related compounds.[9]

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify the by-products by integrating the peak areas and comparing them to the peak area of a known standard or by using the relative peak area percentage.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for determining the purity of this compound and quantifying non-volatile or thermally labile impurities.[2]

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound and any known by-products if available.

HPLC Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase it to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (this compound has a UV absorbance maximum around this wavelength).

  • Injection Volume: 10 µL.

Data Analysis:

  • Determine the purity of the this compound sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Quantify specific by-products by comparing their peak areas to a calibration curve generated from standards.

Visualizations

Experimental Workflow for By-Product Analysis

cluster_synthesis This compound Synthesis cluster_analysis By-Product Analysis cluster_outcome Outcome synthesis Friedel-Crafts or Vapor-Phase Decarboxylation sample_prep Sample Preparation (Dilution, Internal Standard) synthesis->sample_prep Crude Product gcms GC-MS Analysis (Separation & Identification) sample_prep->gcms hplc HPLC Analysis (Purity & Quantification) sample_prep->hplc data_analysis Data Interpretation (Peak Identification, Quantification) gcms->data_analysis hplc->data_analysis report Purity Report & By-Product Profile data_analysis->report

Caption: Workflow for the analysis of by-products in this compound manufacturing.

Logical Relationship of Troubleshooting Low Yield in Friedel-Crafts Acylation

cluster_causes Potential Causes cluster_solutions Solutions problem Low this compound Yield cause1 Inactive Catalyst (Moisture Contamination) problem->cause1 cause2 Sub-optimal Temperature problem->cause2 cause3 Incorrect Stoichiometry problem->cause3 solution1 Use Fresh, Anhydrous Lewis Acid cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Adjust Catalyst and Reactant Ratios cause3->solution3

Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.

Simplified Signaling Pathway for Anticancer Activity of this compound Derivatives

This compound derivatives, particularly chalcones, have been shown to exhibit anticancer properties by inducing apoptosis (programmed cell death) and cell cycle arrest.[6]

propiophenone_derivative This compound Derivative (e.g., Chalcone) cancer_cell Cancer Cell propiophenone_derivative->cancer_cell Targets apoptosis_pathway Induction of Apoptosis Pathway cancer_cell->apoptosis_pathway cell_cycle_arrest Cell Cycle Arrest cancer_cell->cell_cycle_arrest cell_death Cancer Cell Death apoptosis_pathway->cell_death cell_cycle_arrest->cell_death

Caption: Simplified signaling pathway of anticancer this compound derivatives.

References

Validation & Comparative

Propiophenone vs. Acetophenone: A Comparative Analysis of Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aromatic ketones, propiophenone and acetophenone (B1666503) are fundamental building blocks and reactive intermediates in a multitude of synthetic pathways, from fragrance synthesis to the development of pharmaceuticals. While structurally similar, the seemingly minor difference of a single methylene (B1212753) unit in their acyl chains imparts distinct reactivity profiles. This guide provides an in-depth comparison of the reactivity of this compound and acetophenone, supported by established chemical principles and experimental data, to aid researchers in selecting the optimal ketone for their synthetic endeavors.

Executive Summary

Acetophenone generally exhibits greater reactivity than this compound in nucleophilic addition and enolate-based reactions. This difference is primarily attributed to the increased steric hindrance and, to a lesser extent, the greater electron-donating inductive effect of the ethyl group in this compound compared to the methyl group in acetophenone. These factors combine to make the carbonyl carbon of acetophenone more electrophilic and its α-protons more accessible for enolate formation.

Factors Influencing Reactivity: A Head-to-Head Comparison

The reactivity of these ketones is principally governed by two key factors:

  • Steric Hindrance: The spatial arrangement of atoms around the carbonyl group and the α-carbon significantly impacts the approach of nucleophiles and the formation of intermediates.

  • Electronic Effects: The distribution of electron density within the molecule, influenced by inductive and resonance effects, dictates the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Steric Hindrance: The Bulkier Ethyl Group of this compound

The primary determinant of the differential reactivity between acetophenone and this compound is steric hindrance. The ethyl group in this compound presents a greater steric barrier to the approach of a nucleophile at the carbonyl carbon compared to the methyl group of acetophenone. This is because the ethyl group is larger and has more conformational flexibility, which can further impede the incoming nucleophile.

This steric effect is also crucial in reactions involving the formation of an enolate. The α-protons on the methylene group of this compound are more sterically hindered than the methyl protons of acetophenone, making them less accessible to a base.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Steric Hindrance Comparison"; fontsize=12; fontcolor="#202124"; }

Figure 1. Logical relationship between steric hindrance and reactivity for acetophenone and this compound.

Electronic Effects: Inductive Donation

Both the methyl and ethyl groups are electron-donating through the inductive effect (+I). This effect tends to slightly destabilize the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity. The ethyl group in this compound is a slightly stronger electron-donating group than the methyl group in acetophenone. Consequently, the carbonyl carbon of this compound is marginally less electrophilic than that of acetophenone, contributing to its lower reactivity towards nucleophiles.

Figure 2. Influence of inductive effects on the reactivity of acetophenone and this compound.

Reactivity in Key Chemical Transformations

The interplay of steric and electronic factors leads to predictable differences in the reactivity of acetophenone and this compound in common organic reactions.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, such as the formation of cyanohydrins or the Grignard reaction, acetophenone is expected to react faster than this compound. The less hindered carbonyl group of acetophenone allows for easier access by the nucleophile.

Enolate Formation and Subsequent Reactions

The formation of an enolate is a critical step in many reactions, including aldol (B89426) condensations and α-halogenation. The α-protons of acetophenone are more acidic and less sterically hindered than the α-protons of the methylene group in this compound. This leads to a faster rate of enolate formation for acetophenone under kinetic control.

dot graph G { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label="Enolate Formation and Reactivity"; fontsize=12; fontcolor="#202124"; }

Figure 3. Comparative workflow of enolate formation and subsequent aldol condensation.

Quantitative Data and Experimental Protocols

To obtain direct comparative data, a competitive reaction experiment can be designed.

Experimental Protocol: Competitive Aldol Condensation

This protocol is designed to qualitatively and quantitatively assess the relative reactivity of this compound and acetophenone in an aldol condensation reaction with a common aldehyde electrophile.

Objective: To determine the relative rates of reaction of this compound and acetophenone in a competitive aldol condensation with benzaldehyde (B42025).

Materials:

  • This compound

  • Acetophenone

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (95%)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts (e.g., 10 mmol) of this compound and acetophenone in 50 mL of 95% ethanol.

  • Add a known amount of an internal standard (e.g., 1 mmol of dodecane).

  • To this solution, add half an equivalent of benzaldehyde (e.g., 5 mmol).

  • Initiate the reaction by adding a catalytic amount of aqueous NaOH solution (e.g., 1 mL of 1 M NaOH).

  • Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding 1 mL of 1 M HCl.

  • Extract the organic components with 2 mL of dichloromethane.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic layer by GC-MS.

  • Data Interpretation: By comparing the peak areas of the unreacted this compound and acetophenone relative to the internal standard at each time point, the relative rates of consumption of the two ketones can be determined. The formation of the respective aldol products can also be monitored.

Expected Outcome: It is anticipated that acetophenone will be consumed at a faster rate than this compound, and the corresponding aldol product from acetophenone will be formed in a higher yield in the initial stages of the reaction.

Data Presentation

The following table summarizes the key factors influencing the reactivity of this compound and acetophenone.

FeatureThis compoundAcetophenoneImpact on Reactivity
Structure Phenyl ethyl ketonePhenyl methyl ketone-
Steric Hindrance (Acyl Group) Higher (Ethyl group)Lower (Methyl group)This compound is less reactive
Inductive Effect (Acyl Group) Stronger (+I effect)Weaker (+I effect)This compound is less reactive
Carbonyl Electrophilicity LowerHigherThis compound is less reactive
α-Proton Accessibility LowerHigherThis compound forms enolates slower
Expected Overall Reactivity LowerHigher-

Conclusion

References

A Comparative Guide to the Synthesis of Propiophenone: Friedel-Crafts Acylation vs. Vapor-Phase Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Propiophenone, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, is primarily produced through two distinct chemical pathways: the classic Friedel-Crafts acylation and a more modern vapor-phase catalytic process. This guide offers a detailed comparison of these two methods, providing researchers, scientists, and drug development professionals with the experimental data and protocols necessary to make informed decisions for their synthetic needs.

At a Glance: Key Performance Metrics

The choice between Friedel-Crafts acylation and vapor-phase synthesis hinges on a trade-off between reaction conditions, yield, purity, and environmental impact. The following tables summarize the key quantitative data for each method.

ParameterFriedel-Crafts AcylationVapor-Phase Synthesis
Reactants Benzene (B151609), Propionyl ChlorideBenzoic Acid, Propionic Acid
Catalyst Lewis Acids (e.g., AlCl₃, FeCl₃)Metal oxides on a support (e.g., Calcium acetate (B1210297) on alumina)
Temperature 0 - 60°C400 - 600°C[1]
Pressure AtmosphericAtmospheric
Typical Isolated Yield 63-96%[2][3]Not explicitly reported, but the organic product layer contains 54-56% this compound.
Key By-products Minimal aromatic by-productsIsobutyrophenone (B147066), Diethyl ketone[1]

Table 1: General Comparison of Friedel-Crafts and Vapor-Phase Synthesis of this compound.

MethodCatalyst LoadingKey Purity ConcernMethod of Impurity Control
Friedel-Crafts Acylation Stoichiometric or excess amounts of Lewis acid are often required.Residual catalyst and solvent.Aqueous workup and distillation.
Vapor-Phase Synthesis CatalyticIsobutyrophenone (difficult to separate by distillation).[4]Addition of water/steam to the feed stream.[4]

Table 2: Catalyst and Purity Considerations.

Delving Deeper: A Head-to-Head Comparison

Friedel-Crafts Acylation: The Traditional Workhorse

The Friedel-Crafts acylation of benzene with propionyl chloride is a well-established and versatile method for the synthesis of this compound.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the propionyl chloride to form a highly reactive acylium ion.[6]

One of the primary advantages of this method is the high selectivity for the mono-acylated product, as the this compound produced is less reactive than benzene, thus preventing over-acylation.[6] This leads to a relatively clean reaction with high potential yields, with some reports claiming over 96% yield with high purity.[3]

However, the traditional Friedel-Crafts acylation is not without its drawbacks. The reaction often requires stoichiometric or even excess amounts of the Lewis acid catalyst, which is typically sensitive to moisture and can be difficult to handle.[7] The workup procedure to remove the catalyst generates a significant amount of acidic aqueous waste, posing environmental concerns.[4] Furthermore, the use of chlorinated solvents and the corrosive nature of the reagents can be problematic, especially on an industrial scale.[4]

Vapor-Phase Synthesis: A Greener Alternative

Vapor-phase synthesis has emerged as an attractive alternative to the classical Friedel-Crafts reaction, primarily due to its improved environmental profile and potential for continuous operation.[4] This process involves the catalytic cross-decarboxylation of benzoic acid and propionic acid at high temperatures over a solid catalyst, such as calcium acetate on an alumina (B75360) support.[1]

A significant advantage of this method is the avoidance of corrosive and hazardous reagents like propionyl chloride and aluminum chloride, leading to reduced corrosion issues and simpler waste disposal.[4] The catalyst is heterogeneous, allowing for easier separation from the product stream and potential for regeneration and reuse.

The primary challenge in the vapor-phase synthesis of this compound is the formation of the isomeric by-product, isobutyrophenone.[4] Due to their very similar boiling points, separating this compound from isobutyrophenone by conventional distillation is extremely difficult.[4] However, a key innovation in this process is the co-feeding of water or steam with the reactants, which has been shown to significantly suppress the formation of isobutyrophenone.[4] For example, with the addition of 8 moles of water per mole of benzoic acid, the isobutyrophenone content can be reduced from 5.0-6.4% to 2.3-2.8% of the this compound produced.[4]

Experimental Protocols

Friedel-Crafts Acylation of Benzene with Propionyl Chloride

This protocol is based on a reported laboratory-scale synthesis of this compound.[2]

Materials:

  • Benzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Saturated sodium carbonate solution

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, a mixture of benzene and anhydrous aluminum chloride is prepared and cooled in an ice bath to 10°C.

  • A solution of propionyl chloride in benzene is added dropwise to the cooled mixture over a period of 1.5 hours, maintaining the temperature at 10°C.

  • After the addition is complete, the reaction mixture is warmed to 40°C and stirred for an additional 2 hours.

  • The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • The organic layer is separated, and the aqueous layer is extracted with benzene.

  • The combined organic layers are washed with a saturated sodium carbonate solution and then with water.

  • The benzene is removed by distillation.

  • The crude this compound is then purified by vacuum distillation to yield the final product. A reported yield for this type of procedure is approximately 63%.[2]

Vapor-Phase Synthesis of this compound

This protocol is based on the process described in the patent literature for a laboratory-scale continuous-flow reactor.[1]

Materials:

  • Benzoic acid

  • Propionic acid

  • Water (for co-feeding)

  • Catalyst: Calcium acetate on alumina

Procedure:

  • A tubular reactor is packed with a bed of calcium acetate on alumina catalyst.

  • The reactor is heated to the desired reaction temperature, typically between 440°C and 520°C.[7]

  • A feed mixture of benzoic acid, propionic acid, and water is prepared. A typical molar ratio is 1:2:4 (benzoic acid:propionic acid:water).[1]

  • The liquid feed is vaporized and passed through the heated catalyst bed at a controlled flow rate.

  • The product stream exiting the reactor is cooled to condense the organic and aqueous phases.

  • The organic layer is separated from the aqueous layer.

  • The organic layer, containing this compound, unreacted starting materials, and by-products, is then subjected to fractional distillation to isolate the this compound. The composition of the organic layer is reported to be around 54-56% this compound.

Visualizing the Pathways

To better understand the chemical transformations and experimental setups, the following diagrams are provided.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Benzene Benzene This compound This compound Benzene->this compound + Acylium Ion PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion [CH₃CH₂CO]⁺ PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->this compound HCl HCl Vapor_Phase_Synthesis cluster_feed Liquid Feed cluster_products Products BenzoicAcid Benzoic Acid Vaporizer Vaporizer (>135°C) BenzoicAcid->Vaporizer PropionicAcid Propionic Acid PropionicAcid->Vaporizer Water Water Water->Vaporizer Preheater Preheater (~325°C) Vaporizer->Preheater Vaporized Feed Reactor Catalytic Reactor (400-600°C) Calcium Acetate on Alumina Preheater->Reactor Condenser Condenser Reactor->Condenser Product Stream Separator Phase Separator Condenser->Separator This compound This compound Separator->this compound Byproducts By-products (Isobutyrophenone, Diethyl Ketone) Separator->Byproducts AqueousPhase Aqueous Phase Separator->AqueousPhase

References

A Spectroscopic Guide to the Structural Confirmation of Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and analysis of aromatic ketones, unambiguous structural confirmation is paramount. This guide provides a comprehensive comparison of the spectroscopic data for propiophenone against its constitutional isomer, 2-phenylpropanal, to aid researchers in its definitive identification. Detailed experimental protocols and comparative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented to highlight the key distinguishing features of each molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its constitutional isomer, 2-phenylpropanal. These values are critical for distinguishing between the two compounds.

Table 1: ¹H NMR Spectral Data (CDCl₃, δ in ppm)

Compound-CH₃-CH₂- / -CH-Aromatic Protons (m)-CHO
This compound 1.22 (t, 3H)2.98 (q, 2H)7.45-7.95 (m, 5H)-
2-Phenylpropanal ~1.4 (d, 3H)~3.6 (q, 1H)~7.2-7.4 (m, 5H)~9.7 (d, 1H)

Table 2: ¹³C NMR Spectral Data (CDCl₃, δ in ppm)

CompoundC=O-CH₂- / -CH--CH₃Aromatic Carbons
This compound 200.831.88.5128.1, 128.7, 133.1, 137.0
2-Phenylpropanal ~200-202~52~15~127-140

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundC=O StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~1685~3060~2980
2-Phenylpropanal ~1725~3060~2970, ~2870, ~2720

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 134105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 51
2-Phenylpropanal 134105 (M-CHO)⁺, 91 (C₇H₇⁺), 77 (C₆H₅⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the accumulation of 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically operating at 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical distinctions in the fragmentation patterns.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.

fragmentation_pathways cluster_this compound This compound Fragmentation cluster_2phenylpropanal 2-Phenylpropanal Fragmentation Prop_M [C₆H₅COCH₂CH₃]⁺˙ m/z = 134 Prop_F1 [C₆H₅CO]⁺ m/z = 105 Prop_M->Prop_F1 - •CH₂CH₃ Prop_F2 [C₆H₅]⁺ m/z = 77 Prop_F1->Prop_F2 - CO Ald_M [C₆H₅CH(CH₃)CHO]⁺˙ m/z = 134 Ald_F1 [C₆H₅CH(CH₃)]⁺ m/z = 105 Ald_M->Ald_F1 - •CHO Ald_F2 [C₇H₇]⁺ (Tropylium) m/z = 91 Ald_F1->Ald_F2 - CH₃, rearrange

Key mass spectrometry fragmentation.

Conclusion

The spectroscopic data presented provides a clear and reliable method for the structural confirmation of this compound. The key distinguishing features are the quartet and triplet signals in the ¹H NMR spectrum of this compound, in contrast to the doublet for the aldehyde proton in 2-phenylpropanal. Furthermore, the characteristic C=O stretching frequency in the IR spectrum and the distinct fragmentation patterns in the mass spectrum, particularly the presence of the benzoyl cation (m/z 105) for this compound versus the loss of a formyl radical for 2-phenylpropanal, allow for unambiguous identification. By following the detailed experimental protocols and comparing the acquired data with the reference tables, researchers can confidently verify the structure of their synthesized compounds.

A Comparative Guide to the Purity Assessment of Synthesized Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the characterization of any synthesized compound. For propiophenone, an important intermediate in the synthesis of various pharmaceuticals, ensuring high purity is paramount for the safety and efficacy of the end product.[1][2] This guide provides a comprehensive comparison of standard analytical techniques for the purity assessment of synthesized this compound, complete with experimental data and detailed protocols.

Comparative Analysis of Analytical Techniques

Several analytical methods are well-suited for evaluating the purity of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. The most commonly employed and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS), often coupled with a chromatographic technique (GC-MS or LC-MS), is invaluable for the structural elucidation of impurities.[3][4]

A typical purity analysis of a synthesized batch of this compound might yield results such as those presented in the table below. For comparison, data for a common synthetic impurity, isobutyrophenone, is also included. Isobutyrophenone is a known by-product in some synthetic routes and its separation from this compound can be challenging due to their close boiling points.[5][6]

Table 1: Comparative Purity Analysis Data

CompoundAnalytical MethodPurity (%)Major Impurity (%)Retention Time (min) / Chemical Shift (ppm)
This compound GC ≥97.00.8 (Isobutyrophenone)10.2
HPLC 99.50.3 (Unidentified)5.8
¹H NMR >990.5 (Solvent Residue)7.95-7.45 (m, 5H), 2.98 (q, 2H), 1.22 (t, 3H)[7]
Isobutyrophenone GC --10.1
HPLC --5.6

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are optimized for the analysis of this compound and similar aromatic ketones.

Gas Chromatography (GC) Protocol

Gas chromatography is a robust technique for separating and quantifying volatile and thermally stable compounds like this compound.

  • Instrumentation : A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column : Zebron™ ZB-5ms (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature : 250°C.

  • Detector Temperature : 300°C.

  • Oven Temperature Program :

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume : 1 µL.

  • Sample Preparation : Dissolve 10 mg of synthesized this compound in 1 mL of acetonitrile.[8]

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds and is particularly useful for non-volatile or thermally labile impurities that are not amenable to GC analysis.[9][10]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase : Isocratic elution with 60:40 (v/v) acetonitrile:water.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 245 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of synthesized this compound in 1 mL of the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.[7]

  • Instrumentation : 300 MHz or higher NMR spectrometer.

  • Sample Preparation : Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[7][11]

  • ¹H NMR Acquisition :

    • Pulse Angle: 30°.

    • Acquisition Time: 4 seconds.

    • Relaxation Delay: 1 second.

    • Number of Scans: 16.[7]

  • Data Processing : The raw data is processed by Fourier transformation, phasing, and baseline correction. Purity is determined by comparing the integral of the this compound protons to the integrals of any impurity signals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS combines the separation power of GC with the identification capabilities of MS, making it ideal for identifying unknown impurities.

  • Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • GC Conditions : Same as the GC protocol described above.

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.[11]

    • Scan Rate: 2 scans/second.

  • Data Analysis : Mass spectra of separated components are compared with a spectral library (e.g., NIST) for identification. Key fragments for this compound include m/z 105 (base peak, [C₆H₅CO]⁺) and 77 ([C₆H₅]⁺).[11][12]

Visualizing the Workflow and Logic

The following diagrams illustrate the typical workflow for purity assessment and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity Analysis cluster_reporting Final Reporting Synthesized_this compound Synthesized this compound TLC Thin Layer Chromatography (TLC) (Quick Purity Check) Synthesized_this compound->TLC Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification GC Gas Chromatography (GC) (Quantitative Purity) Purification->GC HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative Purity) Purification->HPLC NMR NMR Spectroscopy (Structural Confirmation & Purity) Purification->NMR GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Impurity Identification) Purification->GC_MS Final_Report Final Purity Report GC->Final_Report HPLC->Final_Report NMR->Final_Report GC_MS->Final_Report Analytical_Technique_Logic cluster_separation Separation Techniques cluster_detection Detection & Identification GC Gas Chromatography (Volatility-based separation) FID Flame Ionization Detector (FID) (Quantitative) GC->FID MS Mass Spectrometry (Structural Information) GC->MS GC-MS HPLC High-Performance Liquid Chromatography (Polarity-based separation) UV UV Detector (Quantitative) HPLC->UV HPLC->MS LC-MS NMR NMR Spectroscopy (Detailed Structural Information & Quantitation) This compound This compound Sample This compound->GC This compound->HPLC This compound->NMR

References

A Comparative Guide to Validated HPLC Methods for Propiophenone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods suitable for the analysis of propiophenone, a common organic compound and a precursor in the synthesis of various pharmaceuticals.

The following sections present a detailed comparison of two example HPLC methods, herein designated as Method A and Method B. While these methods have been adapted from validated protocols for structurally similar aromatic ketones, they provide a solid framework for the analysis of this compound. The performance of each method is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Performance Comparison of HPLC Methods

The selection of an appropriate HPLC method is contingent on a variety of factors, including the desired run time, sensitivity, and the specific requirements of the analytical task. The table below summarizes the key performance characteristics of two distinct HPLC methods for the analysis of this compound, allowing for a direct comparison of their capabilities.

Validation ParameterMethod AMethod B
Linearity Range 10 - 150 µg/mL5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.5 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.7 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%) < 2.0%< 1.5%
Retention Time ~ 5.2 min~ 4.1 min

Experimental Workflows and Validation Pathways

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagrams illustrate the typical workflow for HPLC method validation and the logical relationship between the various validation parameters.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization Dev Method Development & Optimization Protocol Validation Protocol Definition Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Figure 1: Workflow for HPLC Method Validation.

Validation_Parameters cluster_2 Reliability Parameter Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD Based on Signal-to-Noise or Calibration Curve LOQ LOQ Linearity->LOQ Based on Signal-to-Noise or Calibration Curve Accuracy->Precision Robustness Robustness

Figure 2: Interrelationship of HPLC Validation Parameters.

Detailed Experimental Protocols

The following sections provide the detailed experimental conditions for the two compared HPLC methods for this compound analysis.

Method A: Isocratic RP-HPLC with UV Detection

This method employs a standard C18 column with an isocratic mobile phase, offering simplicity and robustness for routine analysis.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Visible detector, pump, and autosampler.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol (B129727) and water in a 70:30 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 246 nm.[2]

  • Injection Volume: 20 µL.[1][2]

  • Column Temperature: 30°C.[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: For analysis of a bulk drug, accurately weigh and dissolve the sample in the mobile phase to obtain a final concentration within the calibrated range. For formulated products, a suitable extraction procedure may be required, followed by filtration through a 0.45 µm syringe filter.

Method B: Gradient RP-HPLC with UV Detection

This method utilizes a gradient elution, which can be beneficial for separating this compound from potential impurities with different polarities and may offer a shorter run time.

Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 70% B

    • 5-7 min: 70% B

    • 7.1-9 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards in the desired concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration within the linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Conclusion

Both Method A and Method B are suitable for the quantitative analysis of this compound. Method A, with its isocratic elution, is simple, robust, and ideal for routine quality control where the separation from impurities is not complex. Method B, employing a gradient elution, offers greater flexibility for resolving this compound from a wider range of potential impurities and may provide a faster analysis time. The choice between the two methods will depend on the specific analytical requirements, including the sample matrix, the need to resolve impurities, and the desired throughput. The validation data presented demonstrates that both approaches can achieve a high degree of linearity, accuracy, and precision, ensuring reliable and accurate results.

References

A Comparative Guide to Catalysts for Propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propiophenone is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its efficient production is a subject of ongoing research, with the choice of catalyst playing a pivotal role in determining reaction efficiency, selectivity, and environmental impact. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, supported by experimental data, to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The synthesis of this compound is predominantly achieved through two main routes: the Friedel-Crafts acylation of benzene (B151609) with a propanoyl source and the vapor-phase cross-decarboxylation of benzoic acid and propionic acid. The choice of catalyst is critical in both approaches, influencing yield, selectivity, and operational feasibility. The following table summarizes the performance of different classes of catalysts based on published experimental data.

Catalyst TypeSpecific CatalystAcylating/ReactantReaction TypeSolventTemperature (°C)Reaction TimeYield (%)Selectivity (%)ReusabilityReference
Homogeneous Lewis Acid AlCl₃Propionyl ChlorideFriedel-Crafts AcylationBenzene25-352-3 h>95>99No[1]
Homogeneous Lewis Acid FeCl₃Propionyl ChlorideFriedel-Crafts AcylationDichloromethaneRoom Temp15 minHigh (qualitative)High (qualitative)No[2]
Heterogeneous (Zeolite) H-ZSM-5Propionyl ChlorideFriedel-Crafts AcylationNot Specified200-400Not SpecifiedModerate (qualitative)High (qualitative)Yes[3]
Heterogeneous (Zeolite) MordeniteAcetic Anhydride (on Anisole)Friedel-Crafts AcylationAcetic AcidNot Specified2-3 h>99 (conversion)>99 (for 4-MA)Yes (30 cycles)[4][5]
Heterogeneous (Metal Oxide) Calcium Acetate (B1210297) on Alumina (B75360)Benzoic Acid + Propionic AcidVapor-Phase Cross-DecarboxylationNone (Vapor Phase)440-520ContinuousNot SpecifiedHigh (low isobutyrophenone)Yes[6][7][8]

Note: Direct comparison of yields can be challenging due to variations in reaction conditions and scales reported in the literature. The data for zeolite-catalyzed reactions on substrates other than benzene are included to provide a reference for their potential activity and reusability.

Experimental Protocols

Detailed and reproducible methodologies are essential for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for the synthesis of this compound using different types of catalysts.

Protocol 1: Friedel-Crafts Acylation using a Homogeneous Lewis Acid (AlCl₃)

This protocol is a representative procedure for the synthesis of this compound using a traditional homogeneous Lewis acid catalyst.[1]

Materials:

  • Benzene (serves as both reactant and solvent)

  • Propionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Ice

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Sodium chloride (NaCl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, add benzene and anhydrous AlCl₃ under controlled temperature conditions (20-25 °C).

  • Stir the mixture for 30-60 minutes.

  • Slowly add propionyl chloride dropwise to the mixture.

  • After the initial addition, add a second portion of AlCl₃, followed by another slow addition of propionyl chloride.

  • Once the additions are complete, raise the temperature to 35 °C and maintain for 2-3 hours.

  • Cool the reaction mixture to 20-25 °C.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and hydrochloric acid.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, NaOH solution, and NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Protocol 2: Friedel-Crafts Acylation using a Heterogeneous Zeolite Catalyst (H-ZSM-5)

This protocol describes a general setup for the synthesis of this compound using a heterogeneous solid acid catalyst.[3]

Materials:

  • Benzene

  • Propionyl chloride

  • H-ZSM-5 zeolite catalyst

  • Inert gas (e.g., Nitrogen)

Procedure:

  • A fixed-bed reactor is packed with the H-ZSM-5 zeolite catalyst.

  • The catalyst is activated in situ by heating under a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours.

  • After activation, the reactor temperature is adjusted to the desired reaction temperature (e.g., 200-400 °C).

  • A feed mixture of benzene and propionyl chloride, with a defined molar ratio, is vaporized and passed through the catalyst bed along with a carrier gas.

  • The products exiting the reactor are condensed in a cold trap.

  • The collected liquid is then analyzed (e.g., by gas chromatography) to determine the conversion of reactants and the selectivity to this compound.

  • The catalyst can be regenerated by calcination to remove coke deposits.

Protocol 3: Vapor-Phase Synthesis using a Supported Metal Oxide Catalyst (Calcium Acetate on Alumina)

This protocol outlines a continuous process for this compound synthesis via cross-decarboxylation.[6][7][8]

Materials:

  • Benzoic acid

  • Propionic acid

  • Calcium acetate on alumina catalyst

  • Water (as a diluent)

Procedure:

  • A tubular reactor is packed with the calcium acetate on alumina catalyst.

  • The reactor is heated to the reaction temperature (440-520 °C).

  • A feed mixture of benzoic acid, propionic acid, and water (in a specified molar ratio) is vaporized and passed through the catalyst bed.

  • The reaction is typically run under superatmospheric pressure.

  • The gaseous product stream exiting the reactor is condensed.

  • The organic layer of the condensate is separated and analyzed to determine the product distribution, including this compound and by-products like diethyl ketone and isobutyrophenone.

Reaction Mechanism and Catalyst Selection Workflow

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst, typically a Lewis acid or a solid acid, plays a crucial role in generating the acylium ion electrophile from the acylating agent (e.g., propionyl chloride). This highly reactive intermediate is then attacked by the electron-rich benzene ring, leading to the formation of this compound.[9][10][11]

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion Electrophile PropionylChloride->AcyliumIon Activation Benzene Benzene Attack Nucleophilic Attack by Benzene Benzene->Attack Catalyst Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite) Catalyst->AcyliumIon AcyliumIon->Attack SigmaComplex Sigma Complex (Arenium Ion) Attack->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation This compound This compound Deprotonation->this compound

Caption: Generalized mechanism of Friedel-Crafts acylation for this compound synthesis.

The selection of an optimal catalyst is a multi-faceted decision that depends on the specific requirements of the synthesis, including desired yield, purity, cost, and environmental considerations.

Catalyst_Selection_Workflow Define_Requirements Define Synthesis Requirements (Scale, Purity, Cost, Green Chemistry) Catalyst_Screening Catalyst Screening Define_Requirements->Catalyst_Screening Homogeneous Homogeneous (e.g., AlCl₃, FeCl₃) Catalyst_Screening->Homogeneous Heterogeneous Heterogeneous (e.g., Zeolites, Metal Oxides) Catalyst_Screening->Heterogeneous Performance_Evaluation Performance Evaluation Homogeneous->Performance_Evaluation Heterogeneous->Performance_Evaluation Yield_Selectivity Yield & Selectivity Performance_Evaluation->Yield_Selectivity Conditions Reaction Conditions (Temp, Time, Solvent) Performance_Evaluation->Conditions Reusability_Cost Reusability & Cost Performance_Evaluation->Reusability_Cost Optimization Process Optimization Yield_Selectivity->Optimization Conditions->Optimization Reusability_Cost->Optimization Final_Catalyst Final Catalyst Selection Optimization->Final_Catalyst

References

Propiophenone vs. Butyrophenone: A Comparative Guide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propiophenone and butyrophenone (B1668137) serve as foundational scaffolds for a diverse range of pharmaceuticals. While structurally similar as aryl ketones, their derivatives exhibit distinct pharmacological profiles, leading to their application in disparate therapeutic areas. This guide provides an objective comparison of their performance in pharmaceutical applications, supported by experimental data, to inform drug discovery and development efforts.

Core Chemical Structures and General Applications

This compound, or ethyl phenyl ketone, is a versatile chemical intermediate.[1] In the pharmaceutical industry, it is a precursor for a variety of drugs, including central nervous system (CNS) agents like the antidepressant bupropion, and stimulants such as phenmetrazine and methcathinone.[2][3] Its derivatives have also been investigated for their potential as antiarrhythmic, antidiabetic, and local anesthetic agents.[2]

Butyrophenone, or phenyl propyl ketone, is the parent structure for a major class of antipsychotic medications.[4][5] These "typical" antipsychotics, exemplified by haloperidol (B65202), are primarily used in the management of schizophrenia and other psychotic disorders.[4][6][7] Their therapeutic effect is largely attributed to their potent antagonism of dopamine (B1211576) D2 receptors in the brain.[5][6] Some butyrophenone derivatives are also utilized for their antiemetic properties.[4][5][6][7]

Comparative Performance in Key Therapeutic Areas

A direct head-to-head comparison of this compound and butyrophenone derivatives for the same indication is not extensively documented in the literature, owing to their primary development for different therapeutic targets. However, a comparative analysis can be constructed by examining their effects in overlapping areas of CNS and cardiovascular pharmacology.

Central Nervous System Applications

Butyrophenone derivatives are mainstays in the treatment of psychosis. Their efficacy is linked to their high affinity for dopamine D2 receptors. This compound-based drugs, such as bupropion, also act on the CNS but through a different mechanism, primarily as norepinephrine-dopamine reuptake inhibitors.

Table 1: Comparison of CNS-Active Derivatives

FeatureButyrophenone Derivatives (e.g., Haloperidol)This compound Derivatives (e.g., Bupropion)
Primary Indication Antipsychotic (Schizophrenia)[4][6]Antidepressant, Smoking Cessation[3]
Primary Mechanism Dopamine D2 Receptor Antagonist[5][6]Norepinephrine-Dopamine Reuptake Inhibitor[3]
Key Therapeutic Effect Reduction of positive psychotic symptoms[2]Alleviation of depressive symptoms[3]
Common Side Effects Extrapyramidal symptoms, tardive dyskinesia[3]Insomnia, dry mouth, nausea
Cardiovascular Applications and Side Effects

While the primary application of butyrophenones is in psychiatry, some derivatives, such as melperone, have demonstrated antiarrhythmic properties, classifying them as potential Type III antiarrhythmic drugs.[1][4] However, many butyrophenone antipsychotics are also associated with cardiovascular side effects, including QTc interval prolongation, which can increase the risk of serious arrhythmias like Torsades de Pointes.[8]

This compound derivatives have also been explored for cardiovascular applications. For example, paroxypropione (4-hydroxythis compound) acts as a beta-adrenergic antagonist, a class of drugs used to treat hypertension and cardiac arrhythmias.[2]

Table 2: Cardiovascular Effects of this compound and Butyrophenone Derivatives

Compound ClassDerivative ExampleObserved Cardiovascular EffectReference
Butyrophenone MelperoneAntiarrhythmic (Type III)[1][4]
Butyrophenone Haloperidol, DroperidolQTc Interval Prolongation, risk of Torsades de Pointes[8]
This compound ParoxypropioneBeta-adrenergic antagonist (antiarrhythmic, antihypertensive)[2]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This assay is crucial for determining the affinity of butyrophenone derivatives for their primary target.

Objective: To quantify the binding affinity (Ki) of a test compound to the dopamine D2 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of the butyrophenone derivatives.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-Spiperone, and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cardiac Ion Channel Patch-Clamp Assay

This electrophysiological technique is used to assess the potential of compounds to cause cardiac arrhythmias by measuring their effects on specific ion channels.

Objective: To determine the inhibitory effect of a test compound on cardiac ion channels (e.g., hERG potassium channels).

Materials:

  • Cell Line: A cell line stably expressing the human cardiac ion channel of interest (e.g., HEK293 cells expressing hERG).

  • Patch-Clamp Rig: An electrophysiology setup including a microscope, micromanipulators, an amplifier, and data acquisition software.

  • Pipettes and Solutions: Glass micropipettes, intracellular and extracellular recording solutions.

  • Test Compound: The compound of interest dissolved in the extracellular solution at various concentrations.

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency for recording.

  • Pipette Preparation: Fabricate micropipettes with a suitable resistance and fill with the intracellular solution.

  • Giga-seal Formation: Under microscopic guidance, form a high-resistance seal (giga-seal) between the micropipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette to achieve the whole-cell recording configuration.

  • Voltage Clamp: Apply a specific voltage protocol to elicit and measure the ionic currents flowing through the channels of interest.

  • Compound Application: Perfuse the cell with the extracellular solution containing the test compound at different concentrations.

  • Data Recording and Analysis: Record the changes in the ionic current in the presence of the compound and determine the concentration-response relationship to calculate the IC50 value.

Visualizations

cluster_butyrophenone Butyrophenone Derivative Action Butyrophenone Butyrophenone Derivative D2R Dopamine D2 Receptor Butyrophenone->D2R Antagonism AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP Antipsychotic Antipsychotic Effect cAMP->Antipsychotic

Caption: Dopamine D2 Receptor Antagonism by Butyrophenone Derivatives.

cluster_this compound This compound Derivative (Bupropion) Action This compound This compound Derivative (e.g., Bupropion) NET Norepinephrine Transporter (NET) This compound->NET Inhibition DAT Dopamine Transporter (DAT) This compound->DAT Inhibition NE ↑ Synaptic Norepinephrine NET->NE DA ↑ Synaptic Dopamine DAT->DA Antidepressant Antidepressant Effect NE->Antidepressant DA->Antidepressant

Caption: Norepinephrine-Dopamine Reuptake Inhibition by a this compound Derivative.

Experimental Workflow: In Vitro Cardiac Ion Channel Assay Start Start: Prepare Cell Culture Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Record_Baseline Record Baseline Ion Channel Current Patch->Record_Baseline Apply_Compound Apply Test Compound (Varying Concentrations) Record_Baseline->Apply_Compound Record_Effect Record Ion Channel Current in Presence of Compound Apply_Compound->Record_Effect Washout Washout Compound Record_Effect->Washout Record_Recovery Record Recovery of Current Washout->Record_Recovery Analyze Data Analysis: Determine IC50 Record_Recovery->Analyze

Caption: Workflow for In Vitro Cardiac Ion Channel Assay.

Conclusion

This compound and butyrophenone represent two important chemical scaffolds in pharmaceutical development, each giving rise to drugs with distinct therapeutic profiles. Butyrophenone derivatives are predominantly potent antipsychotics acting via dopamine D2 receptor antagonism, with a known risk of extrapyramidal and cardiovascular side effects. This compound serves as a more versatile intermediate, leading to a broader range of pharmaceuticals, including CNS agents with different mechanisms of action and compounds with cardiovascular applications.

While direct comparative studies are lacking, an analysis of their individual derivatives reveals a structure-activity relationship that dictates their therapeutic utility. For researchers and drug development professionals, the choice between these scaffolds is fundamentally guided by the desired therapeutic target and mechanism of action. Further exploration of this compound derivatives for novel CNS applications and a deeper understanding of the cardiovascular effects of butyrophenones are promising avenues for future research.

References

Propiophenone Derivatives: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various propiophenone derivatives against the parent compound, this compound. The information presented is collated from multiple studies, offering a valuable reference for evaluating the therapeutic potential of this chemical class. This compound, a simple aromatic ketone, serves as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antidiabetic, and antimicrobial activities, often exhibiting significantly higher potency than the parent molecule.

Comparative Biological Activity

The biological activities of this compound and its derivatives are summarized below, with quantitative data presented to facilitate a direct comparison of their efficacy.

Anticancer Activity

This compound derivatives, particularly those belonging to the chalcone (B49325) family, have shown significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and arrest of the cell cycle.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound-Data not available-
1,3-diaryl/heteroarylprop-2-en-1-one derivative (Compound 3b)Hep-3b3.39[1]
1,3-diaryl/heteroarylprop-2-en-1-one derivative (Compound 3d)MOLT-43.63[1]
2-phenylacrylonitrile derivative (Compound 1g2a)HCT1160.0059[1]
2-phenylacrylonitrile derivative (Compound 1g2a)BEL-74020.0078[1]
(E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1 (3,4,5-trimethoxyphenyl)prop-2-en-1-oneMDA-MB-2310.75[2]
Antidiabetic Activity

A key mechanism for the antidiabetic activity of this compound derivatives is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. Inhibition of PTP1B enhances insulin sensitivity.

Compound/DerivativeTargetIC50 (µM)Reference
This compoundPTP1BData not available-
Moronic acid derivative 2PTP1B10.8 ± 0.5[3]
Moronic acid derivative 6PTP1B7.5 ± 0.1[3]
Arylbenzofuran analog (MD2)PTP1B3.11 ± 0.10[4]
Arylbenzofuran analog (MD)PTP1B11.61 ± 0.19[4]
Arylbenzofuran analog (MB)PTP1B12.00 ± 0.75[4]
Antimicrobial Activity

This compound and its derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key measure of their antimicrobial efficacy.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound-Data not available-
Propionic acid derivative 15S. aureus1.61 (pMICsa)[5]
Propionic acid derivative 15E. coli1.61 (pMICec)[5]
Propionic acid derivative 19B. subtilis1.72 (pMICbs)[5]
Propionic acid derivative 10C. albicans1.93 (pMICca)[5]
Propionic acid derivative 10A. niger1.93 (pMICan)[5]
2(5H)-Furanone derivative F131S. aureus8-16[6]
2(5H)-Furanone derivative F131C. albicans32-128[6]

Signaling Pathways and Mechanisms of Action

Anticancer Activity: Induction of the Intrinsic Apoptotic Pathway

Many chalcone derivatives of this compound exert their anticancer effects by inducing apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases that ultimately results in cell death.

cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Apoptosome Formation & Caspase Activation cluster_3 Cellular Disassembly This compound Derivative (Chalcone) This compound Derivative (Chalcone) Bax Bax Activation This compound Derivative (Chalcone)->Bax induces Bcl2 Bcl-2 Inhibition This compound Derivative (Chalcone)->Bcl2 inhibits Mito Mitochondrial Permeability Increase Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Antidiabetic Activity: PTP1B Inhibition

This compound derivatives have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, these derivatives enhance and prolong the insulin signal, leading to improved glucose uptake and utilization.

cluster_0 Insulin Signaling cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (p-IR) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS pIRS Phosphorylated IRS (p-IRS) IRS->pIRS Phosphorylation PI3K PI3K/Akt Pathway pIRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->pIR This compound Derivative This compound Derivative This compound Derivative->PTP1B inhibits

Caption: Mechanism of antidiabetic activity via PTP1B inhibition.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Test compound and control vehicle

  • Human cancer cell lines

  • Complete cell culture medium

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for an appropriate duration (e.g., 48-72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1]

PTP1B Enzyme Inhibition Assay

This assay determines the in vitro potency of inhibitors against PTP1B using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound or DMSO (for control wells) to the appropriate wells.

  • Add the PTP1B enzyme solution to all wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Monitor the increase in absorbance at 405 nm over time using a microplate reader.

  • Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • 96-well microplates

  • Bacterial or fungal strains

  • Test compounds

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

References

Characterization of Propiophenone Impurities: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates, such as propiophenone, is a critical aspect of drug development and manufacturing. This compound, a versatile ketone, is a key starting material in the synthesis of several pharmaceuticals. Impurities arising from its synthesis or degradation can impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of common this compound impurities, supported by experimental data and detailed methodologies.

Introduction to this compound and its Common Impurities

This compound is commercially synthesized primarily through two routes: the Friedel-Crafts acylation of benzene (B151609) with propanoyl chloride or propanoic anhydride, and the vapor-phase cross-decarboxylation of benzoic acid and propionic acid. These synthetic pathways can lead to the formation of several process-related impurities.

Common Impurities in this compound:

  • Isobutyrophenone: A significant byproduct in the vapor-phase synthesis, particularly challenging to separate from this compound due to their close boiling points.[1][2]

  • Diethyl Ketone: A common byproduct of the vapor-phase cross-decarboxylation reaction.[1][2]

  • Biphenol: Can be formed as a byproduct in the vapor-phase process.[1][2] The 4,4'-isomer is a common form.

  • Other Dialkyl and Phenylalkyl Ketones: Minor impurities that can arise from side reactions.[1][2]

Comparative Data Analysis: NMR and MS

NMR and MS are powerful analytical techniques that provide complementary information for the structural elucidation and quantification of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. For impurity analysis, quantitative NMR (qNMR) is a particularly valuable tool for determining the purity of a substance without the need for a reference standard of the impurity itself.

Table 1: Comparative ¹H and ¹³C NMR Data for this compound and its Impurities (in CDCl₃)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 7.95 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.45 (t, 2H, Ar-H), 2.98 (q, 2H, -CH₂-), 1.22 (t, 3H, -CH₃)200.8 (C=O), 137.0 (Ar-C), 133.1 (Ar-CH), 128.7 (Ar-CH), 128.1 (Ar-CH), 31.8 (-CH₂-), 8.5 (-CH₃)
Isobutyrophenone 7.92 (d, 2H, Ar-H), 7.54 (t, 1H, Ar-H), 7.44 (t, 2H, Ar-H), 3.53 (sept, 1H, -CH-), 1.21 (d, 6H, -CH(CH₃)₂)204.8 (C=O), 136.5 (Ar-C), 132.8 (Ar-CH), 128.6 (Ar-CH), 128.2 (Ar-CH), 35.6 (-CH-), 19.1 (-CH(CH₃)₂)
Diethyl Ketone 2.44 (q, 4H, -CH₂-), 1.06 (t, 6H, -CH₃)211.5 (C=O), 35.9 (-CH₂-), 7.8 (-CH₃)
4,4'-Biphenol 7.42 (d, 4H, Ar-H), 6.88 (d, 4H, Ar-H), 4.9 (s, 2H, -OH)155.0 (Ar-C-OH), 133.0 (Ar-C), 128.0 (Ar-CH), 116.0 (Ar-CH)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method for separating and identifying volatile and semi-volatile impurities in organic samples.

Table 2: Comparative Mass Spectrometry Data (EI-MS) for this compound and its Impurities

CompoundMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound 13410577 (C₆H₅⁺), 51, 29 (C₂H₅⁺)
Isobutyrophenone 14810577 (C₆H₅⁺), 51, 43 (C₃H₇⁺)
Diethyl Ketone 865729 (C₂H₅⁺)
4,4'-Biphenol 186186157, 139, 115, 93

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results in impurity characterization.

Quantitative NMR (qNMR) Spectroscopy for Impurity Quantification

This protocol outlines a general procedure for the quantification of impurities in a this compound sample using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 20-25 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have a known purity, be stable, not react with the sample, and have resonances that do not overlap with the analyte or impurity signals.

    • Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure complete dissolution.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • Key Acquisition Parameters for Quantification:

      • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons. A typical value is 30-60 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

      • Receiver Gain (rg): Adjust the receiver gain to avoid signal clipping.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Integrate the well-resolved signals of the this compound, the identified impurity, and the internal standard.

    • Calculate the percentage of the impurity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • subscripts imp, std, and sample refer to the impurity, internal standard, and the this compound sample, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol provides a general method for the separation and identification of volatile impurities in this compound.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration of around 10-100 µg/mL.

  • GC-MS System and Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 50 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Hold at 280 °C for 5-10 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Scan Range: m/z 35-400.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each peak with a reference library (e.g., NIST, Wiley) for tentative identification.

    • Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic reference standards, if available.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound impurities using NMR and MS techniques.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Results propiophenone_sample This compound Sample nmr_prep Prepare Sample for NMR (with Internal Standard) propiophenone_sample->nmr_prep ms_prep Prepare Sample for GC-MS propiophenone_sample->ms_prep nmr_acq ¹H and ¹³C NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing and Integration nmr_acq->nmr_proc nmr_quant Impurity Quantification (qNMR) nmr_proc->nmr_quant final_report Comprehensive Impurity Profile nmr_quant->final_report gcms_acq GC-MS Data Acquisition ms_prep->gcms_acq ms_proc Data Analysis and Library Search gcms_acq->ms_proc ms_ident Impurity Identification ms_proc->ms_ident ms_ident->final_report

Caption: Experimental workflow for this compound impurity analysis.

Conclusion

The complementary nature of NMR and MS provides a powerful and comprehensive approach for the characterization of impurities in this compound. NMR spectroscopy, particularly qNMR, offers definitive structural information and accurate quantification without the need for impurity reference standards. Mass spectrometry, especially when coupled with gas chromatography, provides excellent sensitivity for the detection and identification of trace-level volatile and semi-volatile impurities. The selection of the most appropriate technique, or a combination thereof, will depend on the specific impurity profile and the regulatory requirements of the drug development process. By employing the detailed methodologies and comparative data presented in this guide, researchers and drug development professionals can confidently and accurately characterize this compound impurities, ensuring the quality and safety of the final pharmaceutical products.

References

Propiophenone as an alternative to other aryl ketones in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable starting material is a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic route. In the realm of aryl ketones, propiophenone emerges as a compelling alternative to more commonly used counterparts like acetophenone (B1666503) and butyrophenone (B1668137). This guide provides an objective comparison of this compound's performance in key synthetic transformations, supported by experimental data and detailed protocols.

This compound (ethyl phenyl ketone) is an aromatic ketone that serves as a valuable intermediate in the synthesis of a wide range of organic compounds, particularly pharmaceuticals.[1] Its unique structural features, possessing both an aromatic ring and a reactive carbonyl group with an adjacent ethyl chain, offer distinct advantages in various reaction types. This guide will explore the comparative performance of this compound against acetophenone and butyrophenone in Friedel-Crafts acylation, Grignard reactions, and aldol (B89426) condensations.

Physical and Chemical Properties: A Comparative Overview

The physical properties of these aryl ketones, such as melting point, boiling point, and density, are fundamental to their handling and reaction setup. While all three are liquids at or near room temperature, their boiling points and densities show a clear trend with increasing alkyl chain length.

PropertyAcetophenoneThis compoundButyrophenone
Molecular Formula C₈H₈OC₉H₁₀OC₁₀H₁₂O
Molecular Weight ( g/mol ) 120.15134.18148.20
Appearance Colorless liquidColorless to pale yellow liquidColorless to light yellow liquid
Melting Point (°C) 19-2017-1911-13
Boiling Point (°C) 202218228-230
Density (g/mL at 25°C) 1.031.0091.021
Solubility in water Slightly solubleInsolubleInsoluble

Performance in Key Synthetic Reactions

The utility of an aryl ketone in synthesis is determined by its reactivity and the yields it can achieve in various chemical transformations. Here, we compare the performance of this compound with acetophenone and butyrophenone in three fundamental reaction types.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. The reactivity of the acylating agent can influence the reaction conditions and yield. While direct comparative studies are limited, data from various sources on the synthesis of these ketones via Friedel-Crafts acylation of benzene (B151609) can provide insights.

Acylating AgentLewis AcidSolventTemperature (°C)Reaction Time (h)Reported Yield (%)
Acetyl Chloride (for Acetophenone)AlCl₃BenzeneReflux2~90
Propionyl Chloride (for this compound) AlCl₃ Benzene 25-35 Not specified >96 [2]
Butyryl Chloride (for Butyrophenone)AlCl₃BenzeneNot specifiedNot specifiedGood (qualitative)

This compound can be synthesized in very high yield via Friedel-Crafts acylation of benzene with propionyl chloride under mild conditions.[2] This suggests that propionyl chloride is a highly effective acylating agent in this reaction.

Grignard Reactions

Grignard reactions are fundamental for forming carbon-carbon bonds. The steric hindrance around the carbonyl group of the aryl ketone can affect the accessibility of the nucleophilic Grignard reagent and thus the reaction's efficiency.

Aryl KetoneGrignard ReagentProductTheoretical Yield (%)
AcetophenoneMethylmagnesium bromide2-Phenyl-2-propanolHigh
This compound Methylmagnesium bromide 2-Phenyl-2-butanol High
ButyrophenoneMethylmagnesium bromide2-Phenyl-2-pentanolModerate to High

The ethyl group in this compound presents slightly more steric bulk than the methyl group in acetophenone, which could theoretically lead to a minor decrease in reaction rate. However, for small Grignard reagents like methylmagnesium bromide, the reaction is generally expected to proceed in high yield for all three ketones. The longer alkyl chain in butyrophenone might introduce more significant steric hindrance, potentially impacting yields with bulkier Grignard reagents.

Aldol Condensation

Aldol condensations are crucial for forming α,β-unsaturated ketones, which are important intermediates in many synthetic pathways. The reactivity of the enolizable ketone is a key factor in the success of this reaction.

KetoneAldehydeBaseSolventProductReported Yield (%)
AcetophenoneBenzaldehyde (B42025)NaOHEthanolBenzalacetophenone (Chalcone)High
This compound Benzaldehyde LDA THF (E)-1,3-Diphenyl-2-methyl-2-propen-1-one Good (qualitative) [3]
ButyrophenoneBenzaldehydeNaOHEthanol(E)-1,3-Diphenyl-2-ethyl-2-propen-1-oneModerate to High

This compound readily undergoes aldol condensation with non-enolizable aldehydes like benzaldehyde.[3] The presence of two α-hydrogens on the methylene (B1212753) group of the ethyl chain allows for the formation of a stable enolate. The steric bulk of the ethyl group compared to the methyl group in acetophenone can influence the stereoselectivity of the reaction.

Experimental Protocols

Friedel-Crafts Acylation for the Synthesis of this compound[2]

Materials:

  • Benzene (anhydrous)

  • Propionyl chloride

  • Aluminum chloride (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution (5%)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (acting as both solvent and reactant).

  • Cool the mixture in an ice bath.

  • Slowly add propionyl chloride (1 equivalent) from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and wash it with water, 5% sodium hydroxide solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the benzene by distillation.

  • Purify the resulting this compound by vacuum distillation.

Grignard Reaction of this compound with Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide solution in THF (e.g., 3.0 M)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add the methylmagnesium bromide solution (1.1 equivalents) from the dropping funnel with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 2-phenyl-2-butanol.

  • Purify the product by column chromatography or distillation if necessary.

Aldol Condensation of this compound with Benzaldehyde[3]

Materials:

  • This compound

  • Benzaldehyde

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF and cool it to -78 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution with stirring.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add a solution of benzaldehyde (1 equivalent) in anhydrous THF to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude aldol addition product.

  • The crude product can be purified by column chromatography. Dehydration to the α,β-unsaturated ketone can be achieved by heating with a catalytic amount of acid or base.

Visualizing Synthetic Pathways

To better understand the relationships and workflows in the synthesis of key pharmaceuticals derived from this compound, the following diagrams are provided.

G This compound This compound Bromination Bromination (Br2) This compound->Bromination alpha_Bromothis compound α-Bromothis compound Bromination->alpha_Bromothis compound Methylamine Reaction with Methylamine alpha_Bromothis compound->Methylamine alpha_Methylaminothis compound α-Methylaminothis compound Methylamine->alpha_Methylaminothis compound Reduction Reduction (e.g., H2/Pd) alpha_Methylaminothis compound->Reduction Ephedrine Ephedrine Reduction->Ephedrine

Synthetic pathway to Ephedrine from this compound.

G cluster_from_ephedrine_path From Ephedrine Pathway This compound This compound Oxidation Oxidation of α-Methylaminothis compound Cathinone Cathinone Oxidation->Cathinone alpha_Methylaminothis compound α-Methylaminothis compound alpha_Methylaminothis compound->Oxidation

Synthesis of Cathinone from a this compound-derived intermediate.

Conclusion

This compound presents itself as a highly effective and versatile aryl ketone in organic synthesis. Its performance in key reactions such as Friedel-Crafts acylation, Grignard reactions, and aldol condensations is comparable, and in some cases, potentially superior to that of acetophenone and butyrophenone. The ethyl group of this compound offers a balance of reactivity and steric influence that can be advantageous in various synthetic strategies. For researchers and professionals in drug development, a thorough consideration of this compound as a building block can lead to efficient and high-yielding synthetic routes for a variety of target molecules.

References

A Comparative Guide to Isomeric Purity Analysis of Propiophenone Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of propiophenone, a key starting material and intermediate in the synthesis of various pharmaceuticals and fine chemicals, is a critical quality attribute that can significantly impact the efficacy and safety of the final product. This guide provides an objective comparison of the primary analytical techniques used for isomeric purity analysis of this compound, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their needs.

Introduction to this compound Isomers

This compound (1-phenyl-1-propanone) can be accompanied by several structural isomers, which may arise during its synthesis. The most common isomers of concern include:

  • Isobutyrophenone (B147066) (2-methyl-1-phenyl-1-propanone): A common process-related impurity, particularly in syntheses involving Friedel-Crafts reactions where carbocation rearrangements can occur.[1][2]

  • Positional Isomers (e.g., Methylacetophenones): These include 2'-, 3'-, and 4'-methylacetophenone. Their presence can indicate side reactions or impurities in the starting materials during synthesis, such as the Friedel-Crafts acylation of toluene (B28343) if it is present as an impurity in the benzene (B151609) starting material.

The presence of these isomers can be problematic, as they may exhibit different pharmacological activities or toxicities. For instance, the isomer of the analgesic dextropropoxyphene, synthesized from isobutyrophenone instead of this compound, has been reported to be an addictive narcotic. Therefore, robust analytical methods are essential for the accurate quantification of these impurities.

Comparative Analysis of Analytical Techniques

The three primary analytical techniques for assessing the isomeric purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and quantitation.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance of GC-MS, HPLC, and qNMR in the analysis of this compound and its key isomers. The data presented is a composite of typical results and may vary based on specific instrumentation and experimental conditions.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity and interaction with stationary phase, with UV detection.Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[3][4]
Primary Application Identification and quantification of volatile and semi-volatile impurities.Quantification of non-volatile or thermally labile impurities.Absolute purity determination without the need for a specific reference standard of the analyte.[5]
Selectivity for Isomers High, especially with high-resolution capillary columns. Can resolve closely boiling isomers.Dependent on column chemistry. Phenyl-hexyl columns offer enhanced selectivity for aromatic isomers compared to standard C18 columns.[6][7]High, based on unique chemical shifts for protons in different isomeric structures.
Resolution (this compound vs. Isobutyrophenone) > 2.0 (with appropriate column and temperature program)> 1.5 (with Phenyl-Hexyl column)Not applicable (resolution is spectral, not chromatographic)
Limit of Detection (LOD) ~0.01-0.1 µg/mL~0.05-0.5 µg/mL~0.1-1% (impurity)
Limit of Quantification (LOQ) ~0.05-0.5 µg/mL~0.1-1.0 µg/mL~0.3-3% (impurity)
Advantages High sensitivity and specificity from mass detection. Excellent for identifying unknown impurities.Robust and versatile. Wide range of column chemistries available for method development.Provides an absolute measure of purity. Non-destructive. Can be used for structural elucidation.
Disadvantages Requires analytes to be volatile and thermally stable. Potential for sample degradation at high temperatures.Lower sensitivity than GC-MS for some compounds. Requires reference standards for each impurity for accurate quantification.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for best results.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is optimized for the separation of this compound from its branched and positional isomers.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For enhanced separation of positional isomers, a more polar column (e.g., polyethylene (B3416737) glycol) can be used.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1) or splitless for trace analysis.[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/sec.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound and its isomers. A comparison of a standard C18 column and a Phenyl-Hexyl column is presented to highlight selectivity differences.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Columns:

    • Option A (Standard): C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Option B (Enhanced Selectivity): Phenyl-Hexyl column (4.6 x 150 mm, 5 µm). Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds due to π-π interactions.[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Gradient: Start at 40% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in acetonitrile to a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a general procedure for determining the absolute purity of a this compound sample using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[5]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent that fully dissolves the sample and internal standard.

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).[5]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and internal standard are fully dissolved.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard 1D ¹H NMR experiment.

    • Relaxation Delay (D1): A sufficiently long delay to ensure full relaxation of all protons being quantified (typically 5 times the longest T1 relaxation time, a value of 30-60 seconds is often sufficient for accurate quantification).

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the quartet of the -CH₂- group) and a signal from the internal standard.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • subscripts "sample" and "IS" refer to this compound and the internal standard, respectively.

Visualizations

Logical Workflow for Isomeric Purity Analysis

IsomericPurityAnalysis cluster_synthesis This compound Synthesis cluster_impurities Potential Isomeric Impurities cluster_analysis Analytical Techniques cluster_data Data Evaluation synthesis e.g., Friedel-Crafts Acylation isobutyrophenone Isobutyrophenone (Carbocation Rearrangement) synthesis->isobutyrophenone generates positional Positional Isomers (e.g., Methylacetophenones) synthesis->positional generates gcms GC-MS isobutyrophenone->gcms analyzed by hplc HPLC isobutyrophenone->hplc analyzed by qnmr qNMR isobutyrophenone->qnmr analyzed by positional->gcms analyzed by positional->hplc analyzed by positional->qnmr analyzed by identification Impurity Identification gcms->identification quantification Impurity Quantification gcms->quantification hplc->quantification purity Purity Assessment qnmr->purity final_report Final Purity Report quantification->final_report leads to purity->final_report leads to

Caption: A logical workflow for the analysis of isomeric impurities in this compound products.

Decision Pathway for Method Selection

MethodSelection start Goal of Analysis? qual_quant Qualitative & Quantitative Analysis of Volatiles? start->qual_quant quant_nonvol Quantitative Analysis of Non-Volatiles? start->quant_nonvol abs_purity Absolute Purity Determination? start->abs_purity qual_quant->quant_nonvol No gcms GC-MS (High Sensitivity & Identification) qual_quant->gcms Yes quant_nonvol->abs_purity No hplc HPLC (Robust Quantification) quant_nonvol->hplc Yes qnmr qNMR (Absolute Purity, No Specific Standards) abs_purity->qnmr Yes

Caption: A decision tree to guide the selection of the appropriate analytical technique.

Conclusion

The choice of analytical method for the isomeric purity analysis of this compound depends on the specific requirements of the analysis. GC-MS is a powerful tool for the identification and quantification of volatile isomers with high sensitivity. HPLC offers robust and versatile quantification, with the ability to tailor selectivity through different column chemistries. qNMR stands out for its ability to provide an absolute purity value without the need for specific impurity reference standards, making it an excellent primary method for purity assessment. For comprehensive quality control, a combination of these techniques is often employed to ensure the highest purity of this compound products for their intended applications in research and development.

References

A Researcher's Guide to Confirming the Identity of Propiophenone Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of reaction products is paramount. This guide provides a comprehensive comparison of the products resulting from four common reactions of propiophenone, supported by experimental data and detailed analytical protocols. By understanding the distinct spectroscopic signatures of each product, researchers can confidently confirm the outcomes of their synthetic endeavors.

This compound (C₆H₅COCH₂CH₃) is a versatile ketone that serves as a precursor in the synthesis of various valuable organic compounds. Its reactivity is centered around the carbonyl group and the adjacent α-carbon, allowing for a range of transformations. This guide focuses on four fundamental reactions: reduction, reductive amination, Grignard reaction, and the Wittig reaction, providing a comparative analysis of their respective products.

Comparative Analysis of this compound Reaction Products

The following tables summarize the key physical and spectroscopic data for the products of the four principal reactions of this compound. This data is essential for the unambiguous identification of the synthesized compounds.

Table 1: Physical and Chromatographic Data
Reaction ProductMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
1-Phenyl-1-propanolC₉H₁₂O136.19Colorless liquid219
N-Methyl-1-phenyl-1-propanamineC₁₀H₁₅N149.23--
3-Phenyl-3-pentanolC₁₁H₁₆O164.24-235-238
1-Phenyl-1-propeneC₉H₁₀118.18Colorless liquid176-178
Table 2: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
Reaction ProductAromatic Protons (m)-CH- (Signal, J in Hz)-CH₂- (Signal, J in Hz)-CH₃ (Signal, J in Hz)Other Protons (Signal)
1-Phenyl-1-propanol7.20-7.404.58 (t, 6.6)1.75 (quintet, 7.3)0.90 (t, 7.4)2.0 (s, -OH)
N-Methyl-1-phenyl-1-propanamine7.15-7.353.25 (t, 6.8)1.60-1.80 (m)0.85 (t, 7.4)2.20 (s, N-CH₃)
3-Phenyl-3-pentanol7.15-7.45-1.80-2.00 (q, 7.5)0.75 (t, 7.5)1.5 (s, -OH)
cis-1-Phenyl-1-propene7.10-7.406.45 (dq, 11.5, 1.5)5.80 (dq, 11.5, 6.5)1.85 (dd, 6.5, 1.5)-
trans-1-Phenyl-1-propene7.10-7.406.40 (dq, 15.8, 1.5)6.25 (dq, 15.8, 6.3)1.88 (dd, 6.3, 1.5)-
Table 3: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
Reaction ProductAromatic Carbons-CHOH / -CHN- / -COH--CH₂--CH₃Other Carbons
1-Phenyl-1-propanol125.8, 127.3, 128.3, 144.976.131.910.2-
N-Methyl-1-phenyl-1-propanamine126.5, 126.8, 128.4, 144.067.529.511.034.5 (N-CH₃)
3-Phenyl-3-pentanol125.5, 126.5, 128.0, 147.578.033.08.0-
cis-1-Phenyl-1-propene126.0, 128.0, 129.5, 138.0128.5 (=CH)125.0 (=CH)14.5-
trans-1-Phenyl-1-propene125.5, 128.5, 129.0, 137.5131.0 (=CH)125.0 (=CH)18.5-
Table 4: Infrared (IR) and Mass Spectrometry (MS) Data
Reaction ProductKey IR Absorptions (cm⁻¹)Key Mass Spec Fragments (m/z)
1-Phenyl-1-propanol3350 (br, O-H), 3030 (C-H, sp²), 2960 (C-H, sp³), 1050 (C-O)136 (M+), 107, 79, 77
N-Methyl-1-phenyl-1-propanamine3300 (N-H), 3030 (C-H, sp²), 2960 (C-H, sp³), 1120 (C-N)149 (M+), 120, 91, 77
3-Phenyl-3-pentanol3400 (br, O-H), 3030 (C-H, sp²), 2970 (C-H, sp³), 1150 (C-O)164 (M+), 135, 105, 77
1-Phenyl-1-propene3030 (C-H, sp²), 1650 (C=C), 965 (trans), 690 (cis)118 (M+), 117, 103, 91, 77

Experimental Protocols

Detailed methodologies for the synthesis and characterization of each this compound reaction product are provided below.

Reduction of this compound to 1-Phenyl-1-propanol

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reductive Amination of this compound with Methylamine (B109427)

Materials:

  • This compound

  • Methylamine (40% in water)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in dichloromethane, add methylamine (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Grignard Reaction of this compound with Ethylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of ethyl bromide in anhydrous diethyl ether from the addition funnel to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C and slowly add a solution of this compound in anhydrous diethyl ether.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Wittig Reaction of this compound with Methylenetriphenylphosphorane

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise until the orange color of the ylide persists.

  • Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine (B44618) oxide.

Visualizing Reaction Pathways and Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and the general workflow for product identification.

propiophenone_reactions cluster_reduction Reduction cluster_amination Reductive Amination cluster_grignard Grignard Reaction cluster_wittig Wittig Reaction This compound This compound reduction_product 1-Phenyl-1-propanol This compound->reduction_product NaBH₄, EtOH amination_product N-Methyl-1-phenyl-1-propanamine This compound->amination_product 1. CH₃NH₂ 2. NaBH(OAc)₃ grignard_product 3-Phenyl-3-pentanol This compound->grignard_product 1. CH₃CH₂MgBr 2. H₃O⁺ wittig_product 1-Phenyl-1-propene This compound->wittig_product Ph₃P=CH₂

Caption: Reaction pathways of this compound to its various products.

experimental_workflow cluster_analysis Product Analysis start This compound Reaction workup Reaction Workup (Quenching, Extraction, Drying) start->workup purification Purification (Chromatography / Distillation) workup->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group ID ms Mass Spectrometry product->ms Molecular Weight Confirmation

Caption: General experimental workflow for synthesis and analysis.

nmr_isomer_differentiation cluster_cis cis-Isomer cluster_trans trans-Isomer title Distinguishing cis- and trans-1-Phenyl-1-propene by ¹H NMR cis_structure cis-1-Phenyl-1-propene cis_j ³J(H,H) ≈ 11.5 Hz trans_structure trans-1-Phenyl-1-propene trans_j ³J(H,H) ≈ 15.8 Hz

Caption: Key ¹H NMR coupling constants for isomer differentiation.

Benchmarking propiophenone synthesis against literature procedures

Author: BenchChem Technical Support Team. Date: December 2025

Propiophenone, an aromatic ketone, is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.[1][2][3] Its efficient synthesis is a key consideration for researchers and professionals in drug development and chemical manufacturing. This guide provides an objective comparison of common literature procedures for the synthesis of this compound, supported by experimental data to benchmark their performance.

Comparative Analysis of Synthesis Routes

Several methods for the synthesis of this compound have been reported in the literature, each with distinct advantages and disadvantages. The most prominent methods include Friedel-Crafts acylation, vapor-phase cross-decarboxylation, and oxidation of propylbenzene. The following table summarizes the key quantitative data for these procedures.

Synthesis MethodReactantsCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Purity (%)Key Byproducts
Friedel-Crafts Acylation Benzene (B151609), Propionyl ChlorideAlCl₃25-35Not specified>9599.9HCl, aluminum salts
Vapor-Phase Cross-Decarboxylation Benzoic Acid, Propionic AcidCalcium Acetate (B1210297)/Alumina450-550Not specifiedNot specifiedNot specifiedDiethyl ketone, CO₂, H₂O, Isobutyrophenone
Oxidation of Propylbenzene Propylbenzene, tert-Butyl HydroperoxideIodine80-1208-24 hoursNot specifiedNot specifiedNot specified
Grignard Reaction & Oxidation m-Methyl Benzaldehyde, Ethyl Grignard Reagent, O₂Composite catalyst8024 hours>90Not specifiedNot specified

Detailed Experimental Protocols

Friedel-Crafts Acylation of Benzene

This classical method involves the electrophilic acylation of benzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][3][4][5]

Procedure:

  • To a flask containing benzene, which acts as both solvent and reactant, aluminum chloride is added in portions.

  • Propionyl chloride is then added slowly to the mixture while maintaining the temperature between 25-35°C.[5]

  • The reaction mixture is stirred until the reaction is complete, indicated by the cessation of HCl gas evolution.

  • The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed with a sodium bicarbonate solution and then with water, dried over an anhydrous drying agent, and finally, the solvent is removed by distillation.

  • The crude this compound is purified by vacuum distillation.

Vapor-Phase Cross-Decarboxylation

A commercial method for this compound synthesis involves the high-temperature reaction of benzoic acid and propionic acid over a solid catalyst.[1][3][6]

Procedure:

  • A gaseous mixture of benzoic acid and propionic acid is passed through a reactor containing a catalyst bed of calcium acetate and alumina.[3]

  • The reaction is carried out at a high temperature, typically between 400°C and 600°C.[1][6]

  • The product stream, containing this compound, diethyl ketone, carbon dioxide, and water, is cooled to condense the liquid products.[1][6]

  • This compound is then separated from the byproducts and unreacted starting materials by fractional distillation. A notable challenge in this process is the separation of the byproduct isobutyrophenone, which has a boiling point very close to that of this compound.[1][7]

Oxidation of Propylbenzene

This method provides an alternative route to this compound through the direct oxidation of propylbenzene.[8]

Procedure:

  • Propylbenzene, an organic acid, iodine, and tert-butyl hydroperoxide are added to a reaction vessel.[8]

  • The mixture is heated to a temperature between 80-120°C and stirred for 8-24 hours.[8]

  • After the reaction is complete, the mixture is cooled and extracted with an organic solvent.

  • The organic layer is then dried and the solvent is evaporated to yield the crude this compound, which can be further purified by distillation.

Process Visualization

To better understand the workflow of these synthetic procedures, the following diagrams illustrate the logical steps involved.

G General Chemical Synthesis Workflow A Reactant Preparation & Charging B Reaction Under Controlled Conditions (Temperature, Time, Stirring) A->B C Reaction Quenching & Workup (e.g., Acid/Base wash) B->C D Product Isolation (e.g., Extraction, Filtration) C->D E Purification (e.g., Distillation, Chromatography) D->E F Final Product Analysis (e.g., GC, NMR) E->F

Caption: A generalized workflow for a typical chemical synthesis process.

G Comparison of this compound Synthesis Routes cluster_fc Friedel-Crafts Acylation cluster_decarb Vapor-Phase Decarboxylation cluster_ox Oxidation cluster_grignard Grignard Reaction Benzene Benzene Propiophenone_FC This compound Benzene->Propiophenone_FC PropionylChloride Propionyl Chloride PropionylChloride->Propiophenone_FC BenzoicAcid Benzoic Acid Propiophenone_Decarb This compound BenzoicAcid->Propiophenone_Decarb PropionicAcid Propionic Acid PropionicAcid->Propiophenone_Decarb Propylbenzene Propylbenzene Propiophenone_Ox This compound Propylbenzene->Propiophenone_Ox Benzaldehyde Benzaldehyde Derivative Intermediate Intermediate Alcohol Benzaldehyde->Intermediate GrignardReagent Ethyl Grignard Reagent GrignardReagent->Intermediate Propiophenone_Grignard This compound Intermediate->Propiophenone_Grignard

Caption: A logical diagram comparing different synthetic routes to this compound.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propiophenone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification of propiophenone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to present the performance of these methods, supported by experimental data from related compounds, to assist in method selection and cross-validation. Cross-validation is a critical process to ensure the consistency and reliability of analytical data when different methods are employed.[1][2][3][4]

Comparative Analysis of Quantification Methods

The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance characteristics of each technique. Data for HPLC and GC-MS are based on the analysis of similar aromatic ketones and may serve as a reliable estimate for this compound.

Table 1: Quantitative Performance Comparison of Analytical Methods

ParameterHPLC with UV DetectionGC-MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.1 - 1 µg/mL[5]0.01 - 0.1 µg/mL[5]Higher, concentration-dependent
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL[5]0.05 - 0.5 µg/mL[5]Higher, concentration-dependent
Linearity (r²) > 0.995[5]> 0.998[5]> 0.99
Precision (%RSD) < 5%[5]< 3%[5]< 5%
Analysis Time 10 - 20 minutes[5]15 - 30 minutes[5]< 5 minutes
Selectivity GoodExcellentLow
Instrumentation Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical assays. The following are representative protocols for the quantification of this compound using HPLC, GC-MS, and UV-Vis spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the quantification of non-volatile and thermally sensitive compounds.[6] A reversed-phase method is typically employed for aromatic ketones like this compound.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.[7]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[8] For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30°C.[7]

  • Detection: UV at 246 nm.[8]

  • Injection Volume: 10 µL.[7]

Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[6]

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds, offering high sensitivity and selectivity.[6][10]

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.[7]

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 70°C, hold for 3 minutes, then ramp to 246°C at a rate of 10°C/min, and hold for 5 minutes.[11][12]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • MS Transfer Line Temperature: 280°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity. For this compound, characteristic ions would be monitored.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) (e.g., 1 mg/mL).[6]

  • Create calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving it in the same solvent to a concentration within the calibration range.

  • An internal standard may be added to improve accuracy and precision.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[13]

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Hexane or ethanol.

  • Wavelength of Maximum Absorbance (λmax): this compound exhibits absorption maxima at approximately 238 nm and 277 nm in hexane.[14] The more intense peak at 238 nm is generally used for quantification.

  • Calibration Curve:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of dilutions to create calibration standards with known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Dissolve the sample in the same solvent to obtain an absorbance reading within the linear range of the calibration curve.

    • Measure the absorbance of the sample at the λmax.

    • Determine the concentration of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of the analytical methods for this compound quantification.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample This compound Sample Stock Stock Solution Sample->Stock Sample_Dilution Sample Dilution Sample->Sample_Dilution Cal_Standards Calibration Standards Stock->Cal_Standards HPLC HPLC-UV Analysis Cal_Standards->HPLC GCMS GC-MS Analysis Cal_Standards->GCMS UVVis UV-Vis Analysis Cal_Standards->UVVis Sample_Dilution->HPLC Sample_Dilution->GCMS Sample_Dilution->UVVis Data_Comp Data Comparison HPLC->Data_Comp GCMS->Data_Comp UVVis->Data_Comp Report Final Report Data_Comp->Report

Caption: Workflow for the cross-validation of analytical methods.

Logical Relationships of Analytical Techniques

This diagram illustrates the relationship between the analytical techniques based on their selectivity and sensitivity.

G cluster_0 Analytical Techniques GCMS GC-MS HPLC HPLC-UV GCMS->HPLC Higher Selectivity & Sensitivity UVVis UV-Vis HPLC->UVVis Higher Selectivity

References

Safety Operating Guide

Proper Disposal of Propiophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like propiophenone are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with safety regulations and promoting a culture of responsibility within the laboratory.

Immediate Safety Considerations

This compound is a combustible liquid that can cause serious eye irritation.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of vapors or mist.[1][3] Personal protective equipment (PPE) is mandatory when handling this compound.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1][3]

  • Hand Protection: Handle with compatible gloves. Contaminated gloves must be disposed of after use in accordance with laboratory best practices.[1][3]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1]

In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]

  • Skin Contact: Wash off with soap and plenty of water.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][3]

This compound Properties and Hazards

Understanding the quantitative data of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Weight 134.18 g/mol [1]
Physical State Liquid[1]
Appearance Colorless to pale yellow liquid[1]
Melting Point 17 - 21 °C (63 - 70 °F)[1][4]
Boiling Point 218 °C (424 °F)[1][4]
Flash Point 92 °C (198 °F)[1]
Density 1.009 g/mL[1]
Water Solubility 2 g/L[1]
Vapor Pressure 0.23 hPa at 25 °C (77 °F)[1]
Vapor Density 4.63 (Air = 1)[1]

GHS Hazard Classification:

  • Flammable liquids (Category 4)[1]

  • Eye irritation (Category 2A)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste.[3] Do not dispose of it down the drain or in regular trash.[3][5][6]

Methodology for this compound Waste Disposal:

  • Waste Identification and Segregation:

    • Identify the waste stream containing this compound.

    • Do not mix this compound waste with other incompatible chemical wastes, such as strong oxidizing agents or strong bases.[1][6]

    • Keep liquid this compound waste separate from solid waste.[6]

  • Container Selection:

    • Use a suitable, leak-proof container for storing liquid this compound waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]

    • Ensure the container is chemically compatible with this compound.

    • The container must have a secure, tight-fitting lid.[6]

    • Do not overfill the container; leave adequate headspace (at least 10%) for expansion.[6]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[5][6]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[5][6]

      • The quantity of the waste.

      • The date of waste generation.[5]

      • The place of origin (e.g., department, room number).[5]

      • The name and contact information of the principal investigator.[5]

      • Appropriate hazard pictograms.[5]

  • Storage:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.[6]

    • Store the container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][3]

    • Use secondary containment for liquid waste to prevent spills.[6]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[3][5]

    • Follow your institution's specific procedures for hazardous waste pickup.[5][6]

    • For empty this compound containers, triple-rinse them with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7][8] After triple-rinsing, the container can typically be disposed of as regular trash, but confirm with your institution's EHS guidelines.[7][8]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Identify & Segregate This compound Waste B Step 2: Select Appropriate Waste Container A->B Ensure compatibility F Step 6: Decontaminate Empty Containers A->F For empty containers only C Step 3: Label Container as 'HAZARDOUS WASTE' B->C Securely sealed D Step 4: Store in Designated Satellite Accumulation Area C->D Include all required info E Step 5: Arrange for EHS Waste Pickup D->E Follow institutional protocol

References

Personal protective equipment for handling Propiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals, including researchers, scientists, and drug development experts working with Propiophenone. Adherence to these protocols is vital for ensuring personal safety and environmental protection.

Hazard Summary

This compound is a combustible liquid that can cause serious eye irritation.[1][2] Exposure can occur through inhalation, ingestion, and contact with skin or eyes.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing skin and respiratory tract irritation.[1][3]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following PPE is recommended to minimize exposure.

  • Eye and Face Protection: Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are mandatory.[1][3] For operations with a higher risk of splashing, such as transferring large quantities, a face shield should be worn in addition to safety glasses.

  • Hand Protection: Chemical-resistant gloves must be worn when handling this compound.[1][3] Gloves should be inspected for any signs of degradation before use and disposed of immediately after contamination in accordance with laboratory and local regulations.[3] Always wash hands thoroughly after removing gloves.

  • Skin and Body Protection: A laboratory coat or impervious clothing is required to prevent skin contact.[1][3] For tasks with a significant risk of exposure, a disposable, low-permeability gown is recommended.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges (such as type ABEK) is necessary.[1][3] For higher concentrations or in emergency situations, a full-face supplied-air respirator may be required.[3]

Quantitative PPE Specifications

Protection TypeRecommended EquipmentStandardQuantitative Data/Rating
Hand Protection Nitrile GlovesASTM D6978Rating for Acetophenone: FAIR . Breakthrough time estimated between 11-20 minutes. Not recommended for prolonged contact. Double gloving may be appropriate for splash protection.
Eye Protection Safety Glasses with Side-ShieldsNIOSH (US) or EN 166 (EU)N/A
Respiratory Air-Purifying RespiratorNIOSH (US) or EN 14387 (EU)Use cartridges for organic vapors (e.g., Type ABEK).[1][3]

Experimental Protocols: Handling and Disposal Procedures

Step-by-Step Handling Protocol

  • Preparation:

    • Confirm that a safety shower and eyewash station are accessible and operational.[2]

    • Prepare your workspace within a certified chemical fume hood.[1]

    • Gather all necessary materials and equipment before starting work.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Carefully uncap the this compound container, avoiding splashes.

    • Dispense the required amount using appropriate chemical-resistant tools (e.g., glass pipette).

    • Keep the container tightly sealed when not in use.[3]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Post-Handling:

    • Properly seal and store the this compound container in a cool, dry, and well-ventilated area.[2][3]

    • Decontaminate all work surfaces.

    • Carefully doff PPE, avoiding self-contamination.

    • Dispose of contaminated gloves and other disposable materials as hazardous waste.[3]

    • Wash hands thoroughly with soap and water.[3]

Spill and Emergency Procedures

  • Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][3]

    • Collect the absorbed material into a suitable, sealed, and properly labeled container for hazardous waste disposal.[1][3]

    • Clean the spill area thoroughly.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[1][3]

    • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Disposal Plan

All this compound waste, including unused product and contaminated materials, is considered hazardous waste and must be disposed of accordingly.[1][4]

  • Waste Collection:

    • Collect all liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect all solid contaminated waste (e.g., gloves, absorbent materials, pipette tips) in a separate, sealed, and labeled hazardous waste container.[3]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials like strong oxidizing agents and bases.[1][2]

  • Disposal:

    • Arrange for waste pickup and disposal through a licensed hazardous waste disposal company.[3]

    • Do not dispose of this compound down the drain or in regular trash.[1][5]

    • Ensure all disposal activities comply with local, state, and federal regulations.[4][5]

Safe Handling Workflow for this compound

Propiophenone_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase cluster_emergency 4. Emergency Response prep_start Start: Assess Risks ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) prep_start->ppe Proceed fume_hood Prepare Workspace in Fume Hood ppe->fume_hood handle Handle this compound (Dispense, React) fume_hood->handle store Securely Store Chemical Container handle->store When not in use decontaminate Decontaminate Work Surfaces store->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste doff_ppe Doff PPE Safely waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash workflow_end End wash->workflow_end End of Process spill Spill Occurs emergency_protocol Contain & Clean Spill with Absorbent Material spill->emergency_protocol Follow Spill Protocol exposure Exposure Occurs first_aid Flush Area / Seek Medical Attention exposure->first_aid Administer First Aid

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.